molecular formula C13H29NO6 B3327420 N-Me-N-bis-PEG3

N-Me-N-bis-PEG3

Cat. No.: B3327420
M. Wt: 295.37 g/mol
InChI Key: UMKDFQUNYURFDN-UHFFFAOYSA-N
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Description

N-Me-N-bis-PEG3 is a useful research compound. Its molecular formula is C13H29NO6 and its molecular weight is 295.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl-methylamino]ethoxy]ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H29NO6/c1-14(2-6-17-10-12-19-8-4-15)3-7-18-11-13-20-9-5-16/h15-16H,2-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKDFQUNYURFDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOCCOCCO)CCOCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Application of N-Me-N-bis-PEG3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical structure, properties, and applications of N-Me-N-bis-PEG3, a branched polyethylene (B3416737) glycol (PEG) derivative. This molecule is a versatile tool in the field of bioconjugation, particularly in the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Structure of this compound

This compound, systematically known as N-Methyl-N,N-bis[2-(2-(2-hydroxyethoxy)ethoxy)ethyl]amine, is a branched PEG linker.[1] Its structure is characterized by a central tertiary amine with a methyl group and two identical PEG arms. Each arm consists of three ethylene (B1197577) glycol units and is terminated with a hydroxyl (-OH) group.[2] This branched architecture allows for the attachment of multiple molecules, making it a valuable component in the design of complex bioconjugates.[3]

The terminal hydroxyl groups are primary functional groups that can be further derivatized or replaced with other reactive moieties to facilitate conjugation to various biomolecules or small molecule drugs.[2]

Caption: Chemical structure of N-Me-N-bis(PEG3-OH).

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. The PEG chains contribute to its hydrophilicity, which can enhance the solubility and reduce the aggregation of the resulting bioconjugates.[4]

PropertyValueReference
Molecular Formula C17H37NO8[1]
Molecular Weight 383.5 g/mol [1]
Appearance Solid[5]
Purity ≥98%[1]
Storage Conditions -20°C, protect from moisture[1]

Applications in Drug Development

This compound and its derivatives are primarily used as linkers in the construction of complex therapeutic molecules. The branched nature of this linker is particularly advantageous in applications requiring a higher payload capacity, such as in antibody-drug conjugates and PROTACs.[3][6]

3.1. Antibody-Drug Conjugates (ADCs)

In ADC development, branched PEG linkers are utilized to increase the drug-to-antibody ratio (DAR), which can lead to a more potent therapeutic effect.[6] The hydrophilic PEG spacers also improve the solubility and stability of the ADC, preventing aggregation and potentially improving its pharmacokinetic profile.[3][4] The length of the PEG linker is a critical parameter that can influence the efficacy of the ADC, with longer linkers sometimes leading to improved cytotoxic activity.[7]

3.2. Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of target proteins by bringing them into proximity with an E3 ubiquitin ligase.[8][9] The linker component of a PROTAC is crucial for its efficacy, as it dictates the geometry and stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[10] this compound based linkers offer the flexibility and hydrophilicity that can be beneficial for optimizing the performance of a PROTAC.[11]

Experimental Protocols

The following are generalized protocols for the use of this compound derivatives in bioconjugation. The terminal hydroxyl groups of the parent molecule must first be functionalized to reactive groups (e.g., NHS esters, azides, etc.) to proceed with these conjugations.

4.1. General Workflow for ADC Synthesis

This workflow describes the synthesis of an ADC using a derivative of this compound that has been functionalized with amine-reactive groups (e.g., NHS esters) for conjugation to an antibody and has a payload attached.

ADC_Synthesis_Workflow start Start antibody_prep Antibody Preparation (Buffer Exchange to Amine-Free Buffer) start->antibody_prep linker_prep Prepare Drug-Linker Conjugate (Activate linker if necessary) start->linker_prep conjugation Conjugation Reaction (Antibody + Drug-Linker) antibody_prep->conjugation linker_prep->conjugation quenching Quench Reaction (e.g., with Tris or Glycine) conjugation->quenching purification Purification of ADC (e.g., Size-Exclusion Chromatography) quenching->purification characterization Characterization of ADC (e.g., MS, HPLC, DAR determination) purification->characterization end End characterization->end

Caption: Generalized workflow for ADC synthesis using a branched PEG linker.

Methodology:

  • Antibody Preparation: The antibody is prepared at a concentration of 1-10 mg/mL in an amine-free buffer, such as phosphate-buffered saline (PBS) at pH 7.2-8.5. If the antibody is in a buffer containing primary amines (e.g., Tris), a buffer exchange should be performed.[12]

  • Drug-Linker Preparation: The this compound linker is first derivatized to contain a reactive handle for the drug and another for the antibody. For this example, we assume the drug is attached, and the linker has two NHS esters to react with the antibody's lysines. The drug-linker conjugate is dissolved in an anhydrous solvent like DMSO.[13]

  • Conjugation: A 5- to 20-fold molar excess of the drug-linker solution is added to the antibody solution with gentle stirring. The reaction is typically incubated for 1-4 hours at room temperature or overnight at 4°C.[12]

  • Quenching: The reaction is stopped by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.4) to a final concentration of 20-50 mM to consume any unreacted NHS esters.[12]

  • Purification: The resulting ADC is purified from excess drug-linker and other reagents using methods such as size-exclusion chromatography (SEC) or dialysis.[12]

  • Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and stability.

4.2. Signaling Pathway: PROTAC-Mediated Protein Degradation

This compound acts as a linker within a PROTAC and does not directly participate in a signaling pathway. Instead, it facilitates the induced degradation of a target protein. The diagram below illustrates the mechanism of action of a PROTAC.

PROTAC_Mechanism cluster_0 PROTAC Action Cycle protac PROTAC (E3 Ligand - Linker - POI Ligand) ternary Ternary Complex Formation (POI-PROTAC-E3) protac->ternary poi Target Protein (POI) poi->ternary e3 E3 Ubiquitin Ligase e3->ternary ubiquitination Ubiquitination of POI ternary->ubiquitination degradation Proteasomal Degradation of POI ubiquitination->degradation release PROTAC Release degradation->release release->protac Catalytic Cycle

Caption: Mechanism of PROTAC-mediated protein degradation.

Process Description:

  • Ternary Complex Formation: The PROTAC molecule, featuring the this compound-based linker, simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[14]

  • Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of the POI, creating a polyubiquitin (B1169507) chain.[10]

  • Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome.[14]

  • PROTAC Release: Following the degradation of the target protein, the PROTAC molecule is released and can engage in another cycle of degradation, acting catalytically.[10]

References

An In-depth Technical Guide to N-Me-N-bis-PEG3: Chemical Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, IUPAC nomenclature, synthesis, and key applications of N-Methyl-N,bis(polyethylene glycol)₃, commonly referred to as N-Me-N-bis-PEG3. This branched, hydrophilic linker has garnered significant interest in the fields of medicinal chemistry and drug development, particularly as a component in advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Chemical Identity and Properties

The notation "this compound" typically refers to a tertiary amine core with a methyl group and two appended polyethylene (B3416737) glycol chains, each consisting of three ethylene (B1197577) glycol units. The terminal groups of these PEG chains can be varied to suit different synthetic strategies, with the hydroxyl (-OH) terminated version, N-Me-N-bis(PEG3-OH), being a common and versatile precursor.

IUPAC Name: The systematic IUPAC name for the hydroxyl-terminated version, N-Me-N-bis(PEG3-OH), is 2-(2-(2-(N-(2-(2-(2-hydroxyethoxy)ethoxy)ethyl)-N-methylamino)ethoxy)ethoxy)ethanol .

Chemical Structure:

  • Core: Tertiary amine (specifically, a methylamino group)

  • Linker Arms: Two separate PEG3 chains attached to the nitrogen atom.

  • Terminal Groups: Commonly hydroxyl (-OH) groups, which can be further functionalized.

A summary of the key chemical and physical properties for N-Me-N-bis(PEG3-OH) is presented in Table 1.

PropertyValue
Molecular Formula C₁₇H₃₇NO₈
Molecular Weight 383.48 g/mol [1]
CAS Number 2055046-22-3[1][2]
Appearance Solid[3]
Purity >95%
Storage Conditions 2-8°C, sealed, dry[1]
Solubility Soluble in water, DMSO, DMF

Note: Some properties like boiling and melting points are often not reported for non-crystalline solids of this nature.

Synthesis and Experimental Protocols

2.1. General Synthesis Protocol: N-Alkylation of Methylamine (B109427)

This protocol describes a general method for the synthesis of N-Me-N-bis(PEG3-OH) via the nucleophilic substitution of a PEG3-halide or PEG3-tosylate with methylamine.

Materials:

  • Methylamine (solution in a suitable solvent like THF or methanol)

  • 2-(2-(2-chloroethoxy)ethoxy)ethanol (or the corresponding bromide or tosylate)

  • A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA, or Potassium Carbonate - K₂CO₃)

  • Anhydrous polar aprotic solvent (e.g., Acetonitrile or DMF)

  • Standard workup and purification reagents (e.g., ethyl acetate (B1210297), brine, anhydrous sodium sulfate, silica (B1680970) gel for column chromatography).

Methodology:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of methylamine in the chosen solvent.

  • Addition of Base: Add the non-nucleophilic base to the methylamine solution. The base is crucial to neutralize the acid formed during the reaction and to prevent the formation of the methylammonium (B1206745) salt, which is less nucleophilic.

  • Addition of PEG3 Electrophile: Slowly add a solution of the 2-(2-(2-X-ethoxy)ethoxy)ethanol (where X is a leaving group like Cl, Br, or OTs) in the reaction solvent to the stirred methylamine solution. A slight excess of the PEG3 electrophile may be used to drive the reaction towards the dialkylated product.

  • Reaction Monitoring: The reaction mixture is typically heated (e.g., to 60-80°C) and stirred for several hours to overnight. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the desired product.

  • Workup: Once the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then redissolved in an organic solvent like ethyl acetate and washed with water and brine to remove salts and other water-soluble impurities.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography on silica gel to yield the pure N-Me-N-bis(PEG3-OH).

2.2. Application Protocol: Use in PROTAC Synthesis

This compound derivatives are frequently used as linkers in the synthesis of PROTACs. The following is a generalized workflow for incorporating a bifunctional this compound linker into a PROTAC molecule.

Principle: The two terminal hydroxyl groups of N-Me-N-bis(PEG3-OH) are first functionalized to introduce two different reactive handles (e.g., an azide (B81097) and a carboxylic acid). These orthogonal reactive groups allow for the sequential attachment of a ligand for the protein of interest (POI) and a ligand for an E3 ubiquitin ligase.

Workflow Diagram:

PROTAC_Synthesis_Workflow cluster_0 Linker Functionalization cluster_1 PROTAC Assembly A N-Me-N-bis(PEG3-OH) B Orthogonal Protection A->B C Functional Group Interconversion B->C D Bifunctional Linker (e.g., Azide-PEG-Acid) C->D G Amide Coupling D->G E E3 Ligase Ligand (e.g., with an amine) E->G F Protein of Interest (POI) Ligand (e.g., with an alkyne) H Click Chemistry (CuAAC) F->H G->H I Final PROTAC Molecule H->I

Caption: A generalized workflow for the synthesis of a PROTAC using a bifunctional this compound linker.

Methodology:

  • Linker Functionalization: The terminal hydroxyl groups of N-Me-N-bis(PEG3-OH) are differentially protected and then converted to orthogonal reactive groups (e.g., one to an azide and the other to a carboxylic acid).

  • First Ligand Coupling: The carboxylic acid end of the functionalized linker is coupled to an amine-containing E3 ligase ligand using standard peptide coupling reagents (e.g., HATU, HOBt).

  • Second Ligand Coupling: The resulting intermediate, now bearing an azide group, is reacted with an alkyne-functionalized POI ligand via a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction to form the final PROTAC molecule.

  • Purification: The final PROTAC is purified using techniques such as preparative HPLC.

Applications in Drug Development

The unique properties of the this compound scaffold make it highly valuable in modern drug development.

  • PROTACs: The branched nature of the linker can provide a specific spatial orientation for the two ligands, which can be critical for the formation of a stable ternary complex (POI-PROTAC-E3 ligase) and subsequent protein degradation. The PEG chains enhance solubility and can improve cell permeability.

  • Antibody-Drug Conjugates (ADCs): As a component of the linker in ADCs, the hydrophilic PEG chains can increase the solubility of the entire ADC, which is particularly beneficial when conjugating hydrophobic drug payloads. This can help to prevent aggregation and improve the pharmacokinetic profile of the conjugate.

  • Bioconjugation: The terminal hydroxyl groups can be modified into a variety of other functional groups (e.g., amines, carboxylic acids, thiols, azides, alkynes), making N-Me-N-bis(PEG3-OH) a versatile platform for conjugating different types of molecules, such as peptides, proteins, and fluorescent dyes.

Logical Relationships in PROTAC Design

The choice of linker is a critical determinant of PROTAC efficacy. The following diagram illustrates the key relationships between linker properties and PROTAC activity.

PROTAC_Linker_Properties Linker Linker Properties (e.g., this compound) Length Length Linker->Length Flexibility Flexibility Linker->Flexibility Solubility Solubility Linker->Solubility AttachmentPoints Attachment Points Linker->AttachmentPoints TernaryComplex Ternary Complex Formation (POI-PROTAC-E3 Ligase) Length->TernaryComplex Flexibility->TernaryComplex PK Pharmacokinetics Solubility->PK AttachmentPoints->TernaryComplex Efficacy PROTAC Efficacy TernaryComplex->Efficacy PK->Efficacy

References

The Technical Application of N-Me-N-bis-PEG3 in Proteolysis-Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins. The efficacy and pharmacological properties of these heterobifunctional molecules are critically dependent on the chemical linker that connects the target-binding and E3 ligase-recruiting moieties. This technical guide focuses on N-Me-N-bis-PEG3, a branched polyethylene (B3416737) glycol (PEG)-based linker, providing a comprehensive overview of its properties, its role in PROTAC design, and detailed experimental protocols for its application.

Introduction to this compound

This compound is a branched, PEG-based linker utilized in the synthesis of PROTACs.[1][2][3][4] Its structure, featuring a central tertiary amine and two PEG3 arms, offers a unique scaffold for the construction of these complex molecules. The PEG composition enhances the solubility and can influence the cell permeability of the final PROTAC molecule.[5]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective application in PROTAC design and synthesis.

PropertyValueReference
CAS Number 342818-95-5[1][4]
Molecular Weight 295.37 g/mol [1][4]
Molecular Formula C13H29NO6[1][4]
Appearance Solid-
Solubility Soluble in DMSO (e.g., 10 mM)[1]

The Role of this compound in PROTAC-Mediated Protein Degradation

PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome. The linker, in this case, this compound, plays a crucial role in this process by bridging the two ligands and orienting them in a productive conformation for ternary complex formation.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (with this compound linker) Ternary POI-PROTAC-E3 PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ternary->PROTAC Recycled PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

PROTAC-Mediated Protein Degradation Pathway

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a PROTAC using this compound and the subsequent evaluation of its biological activity.

General Workflow for PROTAC Development

The development of a potent and selective PROTAC is an iterative process involving chemical synthesis and biological evaluation.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Ligand_POI Ligand for POI (with reactive handle) Synthesis Chemical Conjugation Ligand_POI->Synthesis Linker This compound Linker->Synthesis Ligand_E3 Ligand for E3 Ligase (with reactive handle) Ligand_E3->Synthesis Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Cell_Treatment Cell Treatment with PROTAC Characterization->Cell_Treatment Synthesized PROTAC Western_Blot Western Blot Analysis Cell_Treatment->Western_Blot Data_Analysis Data Analysis Western_Blot->Data_Analysis DC50_Dmax Determine DC50 & Dmax Data_Analysis->DC50_Dmax

General Experimental Workflow for PROTAC Development
Representative PROTAC Synthesis Protocol

This protocol describes a general strategy for synthesizing a PROTAC using this compound, assuming the availability of appropriate POI and E3 ligase ligands with suitable reactive functional groups (e.g., a carboxylic acid for amide bond formation with the secondary amine of the linker, and functional groups on the PEG arms for further conjugation).

Materials:

  • Ligand for POI with a reactive handle

  • This compound

  • Ligand for E3 Ligase with a reactive handle

  • Coupling agents (e.g., HATU, HOBt)

  • Organic base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF)

  • Reagents for purification (e.g., HPLC solvents)

  • Instruments for characterization (LC-MS, NMR)

Procedure:

  • Activation of Ligand: Dissolve the ligand (either for the POI or E3 ligase, containing a carboxylic acid) (1.0 eq) and a coupling agent like HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Conjugation to Linker: To the activated ligand solution, add a solution of this compound (1.1 eq) in anhydrous DMF.

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.

  • Second Conjugation: Once the first conjugation is complete, the second ligand (with a compatible reactive handle for the terminal groups of the PEG arms) is added to the reaction mixture. The specific chemistry for this step will depend on the functional groups present on the PEG arms of the linker and the second ligand.

  • Purification: Upon completion of the reaction, purify the crude PROTAC molecule using preparative reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final PROTAC product by LC-MS and NMR spectroscopy.

Western Blot Protocol for Measuring Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.

Materials:

  • Cultured cells expressing the target protein

  • Synthesized PROTAC stock solution (in DMSO)

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 18-24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal loading for the Western blot.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein to normalize for protein loading.

Data Analysis: Determination of DC50 and Dmax

The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

  • Densitometry: Quantify the band intensities from the Western blot images using software such as ImageJ.

  • Normalization: Normalize the intensity of the target protein band to the corresponding loading control band for each sample.

  • Data Plotting: Plot the normalized protein levels (as a percentage of the vehicle control) against the logarithm of the PROTAC concentration.

  • Curve Fitting: Fit the data to a dose-response curve (e.g., a four-parameter logistic regression) to determine the DC50 and Dmax values.[6]

Conclusion

This compound serves as a valuable and versatile linker in the design and synthesis of PROTACs. Its branched structure and PEG composition can impart favorable physicochemical properties to the final molecule, potentially enhancing solubility and optimizing the geometry for efficient ternary complex formation. The provided protocols offer a foundational framework for researchers to synthesize and evaluate PROTACs incorporating this linker, contributing to the advancement of targeted protein degradation as a therapeutic strategy.

References

The Core Mechanism of N-Me-N-bis-PEG3 in PROTACs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Pivotal Role of Linkers in PROTAC Technology

Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, commandeering the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3][4] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase is the cornerstone of PROTAC-mediated protein degradation.[1][2] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[5]

The linker is far more than a passive spacer; it is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[6][7] Among the various linker architectures, those based on polyethylene (B3416737) glycol (PEG) are prevalent due to their favorable characteristics.[7][8] This guide provides a detailed examination of the N-Me-N-bis-PEG3 linker and its role in the mechanism of action of PROTACs. While specific quantitative data for PROTACs utilizing the this compound linker are not extensively documented in publicly available literature, this guide will extrapolate its function based on the well-established principles of PEG and branched linkers in PROTAC design.

Physicochemical Properties of the this compound Linker

The this compound linker is a branched, PEG-based chemical entity used in the synthesis of PROTACs.[9] Its structure features a central methylated tertiary amine from which two polyethylene glycol chains of three units (PEG3) extend.

PropertyValueSource
Chemical Name This compoundN/A
Molecular Formula C13H29NO6[9]
Molecular Weight 295.37 g/mol [9]
CAS Number 342818-95-5[9]
Solubility Soluble in DMSO (e.g., 10 mM)[9]
Appearance Varies (typically an oil or solid)N/A
SMILES OCCOCCOCCN(C)CCOCCOCCO[9]

Mechanism of Action of this compound in PROTACs

The this compound linker contributes to the efficacy of a PROTAC through several key mechanisms, primarily by influencing the molecule's physicochemical properties and its ability to facilitate a productive ternary complex.

Enhancement of Solubility and Physicochemical Properties

A significant challenge in PROTAC design is their tendency towards high molecular weight and lipophilicity, which can lead to poor aqueous solubility.[2] The inclusion of hydrophilic PEG chains, such as those in the this compound linker, can substantially improve the solubility of the resulting PROTAC molecule.[1][10] This enhanced solubility is crucial for both in vitro assays and in vivo applications, potentially improving bioavailability.[11]

Modulation of Cell Permeability

The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexibility of PEG linkers can be advantageous.[2] It is hypothesized that flexible linkers can allow the PROTAC to adopt a folded conformation that shields its polar surface area, thereby facilitating cell entry.[2] The optimal length and composition of the PEG linker must be empirically determined to strike a balance between solubility and permeability.[11]

Facilitation of Ternary Complex Formation

The primary role of the linker is to bridge the POI and the E3 ligase, enabling the formation of a stable and productive ternary complex.[1][2] The length, flexibility, and geometry of the linker are critical for achieving an optimal orientation of the two proteins.[6] A linker that is too short may introduce steric hindrance, while an excessively long linker could lead to a less stable, non-productive complex.[11]

The branched nature of the this compound linker may offer additional advantages. The central tertiary amine provides a rigid point of attachment, while the two flexible PEG3 arms could allow for a broader range of conformations to achieve a productive ternary complex. This architecture may also influence the cooperativity of ternary complex formation, a measure of how the binding of one protein to the PROTAC affects the binding of the second protein.

Quantitative Data on PROTACs with PEG Linkers

PROTAC ExampleTarget ProteinE3 LigaseLinker CompositionDC50 (nM)Dmax (%)Reference
SJFα p38αVHL13-atom PEG-containing linker7.1697.4[6]
PROTAC 22 HDAC3VHLPEG-based linker44077[12]
Generic PROTAC BRD4VHLNot Specified1595[13]

Experimental Protocols

The following are detailed, generalized protocols for the synthesis of a PROTAC using a branched PEG linker and for the evaluation of its biological activity.

Protocol for PROTAC Synthesis using a Branched PEG Linker

This protocol describes a general method for synthesizing a PROTAC by sequentially attaching the POI ligand and the E3 ligase ligand to a branched linker like this compound-diamine (a derivative of this compound with terminal amine groups).

Materials:

  • This compound-diamine

  • POI ligand with a carboxylic acid functional group

  • E3 ligase ligand with a carboxylic acid functional group

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Boc-protected E3 ligase ligand with a carboxylic acid functional group

  • Reverse-phase HPLC for purification

  • LC-MS and NMR for characterization

Procedure:

  • First Amide Coupling: a. Dissolve the POI ligand-COOH (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. b. Add DIPEA (2.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid. c. Add a solution of this compound-diamine (1.1 eq) in anhydrous DMF. d. Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS. e. Upon completion, purify the mono-functionalized linker by reverse-phase HPLC.

  • Second Amide Coupling: a. Dissolve the purified mono-functionalized linker (1.0 eq) and the Boc-protected E3 ligase ligand-COOH (1.0 eq) with HATU (1.2 eq) in anhydrous DMF. b. Add DIPEA (2.0 eq) and stir for 15 minutes at room temperature. c. Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS. d. Purify the fully protected PROTAC by reverse-phase HPLC.

  • Boc Deprotection: a. Dissolve the purified PROTAC in a 1:1 mixture of DCM and TFA. b. Stir at room temperature for 1-2 hours. c. Concentrate under reduced pressure to remove the solvent and excess TFA. d. Purify the final PROTAC by reverse-phase HPLC and characterize by LC-MS and NMR.

Protocol for Cellular Protein Degradation Assay (Western Blot)

This protocol outlines the steps to determine the DC50 and Dmax of a synthesized PROTAC.[14]

Materials:

  • Cultured cells expressing the target protein

  • PROTAC stock solution in DMSO

  • Cell culture medium and plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

  • Densitometry software (e.g., ImageJ)

Procedure:

  • Cell Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them with RIPA buffer. b. Centrifuge the lysates to pellet cell debris and collect the supernatant. c. Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting: a. Normalize the protein concentrations and prepare samples with Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Apply ECL substrate and visualize the protein bands using an imaging system. g. Strip the membrane and re-probe for the loading control protein.

  • Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the target protein band intensity to the loading control. c. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[14]

Visualizations

PROTAC Signaling Pathway

PROTAC_Mechanism cluster_legend Legend POI Target Protein (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex Binds PROTAC PROTAC (with this compound linker) PROTAC->TernaryComplex Recycle Recycled PROTAC E3 E3 Ubiquitin Ligase E3->TernaryComplex Binds TernaryComplex->PROTAC Release PolyUbPOI Polyubiquitinated POI TernaryComplex->PolyUbPOI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUbPOI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation key_protein Protein key_protac PROTAC key_ub Ubiquitin

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow

PROTAC_Workflow Synthesis PROTAC Synthesis (using this compound) Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification CellCulture Cell Culture & Treatment (Dose-Response) Purification->CellCulture TernaryAssay Ternary Complex Assay (e.g., TR-FRET, SPR) Purification->TernaryAssay DegradationAssay Protein Degradation Assay (Western Blot) CellCulture->DegradationAssay DataAnalysis Data Analysis (DC50, Dmax, Cooperativity) DegradationAssay->DataAnalysis TernaryAssay->DataAnalysis Optimization Lead Optimization DataAnalysis->Optimization

Caption: A typical experimental workflow for PROTAC development.

References

The Fulcrum of Function: A Technical Guide to the Role of N-Me-N-bis-PEG3 as a Branched PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic strategy. These heterobifunctional molecules offer the unprecedented ability to hijack the cell's own ubiquitin-proteasome system to eliminate specific proteins of interest. The efficacy of a PROTAC is not solely dictated by its warhead or E3 ligase ligand; the linker connecting these two moieties plays a pivotal and multifaceted role. This technical guide delves into the specific function and advantages of N-Me-N-bis-PEG3, a branched polyethylene (B3416737) glycol (PEG)-based linker, in the rational design of next-generation protein degraders.

Introduction: Beyond a Simple Spacer

PROTACs are composed of three distinct components: a ligand that binds the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that joins them.[1][2] The linker is a critical determinant of the PROTAC's overall success, profoundly influencing its biological activity, from the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) to its pharmacokinetic properties.[3][4] Among the diverse linker chemistries available, branched structures built on a PEG backbone, such as this compound, offer unique advantages.

This compound is a branched linker featuring a central methylated tertiary amine from which two separate three-unit PEG chains extend.[5][6] This architecture provides a distinct three-dimensional scaffolding that can enhance the physicochemical properties and biological activity of the resulting PROTAC.

The PROTAC Mechanism of Action

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase.[7] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[7] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle.[7]

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds Ternary->PROTAC Recycles Ternary->E3 Recycles PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Figure 1: The PROTAC-mediated protein degradation pathway.

Advantages of the this compound Branched Architecture

The unique branched structure of this compound, combined with its PEG composition, offers several strategic advantages in PROTAC design:

  • Enhanced Hydrophilicity and Solubility: The polyethylene glycol chains significantly increase the aqueous solubility of the PROTAC molecule.[1] This is a critical factor, as many PROTACs are large molecules that tend to have poor solubility, which can hinder their bioavailability and cell permeability.[8]

  • Modulation of Physicochemical Properties: The use of PEG motifs allows for the fine-tuning of important physical properties like topological polar surface area (TPSA) and lipophilicity, which are key determinants of a molecule's drug-like characteristics.[9]

  • Flexible Scaffolding for Ternary Complex Optimization: The dual PEG3 arms provide a flexible scaffold that allows for optimal orientation of the POI and E3 ligase. This facilitates the formation of a stable and productive ternary complex, which is essential for efficient ubiquitination and degradation.[7] The branched nature provides different vectors and lengths compared to a single linear chain, potentially accessing more favorable protein-protein interactions.

  • Synthetic Versatility: The central tertiary amine serves as a robust anchor point, allowing for a modular and flexible approach to PROTAC synthesis.

Quantitative Performance Data: The Impact of PEG Linkers

While specific, publicly available quantitative data for PROTACs utilizing the this compound linker is limited, extensive research on linear PEG linkers provides valuable insights into the impact of PEGylation on PROTAC efficacy.[7] The optimal linker length is highly dependent on the specific POI and E3 ligase pair and must be determined empirically.[9]

Systematic variation of PEG linker length is a common and critical strategy for optimizing degradation potency (DC50) and maximal degradation (Dmax).

Table 1: Effect of Linear PEG Linker Length on BRD4 Degradation (Data is synthesized from multiple studies for illustrative purposes)[3]

Linker CompositionDC50 (nM)Dmax (%)
PEG35585
PEG42095
PEG5 15 >98
PEG63092

Table 2: Physicochemical and Pharmacokinetic Properties of BRD4-Targeting PROTACs with Linear PEG Linkers (Data is synthesized from multiple studies for illustrative purposes)[3]

Linker CompositionPermeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)
PEG31.215
PEG42.528
PEG5 3.1 35
PEG62.830

The data consistently demonstrates that linker optimization is crucial. For the well-studied BRD4-VHL system, a PEG5 linker often represents the "sweet spot," providing the optimal balance of degradation potency, cell permeability, and oral bioavailability.[3] This highlights the necessity of synthesizing a library of PROTACs with varied linker lengths to identify the most effective degrader for any new target.

Experimental Protocols

A systematic evaluation of a PROTAC's efficacy involves a series of well-defined experiments.

General Synthesis of a PROTAC using an Amine-Based Branched Linker

This protocol describes a plausible strategy for synthesizing a PROTAC using a branched linker like this compound, adapted from a general protocol for the structurally similar NH-bis(PEG3-Boc).[7] This involves a multi-step process leveraging the reactivity of the central amine.

Step 1: Functionalization of the Central Amine This step involves forming an amide bond between the central amine of the linker and a carboxylic acid-functionalized ligand (e.g., for the POI or E3 ligase).

  • Materials:

    • Carboxylic acid-functionalized ligand (1.0 eq)

    • This compound-diol (assuming terminal hydroxyls for subsequent functionalization) (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

    • Anhydrous DMF (N,N-Dimethylformamide)

  • Protocol:

    • Dissolve the carboxylic acid-functionalized ligand and HATU in anhydrous DMF.

    • Add DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add the this compound-diol linker to the activated ligand solution.

    • Stir the reaction mixture at room temperature for 2-12 hours, monitoring completion by LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude intermediate by flash column chromatography.

Step 2: Activation and Coupling of the Second Ligand The terminal hydroxyl groups of the PEG arms must be activated (e.g., converted to a mesylate or tosylate) before coupling the second ligand (which would have a nucleophilic handle like an amine or thiol).

(This second step is highly dependent on the specific functional groups on the second ligand and requires standard organic chemistry transformations which are not detailed here.)

Synthesis_Workflow Start Starting Materials (Ligand 1-COOH, this compound-OH) Step1 Step 1: Amide Coupling (HATU, DIPEA, DMF) Start->Step1 Intermediate Purified Intermediate (Ligand 1-Linker-OH) Step1->Intermediate Step2 Step 2: Activation of Hydroxyls (e.g., MsCl, TEA) Intermediate->Step2 Activated Activated Intermediate (Ligand 1-Linker-OMs) Step2->Activated Step3 Step 3: Second Coupling (Ligand 2-NH2) Activated->Step3 Crude Crude PROTAC Step3->Crude Purify Purification (Reverse-Phase HPLC) Crude->Purify Final Final Characterized PROTAC (LC-MS, NMR) Purify->Final

Figure 2: General workflow for PROTAC synthesis using a branched linker.
Target Protein Degradation Assay (Western Blot)

The gold standard for quantifying the reduction of a target protein in cells following PROTAC treatment.[3]

  • Protocol:

    • Cell Culture and Treatment: Plate cells at an appropriate density. Treat with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) for a set time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

    • Cell Lysis: Lyse cells in RIPA buffer with protease inhibitors.

    • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Immunodetection: Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH). Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detection and Analysis: Detect the signal using chemiluminescence. Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control. This data is used to calculate the DC50 and Dmax values.[3]

WB_Workflow A Seed Cells in Plate B Treat with PROTAC (Dose-Response) A->B C Lyse Cells B->C D Quantify Protein (BCA Assay) C->D E SDS-PAGE Separation D->E F Transfer to PVDF Membrane E->F G Immunoblotting (Primary & Secondary Antibodies) F->G H Chemiluminescent Detection G->H I Data Analysis (DC50 & Dmax Determination) H->I

Figure 3: Experimental workflow for Western blot analysis.

Conclusion

The linker is a critical, active component in the design of efficacious PROTACs. The this compound linker, with its unique branched architecture and hydrophilic PEG chains, offers a promising strategy to enhance the physicochemical properties and biological activity of targeted protein degraders. Its structure provides a flexible, three-dimensional scaffold that can be instrumental in optimizing the geometry of the ternary complex for efficient ubiquitination and degradation. While empirical testing remains essential, the rational application of innovative linkers like this compound will be paramount in developing the next generation of highly potent and selective therapeutics in the exciting field of targeted protein degradation.

References

An In-depth Technical Guide to the Core Principles of N-Me-N-bis-PEG3 Utilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Me-N-bis-PEG3, or N-Methyl-N-bis(3-oxapentoxy)ethylamine, is a branched, trifunctional linker molecule increasingly utilized in the field of targeted protein degradation. As a key component in the architecture of Proteolysis Targeting Chimeras (PROTACs), it serves as a flexible and hydrophilic spacer connecting a ligand for a target protein of interest and a ligand for an E3 ubiquitin ligase. The polyethylene (B3416737) glycol (PEG) nature of this linker is crucial for enhancing the solubility and modulating the cell permeability of the resulting PROTAC molecule, properties that are critical for its efficacy. This guide provides a comprehensive overview of the fundamental principles of using this compound, including its physicochemical properties, a plausible synthesis route, and detailed protocols for its application in the development of PROTACs.

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound is not extensively available in the public domain. The following table summarizes the available information. Researchers are advised to determine specific properties experimentally for their particular applications.

PropertyValueSource
Molecular Formula C13H29NO6--INVALID-LINK--
Molecular Weight 295.37 g/mol --INVALID-LINK--
CAS Number 342818-95-5--INVALID-LINK--
Appearance Solid--INVALID-LINK--
Purity Typically >98%--INVALID-LINK--
Solubility 10 mM in DMSO--INVALID-LINK--
Density Not Available
Boiling Point Not Available
Melting Point Not Available
pKa Not Available
Stability Store at -20°C for long-term storage.

Synthesis Protocol

A specific, detailed synthesis protocol for this compound is not widely published. However, a plausible synthetic route can be postulated based on established organic chemistry principles, such as the N-alkylation of a primary amine with PEGylated electrophiles. The following is a generalized, hypothetical protocol.

Objective: To synthesize this compound from commercially available starting materials.

Reaction Scheme:

(Where 'Ts' is a tosyl group and 'R' is a protecting group for the terminal hydroxyl, if necessary.)

Materials:

  • Methylamine (B109427)

  • Triethylene glycol monomethyl ether (for tosylation) or a pre-activated PEG3 derivative (e.g., PEG3-tosylate)

  • p-Toluenesulfonyl chloride (if starting from the diol)

  • A suitable base (e.g., Triethylamine (B128534), Diisopropylethylamine)

  • Anhydrous solvent (e.g., Dichloromethane (B109758), Tetrahydrofuran)

  • Reagents for deprotection (if applicable)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography system)

Procedure:

  • Activation of the PEG3 chain (if necessary): If starting with triethylene glycol, the terminal hydroxyl group would first need to be activated, for example, by conversion to a tosylate. This is typically achieved by reacting the PEG-alcohol with p-toluenesulfonyl chloride in the presence of a base like triethylamine in an anhydrous solvent.

  • N-Alkylation:

    • Dissolve methylamine in an anhydrous solvent under an inert atmosphere.

    • Add the activated PEG3 derivative (e.g., PEG3-tosylate) to the reaction mixture. A molar excess of the PEG reagent may be used to drive the reaction to completion.

    • Add a suitable base to scavenge the acid generated during the reaction.

    • Stir the reaction at room temperature or with gentle heating, monitoring the progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Deprotection (if applicable): If the terminal hydroxyl group of the PEG chain was protected, a deprotection step would be necessary. The choice of deprotection reagents and conditions depends on the protecting group used.

  • Purification:

    • Upon completion of the reaction, the solvent is removed under reduced pressure.

    • The crude product is then purified, typically by column chromatography on silica (B1680970) gel, to yield the pure this compound.

Experimental Protocols for Application in PROTAC Synthesis

This compound possesses two terminal hydroxyl groups which are not directly reactive with the functional groups typically found on ligands for target proteins or E3 ligases. Therefore, these hydroxyl groups must first be activated. The following protocol describes a general workflow for the synthesis of a PROTAC using this compound.

Protocol 1: Activation of this compound and Conjugation to Ligands

Objective: To synthesize a PROTAC by sequentially conjugating a target protein ligand and an E3 ligase ligand to this compound.

Part A: Activation of the Terminal Hydroxyl Groups

  • Tosylation (as a representative activation method):

    • Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) and cool to 0 °C.

    • Add a base such as triethylamine (2.2 equivalents).

    • Slowly add p-toluenesulfonyl chloride (2.1 equivalents) dissolved in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by LC-MS.

    • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting this compound-ditosylate by column chromatography.

Part B: Sequential Ligand Conjugation

  • First Ligand Conjugation:

    • Dissolve the activated this compound-ditosylate (1 equivalent) and the first ligand (e.g., the E3 ligase ligand with a nucleophilic handle like a primary amine or thiol; 1 equivalent) in an anhydrous polar aprotic solvent such as DMF.

    • Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2-3 equivalents).

    • Stir the reaction at room temperature or with heating, monitoring by LC-MS until the mono-conjugated species is predominantly formed.

    • Purify the mono-conjugated intermediate by preparative HPLC.

  • Second Ligand Conjugation:

    • Dissolve the purified mono-conjugated intermediate (1 equivalent) and the second ligand (e.g., the target protein ligand with a nucleophilic handle; 1-1.2 equivalents) in anhydrous DMF.

    • Add DIPEA (2-3 equivalents).

    • Stir the reaction, potentially at a higher temperature, and monitor by LC-MS until the formation of the final PROTAC is complete.

  • Final Purification:

    • Purify the final PROTAC molecule by preparative reverse-phase HPLC.

    • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Signaling Pathways and Workflows

The primary role of this compound is as a structural component of a PROTAC, which hijacks the cell's natural protein degradation machinery, the ubiquitin-proteasome system.

PROTAC_Mechanism cluster_0 Cellular Environment POI Protein of Interest (POI) PROTAC PROTAC (with this compound linker) POI->PROTAC binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC binds Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination facilitates PROTAC_recycled PROTAC Recycled Ternary_Complex->PROTAC_recycled releases Ub_POI Poly-ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome targeted for degradation Degradation Degraded POI (Amino Acids) Proteasome->Degradation

Caption: The PROTAC mechanism of action, illustrating the formation of a ternary complex and subsequent ubiquitination and degradation of the target protein.

PROTAC_Synthesis_Workflow start Start linker This compound (Diol Linker) start->linker activation Activate Hydroxyl Groups (e.g., Tosylation) linker->activation activated_linker Activated Linker (e.g., Ditosylate) activation->activated_linker conjugation1 First Conjugation activated_linker->conjugation1 ligand1 Ligand 1 (e.g., for E3 Ligase) ligand1->conjugation1 intermediate Mono-conjugated Intermediate conjugation1->intermediate purification1 Purification 1 (e.g., HPLC) intermediate->purification1 conjugation2 Second Conjugation purification1->conjugation2 ligand2 Ligand 2 (e.g., for Target Protein) ligand2->conjugation2 crude_protac Crude PROTAC conjugation2->crude_protac purification2 Final Purification (e.g., HPLC) crude_protac->purification2 final_protac Final PROTAC Molecule purification2->final_protac characterization Characterization (LC-MS, NMR) final_protac->characterization end End characterization->end

Caption: A generalized workflow for the synthesis of a PROTAC using a diol-terminated linker like this compound.

Conclusion

This compound is a valuable tool in the design and synthesis of PROTACs, offering a branched structure with hydrophilic PEG arms that can favorably influence the properties of the final molecule. While detailed physicochemical data and specific synthesis protocols are not extensively documented, a rational approach based on established chemical principles allows for its effective utilization. The provided protocols for activation and conjugation serve as a general framework for researchers to develop their specific synthetic strategies. As the field of targeted protein degradation continues to expand, the importance of well-defined linkers like this compound in the rational design of novel therapeutics is expected to grow.

Navigating the Solubility of N-Me-N-bis-PEG3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of N-Me-N-bis-PEG3 (N-Methyl-N-bis(3-polyethylene glycol)), a bifunctional linker molecule increasingly utilized in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering predictive solubility data, detailed experimental protocols for solubility determination, and a logical workflow to guide laboratory practices.

Core Concepts: Understanding the Solubility of PEGylated Molecules

The solubility of this compound is primarily governed by its structural components: a central tertiary amine and two polyethylene (B3416737) glycol (PEG) chains. The PEG chains, composed of repeating ethylene (B1197577) oxide units, are highly hydrophilic and capable of forming hydrogen bonds with water and other polar solvents. This inherent property of PEGylation is a well-established strategy to enhance the aqueous solubility of molecules.[1] The central methylated amine group also contributes to the molecule's polarity.

Based on the general principles of PEG chemistry and qualitative data from structurally similar compounds, this compound is expected to exhibit high solubility in aqueous solutions and a range of polar organic solvents. Conversely, its solubility is predicted to be limited in non-polar organic solvents.

Predictive Solubility Profile of this compound

While specific quantitative solubility data for this compound is not extensively published, the following table summarizes the predicted solubility based on data for analogous PEGylated molecules, such as N-(acid-PEG3)-N-bis(PEG3-azide) and N-(acid-PEG3)-N-bis(PEG3-amine).[2][3] It is crucial to note that these are qualitative predictions and should be confirmed experimentally.

SolventTypePredicted SolubilityRationale
WaterAqueousHighThe hydrophilic PEG chains readily form hydrogen bonds with water.[1]
Phosphate-Buffered Saline (PBS)Aqueous BufferHighExpected to be highly soluble at physiological pH.
Dimethyl Sulfoxide (DMSO)Polar AproticHighA strong polar solvent capable of solvating the PEG chains and the tertiary amine.[2][3]
Dimethylformamide (DMF)Polar AproticHighSimilar to DMSO, its high polarity makes it a good solvent for PEGylated compounds.[2][3][4]
Dichloromethane (DCM)Polar AproticModerate to HighThe polarity of DCM can favorably interact with the polar groups and ether oxygens of the PEG chains.[2][3]
MethanolPolar ProticHighA polar protic solvent that can hydrogen bond with the PEG chains.[1]
EthanolPolar ProticHighSimilar in properties to methanol, good solubility is anticipated.[1]
Acetonitrile (B52724) (ACN)Polar AproticModerateThe dipole moment of acetonitrile allows for effective solvation of the polar functional groups.
Tetrahydrofuran (THF)Polar AproticModerateTHF's polarity and ability to accept hydrogen bonds make it a suitable solvent for PEGylated compounds.
Hexane (B92381)Non-polarLowThe non-polar nature of hexane is not conducive to solvating the highly polar PEG and amine groups.[1]
TolueneNon-polar AromaticLowAs a non-polar aromatic solvent, it is expected to be a poor solvent for this compound.[1]

Experimental Protocol for Determining Thermodynamic Solubility

To obtain quantitative solubility data, the shake-flask method is a reliable and widely used approach for determining the equilibrium solubility of a compound.[5][6][7]

Objective: To determine the thermodynamic (equilibrium) solubility of this compound in a selection of solvents.

Materials:

  • This compound

  • Selected solvents (e.g., Water, PBS, DMSO, DCM, Methanol, Hexane)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD, or Mass Spectrometer)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a glass vial. The exact amount should be sufficient to ensure that undissolved solid remains after equilibration.

    • Add a known volume of the desired solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or agitate using a vortex mixer at a constant temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that equilibrium is reached.[8] The system has reached equilibrium when the concentration of the solute in the solution does not change over time.[9]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles. This step is critical to ensure that only the dissolved compound is measured.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated HPLC method.

    • Construct a calibration curve from the data obtained with the standard solutions.

    • Determine the concentration of this compound in the filtered supernatant by interpolating from the calibration curve.

  • Data Reporting:

    • The determined concentration represents the equilibrium solubility of this compound in the specific solvent at the tested temperature.

    • Report the solubility in appropriate units (e.g., mg/mL or µg/mL).

Experimental Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for the comprehensive assessment of a compound's solubility, from initial screening to quantitative determination.

G cluster_0 Phase 1: Qualitative Screening cluster_1 Phase 2: Quantitative Determination (Shake-Flask Method) cluster_2 Phase 3: Data Analysis & Reporting A Select Solvents B Add Small Amount of Compound to Each Solvent A->B C Visual Observation (Dissolved/Partially/Insoluble) B->C D Prepare Saturated Solution (Excess Compound) C->D Proceed with promising solvents E Equilibrate (24-48h at constant T) D->E F Sample and Filter Supernatant E->F G Analyze by HPLC F->G H Calculate Concentration vs. Standards G->H I Compile Solubility Data Table H->I J Report Solubility (e.g., mg/mL) I->J

Workflow for Solubility Determination.

Conclusion

This compound is anticipated to be a highly soluble molecule in aqueous and polar organic solvents, a characteristic that is advantageous for its applications in the life sciences. While the provided solubility profile is predictive, the detailed experimental protocol offers a robust framework for researchers to determine precise quantitative solubility data. This information is critical for designing experiments, formulating drug candidates, and advancing research and development in the fields of bioconjugation and targeted protein degradation.

References

An In-depth Technical Guide to N-Me-N-bis-PEG3: A Core Component in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-Me-N-bis-PEG3, a branched polyethylene (B3416737) glycol (PEG)-based linker increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). As a critical component in the design of these novel therapeutics, understanding the key features, advantages, and practical application of this compound is paramount for researchers in the field of targeted protein degradation.

Core Features and Advantages of this compound

This compound, chemically known as N-Methyl-N,N-bis[2-(2-(2-hydroxyethoxy)ethoxy)ethyl]amine, is a hydrophilic, branched linker designed for the synthesis of heterobifunctional molecules, most notably PROTACs. Its unique architecture, featuring a central tertiary amine and two equivalent PEGylated arms terminating in hydroxyl groups, offers several distinct advantages in the construction of targeted protein degraders.

Key Advantages:

  • Enhanced Solubility and Permeability: The polyethylene glycol chains impart significant hydrophilicity to the PROTAC molecule. This is a crucial feature as many ligands for target proteins and E3 ubiquitin ligases are hydrophobic, and the resulting PROTACs often suffer from poor aqueous solubility, hindering their bioavailability and cell permeability. The PEGylated nature of this compound helps to mitigate this challenge.[1]

  • Optimal Flexibility and Spacing: The PEG chains provide a flexible scaffold, allowing the two ends of the PROTAC (the warhead and the E3 ligase ligand) to adopt multiple conformations. This flexibility is critical for facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase, a prerequisite for efficient ubiquitination and subsequent degradation.[2]

  • Branched Architecture for Bivalent or Branched PROTACs: The "bis" functionality of this linker allows for the potential attachment of two molecules of interest, opening possibilities for the design of bivalent or branched PROTACs. This can be advantageous in targeting protein dimers or enhancing avidity for the target.

  • Versatile Synthetic Handles: The terminal hydroxyl groups serve as versatile synthetic handles for conjugation to various ligands. These hydroxyl groups can be activated or modified to react with a range of functional groups on the protein of interest (POI) ligand and the E3 ligase ligand, allowing for a modular and flexible approach to PROTAC synthesis.

Quantitative Data

The following table summarizes the key physicochemical properties of this compound-OH, the most common form of this linker.

PropertyValueReference(s)
Chemical Name N-Methyl-N,N-bis[2-(2-(2-hydroxyethoxy)ethoxy)ethyl]amine
Synonyms N-Me-N-bis(PEG3-OH)[3]
CAS Number 2055046-22-3
Molecular Formula C17H37NO8[3]
Molecular Weight 383.48 g/mol [3]
Appearance Solid
Purity Typically >95%
Storage Conditions Store at -20°C, sealed and dry

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs function by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). The this compound linker is the crucial bridge that enables this process. The diagram below illustrates the catalytic mechanism of action of a PROTAC.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation PROTAC PROTAC (with this compound linker) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits E3->POI Poly-ubiquitination Ub Ubiquitin Ub->E3 Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: PROTAC-mediated protein degradation pathway.

The PROTAC molecule, containing the this compound linker, simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[2] This proximity allows the E3 ligase to transfer ubiquitin molecules to the POI. The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome into smaller peptides. The PROTAC molecule is then released and can catalytically repeat the cycle.

Experimental Protocols

The synthesis of a PROTAC using this compound involves the sequential conjugation of the POI ligand and the E3 ligase ligand to the linker's terminal hydroxyl groups. A common strategy involves the activation of the hydroxyl groups to facilitate nucleophilic substitution. The following is a representative protocol.

Protocol: Synthesis of a PROTAC via Tosylation of this compound-OH

This protocol describes a two-step process: 1) mono-tosylation of one of the hydroxyl groups on this compound-OH, followed by coupling to the first ligand, and 2) tosylation of the second hydroxyl group and coupling to the second ligand.

Step 1: Mono-conjugation of the First Ligand (e.g., POI Ligand)

  • 1.1. Mono-tosylation of this compound-OH:

    • Dissolve this compound-OH (1.0 equivalent) in anhydrous dichloromethane (B109758) (DCM).

    • Add triethylamine (B128534) (TEA) (1.1 equivalents) and cool the solution to 0°C.

    • Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.0 equivalent) in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC) or LC-MS for the formation of the mono-tosylated product.

    • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the mono-tosylated this compound linker.

  • 1.2. Coupling of the POI Ligand:

    • Dissolve the mono-tosylated linker (1.0 equivalent) and an amine-containing POI ligand (1.1 equivalents) in anhydrous dimethylformamide (DMF).

    • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (3.0 equivalents).

    • Stir the reaction at 60-80°C overnight under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction with a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer, and concentrate.

    • Purify the resulting POI-linker intermediate by flash column chromatography or preparative HPLC.

Step 2: Conjugation of the Second Ligand (e.g., E3 Ligase Ligand)

  • 2.1. Tosylation of the Remaining Hydroxyl Group:

    • Dissolve the purified POI-linker intermediate (1.0 equivalent) in anhydrous DCM.

    • Add TEA (1.5 equivalents) and cool to 0°C.

    • Slowly add a solution of TsCl (1.2 equivalents) in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by LC-MS.[3]

    • Upon completion, concentrate the reaction mixture under reduced pressure. The crude tosylated intermediate is often used directly in the next step.

  • 2.2. Coupling of the E3 Ligase Ligand:

    • Dissolve the crude tosylated POI-linker intermediate and an amine-containing E3 ligase ligand (1.1 equivalents) in anhydrous DMF.

    • Add DIPEA (3.0 equivalents).

    • Stir the reaction at 60-80°C overnight under a nitrogen atmosphere.[3]

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the final PROTAC molecule by preparative reverse-phase HPLC.

    • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Experimental Workflow

The synthesis of a PROTAC utilizing a branched linker like this compound follows a logical, multi-step workflow. The diagram below outlines the key stages from starting materials to the final, purified PROTAC.

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_final Final Product POI_Ligand POI Ligand (with reactive group, e.g., -NH2) Coupling1 Step 2: Coupling of POI Ligand POI_Ligand->Coupling1 Linker This compound-OH Activation1 Step 1: Activation of one -OH group on Linker (e.g., Tosylation) Linker->Activation1 E3_Ligand E3 Ligase Ligand (with reactive group, e.g., -NH2) Coupling2 Step 5: Coupling of E3 Ligase Ligand E3_Ligand->Coupling2 Activation1->Coupling1 Intermediate_Purification Step 3: Purification of POI-Linker Intermediate Coupling1->Intermediate_Purification Activation2 Step 4: Activation of second -OH group on Linker (e.g., Tosylation) Intermediate_Purification->Activation2 Activation2->Coupling2 Final_Purification Step 6: Final Purification of PROTAC (e.g., Preparative HPLC) Coupling2->Final_Purification Characterization Step 7: Characterization (LC-MS, NMR) Final_Purification->Characterization Final_PROTAC Final PROTAC Molecule Characterization->Final_PROTAC

Caption: Experimental workflow for PROTAC synthesis.

This workflow highlights the modular nature of PROTAC synthesis, where the linker serves as a central scaffold to which the two biologically active ligands are sequentially attached. Careful purification and characterization at intermediate and final stages are crucial for obtaining a high-quality PROTAC for biological evaluation.

Conclusion

This compound is a valuable and versatile tool in the design and synthesis of PROTACs. Its inherent hydrophilicity, flexibility, and branched architecture provide medicinal chemists with a powerful scaffold to overcome common challenges in PROTAC development, such as poor solubility and suboptimal ternary complex formation. The detailed protocols and workflows provided in this guide offer a foundation for the rational design and synthesis of novel protein degraders, ultimately contributing to the advancement of targeted therapeutics.

References

The Strategic Application of N-Me-N-bis-PEG3 in PROTAC Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The linker component of a PROTAC, which connects the target protein ligand to the E3 ligase ligand, is a critical determinant of its efficacy, influencing solubility, cell permeability, and the geometry of the ternary complex. This technical guide provides a comprehensive overview of N-Me-N-bis-PEG3, a branched, trifunctional polyethylene (B3416737) glycol (PEG) linker, and its strategic application in the development of novel PROTACs. While specific experimental data for this compound in published literature is limited, this guide consolidates its known physicochemical properties with the established principles of PEG linkers in PROTAC design to offer a valuable resource for researchers in the field of targeted protein degradation.

Introduction to this compound

This compound is a unique PEG-based linker featuring a central tertiary amine with two polyethylene glycol arms, each composed of three ethylene (B1197577) glycol units. This branched architecture offers distinct advantages in the synthesis of complex PROTAC molecules, potentially allowing for the attachment of multiple ligands or modulating the spatial orientation of the target protein and E3 ligase ligands.

The core function of the PEG component in PROTACs is to enhance the overall physicochemical properties of the molecule. PROTACs are often large and can suffer from poor aqueous solubility and limited cell permeability. The hydrophilic nature of the PEG chains in this compound can significantly improve the solubility of the resulting PROTAC, which is crucial for both in vitro handling and in vivo bioavailability.

Physicochemical Properties of this compound and Related PEG Linkers

A clear understanding of the physicochemical properties of the linker is paramount for rational PROTAC design. Below is a summary of the known properties of this compound and a related compound, N-Me-N-bis(PEG3-OH), to provide a comparative overview.

PropertyThis compoundN-Me-N-bis(PEG3-OH)Source
Molecular Formula C13H29NO6C17H37NO8[1],[2]
Molecular Weight 295.37 g/mol 383.5 g/mol [1],[2]
CAS Number 342818-95-52055046-22-3[1],[2]
Appearance Not specifiedSolid[3]
Solubility 10 mM in DMSONot specified[1]

The Role of the PEG Component in PROTAC Efficacy: Quantitative Insights

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax).

Table 1: Impact of Linear PEG Linker Length on Target Protein Degradation

PROTAC IDTarget ProteinE3 LigaseLinker CompositionDC50 (nM)Dmax (%)
PROTAC-A1Target ACRBN3-unit PEG7592
PROTAC-A2Target ACRBN6-unit PEG4098
PROTAC-A3Target ACRBN12-unit PEG11085

This table presents representative data showing that an optimal linker length is crucial for maximal efficacy.

Table 2: Influence of PEG Linker Length on Ternary Complex Affinity

PROTAC IDLinker CompositionTernary Complex Affinity (KD, nM)
PROTAC-B13-unit PEG55
PROTAC-B26-unit PEG30
PROTAC-B312-unit PEG80

This table illustrates how linker length can influence the stability of the ternary complex, a key driver of PROTAC activity.

Signaling Pathways and Experimental Workflows

The mechanism of action of PROTACs involves hijacking the cell's ubiquitin-proteasome system. The following diagrams illustrate the key signaling pathway and a general experimental workflow for the development and evaluation of PROTACs.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Proteasome->PROTAC Recycled Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Synthesis PROTAC Synthesis (using this compound) Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Characterization (e.g., LC-MS, NMR) Purification->Characterization Cell_Culture Cell Culture Characterization->Cell_Culture Treatment PROTAC Treatment (Dose-Response) Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Western_Blot Western Blot Analysis Lysis->Western_Blot Data_Analysis Data Analysis (DC50 & Dmax) Western_Blot->Data_Analysis

A general experimental workflow for PROTAC evaluation.

Experimental Protocols

While a specific, published protocol for the synthesis of a PROTAC using this compound is not available, the following section provides a conceptual, generalized protocol adapted from standard PROTAC synthesis methodologies. This protocol outlines a potential strategy for coupling a carboxylic acid-containing protein of interest (POI) ligand and an amine-containing E3 ligase ligand to the this compound linker.

It is critical to note that this is a hypothetical protocol and would require empirical optimization.

Protocol 1: Conceptual Synthesis of a PROTAC using this compound

This protocol assumes a two-step synthesis. First, the POI ligand is coupled to one of the PEG arms, followed by the coupling of the E3 ligase ligand to the other PEG arm. The central tertiary amine of this compound remains unmodified.

Materials:

  • POI ligand with a terminal carboxylic acid (POI-COOH)

  • E3 ligase ligand with a terminal primary amine (E3-NH2)

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Reverse-phase HPLC for purification

  • LC-MS and NMR for characterization

Step 1: Synthesis of the POI-Linker Intermediate

  • Under an inert atmosphere (e.g., Argon), dissolve the POI-COOH (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of this compound (1.1 equivalents) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or reverse-phase HPLC to obtain the POI-linker intermediate.

Step 2: Synthesis of the Final PROTAC

  • Dissolve the purified POI-linker intermediate (1.0 equivalent) and the E3-NH2 (1.1 equivalents) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature overnight, monitoring by LC-MS.

  • Upon completion, purify the final PROTAC using reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final PROTAC as a solid.

  • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Protocol 2: Western Blot for Protein Degradation

This protocol is a standard method to assess the efficacy of the synthesized PROTAC in degrading the target protein in a cellular context.

Materials:

  • Synthesized PROTAC

  • Appropriate cell line expressing the target protein and E3 ligase

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) substrate

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest the cells and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize the protein concentration for all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

    • Visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe for the loading control protein.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the target protein band intensity to the corresponding loading control band.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.

Conclusion

This compound represents a valuable, albeit under-characterized, tool in the expanding repertoire of PROTAC linkers. Its branched, trifunctional nature offers intriguing possibilities for the design of novel protein degraders with potentially enhanced properties. While a lack of specific published data necessitates a reliance on the established principles of linear PEG linkers, this guide provides a solid foundation for researchers to begin exploring the potential of this compound. The provided conceptual protocols and visualizations of key biological and experimental workflows offer a starting point for the rational design and evaluation of PROTACs incorporating this promising linker. Further empirical studies are required to fully elucidate the structure-activity relationships and unlock the full therapeutic potential of PROTACs built with this compound.

References

N-Me-N-bis-PEG3 for Targeted Protein Degradation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation and the Role of PROTACs

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering a paradigm shift from traditional occupancy-based inhibition to the selective elimination of disease-causing proteins. At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural ubiquitin-proteasome system (UPS). A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple protein targets.

The Critical Role of the Linker: Introducing N-Me-N-bis-PEG3

The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase). Among the various linker classes, those based on polyethylene (B3416737) glycol (PEG) are widely used due to their hydrophilicity, biocompatibility, and tunable length.

This compound is a branched, PEG-based linker that offers a unique scaffold for PROTAC design. Its structure, featuring a central tertiary amine and two PEG3 arms, provides a flexible yet defined architecture. This branching can influence the spatial orientation of the two ligands, potentially enhancing the formation of a productive ternary complex. The PEG chains contribute to improved solubility and permeability of the resulting PROTAC, addressing common challenges in the development of these large molecules.

Physicochemical Properties of this compound Derivatives

The table below summarizes the key physicochemical properties of a representative this compound derivative, N-Me-N-bis(PEG3-OH). These properties are crucial for its application in PROTAC synthesis.

PropertyValueReference
Molecular Formula C17H37NO8[1][2]
Molecular Weight 383.5 g/mol [1][2]
Appearance Colorless oil
Solubility Soluble in water, DMSO, DMF
Storage 2-8°C, sealed, dry[1]

Mechanism of Action: PROTACs Utilizing this compound

The fundamental mechanism of a PROTAC employing an this compound linker follows the general principles of PROTAC-mediated protein degradation. The linker's role is to optimally position the POI and the E3 ligase to facilitate the transfer of ubiquitin.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) E3_Ligase E3 Ubiquitin Ligase PROTAC->Ternary_Complex E3_Ligase->Ternary_Complex Recruits Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

Data Presentation: Evaluating PROTAC Efficacy

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. This is quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximal level of degradation (Dmax). While specific quantitative data for PROTACs utilizing the this compound linker is not extensively available in the public domain, the following table illustrates the typical impact of PEG linker length on the degradation of BRD4, a common PROTAC target. This data serves as a representative example of how linker modifications, including the use of branched linkers like this compound, are evaluated.

PROTACLinker CompositionDC50 (nM)Dmax (%)Reference
BRD4 Degrader 1 PEG215085[3]
BRD4 Degrader 2 PEG350>95[3]
BRD4 Degrader 3 PEG425>95[3]
BRD4 Degrader 4 PEG510>98[4]
BRD4 Degrader 5 PEG68090[3]

Note: The data presented is for linear PEG linkers and is intended to illustrate the general principles of linker optimization. The optimal linker for a given PROTAC is dependent on the specific POI and E3 ligase pair.

Experimental Protocols

A rigorous and systematic experimental workflow is essential for the evaluation of novel PROTACs. This includes the synthesis of the PROTAC, followed by a series of in vitro and cellular assays to measure target engagement, ternary complex formation, and ultimately, protein degradation and its downstream cellular effects.

Experimental_Workflow General Experimental Workflow for PROTAC Evaluation cluster_synthesis Synthesis cluster_invitro In Vitro Assays cluster_cellular Cellular Assays Synthesis PROTAC Synthesis (Ligand-Linker-Ligand Conjugation) Binding Binary Binding Assays (SPR, ITC, FP) Synthesis->Binding Ternary Ternary Complex Formation (SPR, NanoBRET, AlphaLISA) Binding->Ternary Ubiquitination In Vitro Ubiquitination Assay Ternary->Ubiquitination Degradation Protein Degradation (Western Blot, HiBiT) Ubiquitination->Degradation Viability Cell Viability/Apoptosis (CellTiter-Glo, Caspase Assay) Degradation->Viability

A typical workflow for PROTAC evaluation.
Synthesis of PROTACs using this compound

A general strategy for synthesizing a PROTAC with an this compound linker involves a multi-step process. The N-Me-N-bis(PEG3-OH) precursor can be functionalized with reactive groups to allow for conjugation to the POI and E3 ligase ligands. For example, the terminal hydroxyl groups can be converted to azides or alkynes for use in click chemistry, or to other reactive handles for standard coupling reactions.

General Synthesis Scheme:

  • Functionalization of N-Me-N-bis(PEG3-OH): The terminal hydroxyl groups of N-Me-N-bis(PEG3-OH) are converted to a desired reactive group (e.g., tosylate, mesylate, azide).

  • Conjugation to the first ligand: The functionalized linker is reacted with the first ligand (either for the POI or the E3 ligase) which has a complementary reactive group.

  • Deprotection/Activation: If necessary, a protecting group on the other arm of the linker is removed to reveal a second reactive group.

  • Conjugation to the second ligand: The linker-ligand intermediate is then reacted with the second ligand to complete the PROTAC synthesis.

  • Purification: The final PROTAC is purified using techniques such as HPLC.

Western Blotting for Protein Degradation

This is the most common method to directly measure the reduction in the levels of the target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC stock solution (in DMSO)

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Protocol:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC or vehicle control (DMSO) for a specified time (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: Normalize protein amounts and load equal quantities onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Apply the ECL substrate and capture the chemiluminescent signal.

    • Quantify the band intensities and normalize the target protein signal to the loading control.

    • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[3][5][6][7][8]

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay assesses the effect of PROTAC-induced protein degradation on cell proliferation and viability.

Materials:

  • Cell culture reagents

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a desired density.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC or control compounds.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • Assay: Add the CellTiter-Glo® reagent to each well, mix, and incubate at room temperature to stabilize the luminescent signal.

  • Measurement: Read the luminescence on a plate reader.

  • Analysis: Normalize the data to the vehicle-treated control and plot the percentage of viability against the compound concentration to determine the IC50 or GI50.[5][9]

Ternary Complex Formation Assays

Several biophysical techniques can be used to characterize the formation of the POI-PROTAC-E3 ligase ternary complex.

  • Surface Plasmon Resonance (SPR): Provides real-time kinetic data on the association and dissociation of the complex.[4]

  • Isothermal Titration Calorimetry (ITC): Measures the thermodynamic parameters of complex formation.[4]

  • NanoBRET™ Assay: A cell-based assay that measures the proximity of the POI and E3 ligase in live cells.[5][10]

  • AlphaLISA®: A bead-based immunoassay for the sensitive detection of ternary complex formation in a high-throughput format.

General Protocol for an in vitro Pull-down Assay:

  • Immobilize a tagged version of the E3 ligase on beads.

  • Incubate the beads with the PROTAC and the purified POI.

  • Wash the beads to remove unbound proteins.

  • Elute the bound proteins and analyze by Western blot for the presence of the POI.[11][12]

In Vitro Ubiquitination Assay

This cell-free assay directly measures a PROTAC's ability to mediate the ubiquitination of its target protein.

Materials:

  • Purified E1 activating enzyme, E2 conjugating enzyme, and E3 ligase complex

  • Purified POI

  • Ubiquitin

  • ATP

  • PROTAC

  • Ubiquitination buffer

Protocol:

  • Reaction Setup: Combine the E1, E2, E3, ubiquitin, ATP, and POI in the ubiquitination buffer.

  • PROTAC Addition: Add serial dilutions of the PROTAC or DMSO control.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

  • Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer and boiling. Analyze the reaction products by Western blot, probing for the POI to detect higher molecular weight bands corresponding to ubiquitinated protein.[13]

Conclusion

The this compound linker represents a valuable tool in the design of novel PROTACs for targeted protein degradation. Its branched structure and PEG composition offer potential advantages in optimizing the geometry of the ternary complex and improving the physicochemical properties of the resulting degrader. The systematic application of the experimental protocols outlined in this guide will enable researchers to thoroughly evaluate the efficacy of PROTACs incorporating this and other linkers, thereby accelerating the development of this promising therapeutic modality. While specific degradation data for this compound-containing PROTACs is not yet widely published, the principles and methodologies described herein provide a robust framework for their rational design and characterization.

References

Methodological & Application

Application Notes and Protocols for N-Me-N-bis-PEG3 Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Me-N-bis-PEG3 is a branched, trivalent linker molecule with a central methylated amine and two polyethylene (B3416737) glycol (PEG) arms. The PEG chains enhance solubility, provide a flexible spacer, and can reduce the immunogenicity of the resulting bioconjugate.[1][2][3] The utility of this linker in bioconjugation is determined by the terminal functional groups on the PEG3 arms. For the purpose of these application notes, we will focus on a derivative where the PEG arms terminate in carboxylic acid groups, hereafter referred to as This compound-acid .

This guide provides a detailed, step-by-step protocol for the bioconjugation of this compound-acid to primary amine-containing biomolecules, such as proteins or antibodies, through the formation of stable amide bonds.[1][4] The protocol involves the activation of the terminal carboxylic acids to N-hydroxysuccinimide (NHS) esters, followed by conjugation to the biomolecule.

Key Applications

The this compound linker is a versatile tool for various bioconjugation applications, including:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach two drug molecules to an antibody, enabling targeted drug delivery.[1]

  • PROTAC Synthesis: The central amine can be coupled to a warhead targeting a protein of interest, and after activation of the terminal groups, they can be conjugated to an E3 ligase ligand.

  • Peptide Modification: It can serve as a scaffold for creating branched peptide structures.[5]

  • Surface Functionalization: The linker can be used to modify surfaces with multiple reactive groups.[5]

Chemical Structure and Reaction Scheme

The bioconjugation process begins with the activation of the terminal carboxylic acids of the this compound-acid linker using a carbodiimide, such as EDC, in the presence of N-hydroxysuccinimide (NHS) to form a more reactive NHS ester. This activated linker then readily reacts with primary amines on the target biomolecule (e.g., lysine (B10760008) residues on an antibody) to form a stable amide bond.

cluster_0 Activation of this compound-acid cluster_1 Bioconjugation Linker This compound-acid Activated_Linker This compound-NHS ester Linker->Activated_Linker Activation EDC_NHS EDC + NHS EDC_NHS->Activated_Linker Bioconjugate Protein-Linker Conjugate Activated_Linker->Bioconjugate Conjugation Biomolecule Protein-NH2 (e.g., Antibody) Biomolecule->Bioconjugate cluster_workflow Antibody-Drug Conjugate (ADC) Synthesis Workflow start Start prepare_ab Prepare Antibody in Amine-Free Buffer start->prepare_ab conjugate Conjugate Activated Linker to Antibody prepare_ab->conjugate activate_linker Activate this compound-acid with EDC/NHS activate_linker->conjugate quench Quench Reaction with Tris or Glycine conjugate->quench purify Purify ADC (SEC or Dialysis) quench->purify characterize Characterize ADC (DAR, etc.) purify->characterize end End characterize->end cluster_pathway Mechanism of Action of an ADC ADC Antibody-Drug Conjugate (ADC) Binding Binding to Cell Surface Antigen ADC->Binding 1. Targeting Cancer_Cell Cancer Cell (Antigen-Positive) Cancer_Cell->Binding Internalization Internalization (Endocytosis) Binding->Internalization 2. Internalization Drug_Release Drug Release (e.g., Lysosomal Cleavage) Internalization->Drug_Release 3. Release Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis 4. Action

References

Application Notes and Protocols for Incorporating N-Me-N-bis-PEG3 into Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker molecule, which connects the antibody to the drug payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, efficacy, and tolerability. This document provides detailed application notes and protocols for the incorporation of N-Me-N-bis-PEG3, a branched, trifunctional polyethylene (B3416737) glycol (PEG) linker, into ADCs.

The this compound linker offers a unique architecture with a central tertiary amine and three PEG3 arms. A common variant of this structure, N-(acid-PEG3)-N-bis(PEG3-amine), possesses a carboxylic acid on one arm and primary amines on the other two. This trifunctional nature allows for the attachment of two payload molecules to a single linker, which can then be conjugated to the antibody. The inclusion of PEG moieties enhances the hydrophilicity of the ADC, which can improve solubility, reduce aggregation, and prolong circulation half-life.[][2]

These notes will focus on a hypothetical ADC targeting the Human Epidermal Growth Factor Receptor 2 (HER2), a well-established target in oncology.[3] The protocols will detail the conjugation of a cytotoxic payload to the this compound linker and the subsequent conjugation of the drug-linker complex to a HER2-targeting antibody, such as Trastuzumab, via lysine (B10760008) residues.

Key Advantages of a Branched, Trifunctional PEG Linker

  • Increased Drug-to-Antibody Ratio (DAR): The ability to attach two drug molecules per linker can lead to a higher and more homogeneous DAR, potentially enhancing ADC potency.[4]

  • Enhanced Hydrophilicity: The PEG components improve the solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads, thereby reducing the risk of aggregation.[5][6]

  • Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and an extended plasma half-life.[5][6]

  • Modular Design: The trifunctional nature allows for versatile and precise control over the ADC's composition.

Experimental Protocols

Part 1: Synthesis of the Drug-Linker Complex

This protocol describes the conjugation of a cytotoxic drug containing a primary amine to the carboxylic acid group of an N-(acid-PEG3)-N-bis(PEG3-amine) linker.

Materials:

  • N-(acid-PEG3)-N-bis(PEG3-amine)

  • Amine-containing cytotoxic drug (e.g., Monomethyl auristatin E - MMAE)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reversed-phase HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Activation of the Linker's Carboxylic Acid:

    • Dissolve N-(acid-PEG3)-N-bis(PEG3-amine) (1 equivalent) in anhydrous DMF.

    • Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated linker.

  • Conjugation to the Cytotoxic Drug:

    • In a separate vial, dissolve the amine-containing cytotoxic drug (2.2 equivalents) in anhydrous DMF.

    • Slowly add the solution of the activated linker to the drug solution.

    • Add TEA or DIPEA (3 equivalents) to the reaction mixture to act as a base.

    • Stir the reaction at room temperature for 4-6 hours, protected from light.

    • Monitor the reaction progress by LC-MS.

  • Purification:

    • Upon completion, purify the drug-linker complex by reversed-phase HPLC.

    • Collect and pool the fractions containing the desired product.

    • Confirm the identity and purity of the product by mass spectrometry.

    • Lyophilize the purified product to obtain a solid.

Part 2: Conjugation of the Drug-Linker Complex to the Antibody

This protocol details the conjugation of the purified drug-linker complex (with two free amine groups) to the lysine residues of a monoclonal antibody. For this example, we will use a HER2-targeting antibody.

Materials:

  • HER2-targeting monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • Purified drug-linker complex from Part 1

  • Bis-PEG3-NHS Ester or a similar homobifunctional crosslinker

  • Reaction Buffer (e.g., Borate Buffer, pH 8.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Size-Exclusion Chromatography (SEC) system for purification

Procedure:

  • Antibody Preparation:

    • If necessary, perform a buffer exchange to transfer the antibody into the Reaction Buffer.

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Activation of the Drug-Linker Complex:

    • This step is not necessary if the drug-linker complex already has reactive groups for antibody conjugation. However, if a crosslinker is used:

    • Dissolve the purified drug-linker complex and a molar excess of Bis-PEG3-NHS Ester in anhydrous DMSO.

    • Incubate for 1-2 hours at room temperature to form the NHS-activated drug-linker complex.

  • Conjugation to the Antibody:

    • Add a calculated molar excess of the NHS-activated drug-linker complex solution to the antibody solution. A typical starting molar ratio is 10:1 to 20:1 (drug-linker:antibody).[7]

    • Ensure the final DMSO concentration does not exceed 10% (v/v) to maintain antibody integrity.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle agitation.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction by quenching any unreacted NHS esters.[7]

    • Incubate for 30 minutes at room temperature.

  • Purification of the ADC:

    • Purify the ADC from unreacted drug-linker complex and other small molecules using a pre-equilibrated SEC column.

    • Collect the fractions corresponding to the purified ADC.

    • Concentrate the ADC and formulate it in a suitable storage buffer (e.g., PBS, pH 7.4).

    • Store the purified ADC at 2-8°C for short-term use or at -80°C for long-term storage.

Characterization of the Antibody-Drug Conjugate

Drug-to-Antibody Ratio (DAR) Determination

The average number of drug molecules conjugated to each antibody is a critical quality attribute.

  • UV-Vis Spectroscopy: A straightforward method to estimate the average DAR. Measure the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload. The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Different DAR species will have different retention times, allowing for the determination of the distribution of drug-loaded species and the calculation of the average DAR.

  • Mass Spectrometry (MS): Intact mass analysis of the ADC can provide the molecular weights of the different drug-loaded species, allowing for a precise determination of the DAR distribution.

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC against cancer cells that express the target antigen.

Protocol: MTT Assay

  • Cell Seeding: Seed HER2-positive cancer cells (e.g., SK-BR-3) and HER2-negative control cells (e.g., MCF-7) in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the purified ADC, the unconjugated antibody, and the free drug. Treat the cells with the different concentrations and incubate for 72-96 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization and Absorbance Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer) and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting cell viability against the logarithm of the ADC concentration.

Data Presentation

The following tables present hypothetical but representative data for an ADC synthesized with a branched, trifunctional PEG linker.

Table 1: Characterization of HER2-ADC-PEG3

ParameterValueMethod
Average DAR7.8HIC-HPLC
Monomer Purity>95%SEC-HPLC
Aggregates<5%SEC-HPLC
Endotoxin Level<0.5 EU/mgLAL Assay

Table 2: In Vitro Cytotoxicity of HER2-ADC-PEG3

Cell LineTarget ExpressionCompoundIC50 (nM)
SK-BR-3HER2-positiveHER2-ADC-PEG30.5
Unconjugated Antibody>1000
Free Drug (MMAE)0.1
MCF-7HER2-negativeHER2-ADC-PEG3>1000
Unconjugated Antibody>1000
Free Drug (MMAE)0.2

Table 3: In Vivo Efficacy of HER2-ADC-PEG3 in a Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control-0
Unconjugated Antibody1025
HER2-ADC-PEG3585
HER2-ADC-PEG31098

Visualizations

Experimental Workflow

ADC_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_functional_assays Functional Assays drug_linker Drug-Linker Complex Synthesis conjugation Antibody Conjugation drug_linker->conjugation Purified Complex purification ADC Purification conjugation->purification Crude ADC dar DAR Determination purification->dar purity Purity & Aggregation Analysis purification->purity in_vitro In Vitro Cytotoxicity purification->in_vitro in_vivo In Vivo Efficacy in_vitro->in_vivo

Caption: General experimental workflow for ADC synthesis and evaluation.

ADC Mechanism of Action and HER2 Signaling Pathway

ADC_Mechanism cluster_cell Tumor Cell cluster_pathway HER2 Signaling Pathway HER2 HER2 Receptor endosome Endosome HER2->endosome PI3K PI3K/Akt HER2->PI3K Activation RAS RAS/MAPK HER2->RAS Activation ADC HER2-ADC ADC->HER2 Binding & Internalization ADC->HER2 Pathway Inhibition lysosome Lysosome endosome->lysosome Trafficking drug Cytotoxic Drug lysosome->drug Drug Release apoptosis Apoptosis drug->apoptosis Induction proliferation Cell Proliferation & Survival PI3K->proliferation RAS->proliferation

Caption: ADC mechanism of action targeting the HER2 signaling pathway.[3][8]

References

Application Notes and Protocols for N-Me-N-bis-PEG3 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Me-N-bis-PEG3 is a branched, polyethylene (B3416737) glycol (PEG)-based linker molecule. It is a versatile tool in bioconjugation, a chemical technique used to link two or more molecules together. In the context of cell culture and drug development, linkers like this compound are crucial for creating advanced therapeutic and diagnostic agents, such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2][3]

The defining feature of this compound and its derivatives is the presence of a central nitrogen atom branching into two PEG3 (three polyethylene glycol units) arms. This structure imparts several beneficial properties, including increased hydrophilicity and a defined spatial arrangement of the conjugated molecules.[4][5] It is important to distinguish the chemical linker this compound from the PEG3 gene, which is a paternally expressed gene involved in cellular processes like apoptosis and TNF signaling.[6][7][8]

These application notes provide a detailed experimental workflow for the use of this compound derivatives in creating bioconjugates for cell culture-based assays.

Physicochemical Properties

The properties of this compound derivatives make them well-suited for bioconjugation applications in biological systems. The PEG chains enhance solubility and stability, which is particularly useful for conjugating hydrophobic drugs or proteins.[9]

PropertyValueReferences
Molecular Formula C13H29NO6 (for the core this compound structure)[1]
Molecular Weight 295.37 g/mol (for the core structure)[1]
Solubility Soluble in DMSO, DMF, and water. The PEG chains enhance aqueous solubility.[4]
Storage Store at -20°C, protected from moisture. Stock solutions in anhydrous solvents should be used immediately due to moisture sensitivity.[4]
Reactivity The core structure can be functionalized with various reactive groups (e.g., NHS esters, azides, amines) for conjugation.[10][11]

Experimental Workflow and Protocols

The primary use of this compound in a cell culture context is as a component of a larger bioconjugate. The following protocols outline a general workflow for synthesizing a bioconjugate using a derivative of this compound and its subsequent application in a cell-based assay. This example describes the creation of a fluorescently labeled targeting molecule to study receptor engagement on the cell surface.

experimental_workflow cluster_synthesis Bioconjugate Synthesis cluster_cell_culture Cell Culture Application cluster_assay Downstream Analysis prep Prepare Reactants conjugate Conjugation Reaction prep->conjugate purify Purification (e.g., SEC) conjugate->purify characterize Characterization (e.g., MS, HPLC) purify->characterize treatment Treat Cells with Conjugate characterize->treatment Apply Characterized Conjugate cell_prep Cell Seeding & Culture cell_prep->treatment incubation Incubation treatment->incubation readout Assay Readout (e.g., Flow Cytometry) incubation->readout Perform Assay data_analysis Data Analysis readout->data_analysis

Caption: General experimental workflow for bioconjugate synthesis and cell culture application.

Protocol 1: Synthesis of a Targeted Fluorescent Probe

This protocol describes the conjugation of a targeting ligand (with a primary amine) to a fluorescent dye (with an NHS ester) using a conceptual Amino-N-Me-N-bis(PEG3-NHS ester) linker.

Materials:

  • Targeting ligand with a primary amine (e.g., a small molecule inhibitor).

  • Amino-N-Me-N-bis(PEG3-NHS ester) linker.

  • Fluorescent dye with a primary amine (e.g., FITC-amine).

  • Anhydrous Dimethyl Sulfoxide (DMSO).

  • Reaction buffer: Phosphate Buffered Saline (PBS), pH 8.0, amine-free.

  • Quenching buffer: 1 M Tris-HCl, pH 8.0.

  • Purification system: Size-Exclusion Chromatography (SEC) or HPLC.

Procedure:

  • Step 1: Ligand-Linker Conjugation a. Dissolve the amine-containing targeting ligand in reaction buffer. b. Immediately before use, prepare a 10 mM stock solution of the Amino-N-Me-N-bis(PEG3-NHS ester) linker in anhydrous DMSO. c. Add a 5-fold molar excess of the linker stock solution to the targeting ligand solution with gentle stirring. d. Incubate the reaction for 1-2 hours at room temperature.

  • Step 2: Dye Conjugation a. Dissolve the amine-containing fluorescent dye in DMSO. b. Add a 10-fold molar excess of the dissolved dye to the reaction mixture from Step 1. c. Incubate for an additional 1-2 hours at room temperature, protected from light.

  • Step 3: Quenching and Purification a. Add quenching buffer to the reaction mixture to a final concentration of 50 mM to stop the reaction by consuming unreacted NHS esters. Incubate for 30 minutes. b. Purify the resulting conjugate using SEC or reverse-phase HPLC to remove unreacted components.

  • Step 4: Characterization a. Characterize the final conjugate by mass spectrometry to confirm its identity and by HPLC to assess its purity. b. Determine the concentration of the purified conjugate using spectrophotometry (if the dye's extinction coefficient is known).

Protocol 2: Cell-Based Receptor Binding Assay

This protocol outlines the use of the synthesized fluorescent probe to quantify receptor binding on target cells using flow cytometry.

Materials:

  • Target cells expressing the receptor of interest.

  • Control cells (not expressing the receptor).

  • Complete cell culture medium.

  • FACS Buffer: PBS with 2% Fetal Bovine Serum (FBS).

  • Purified fluorescently labeled targeting molecule from Protocol 1.

Procedure:

  • Cell Preparation: a. Culture target and control cells to a sufficient number. b. Harvest cells and wash once with ice-cold FACS buffer. c. Resuspend cells in FACS buffer to a concentration of 1 x 10^6 cells/mL.

  • Cell Staining: a. Aliquot 100 µL of the cell suspension into FACS tubes. b. Prepare serial dilutions of the fluorescent probe in FACS buffer. c. Add the diluted probe to the cells at various concentrations (e.g., 0.1 nM to 1 µM). d. Incubate on ice for 1 hour, protected from light.

  • Washing and Analysis: a. Wash the cells three times with 1 mL of ice-cold FACS buffer to remove unbound probe. b. Resuspend the final cell pellet in 300 µL of FACS buffer. c. Analyze the cells by flow cytometry, measuring the mean fluorescence intensity (MFI) in the appropriate channel.

Data Presentation

Quantitative data from the experiments should be summarized for clarity and comparison.

Table 1: Characterization of the Synthesized Conjugate

PropertyResultMethod
Purity >95%HPLC
Observed Mass [Insert Value] DaMass Spectrometry
Predicted Mass [Insert Value] Da-
Concentration [Insert Value] µMSpectrophotometry

Table 2: Receptor Binding Affinity Data

Cell LineReceptor ExpressionApparent Kd (nM)Bmax (MFI)
Target Cells High[Insert Value][Insert Value]
Control Cells NoneNot Determined[Insert Value]

Signaling Pathway Visualization

This compound linkers are integral to the synthesis of PROTACs, which induce the degradation of target proteins. The diagram below illustrates this mechanism.

protac_pathway cluster_protac PROTAC-Mediated Degradation protac PROTAC {Target Binder | Linker (this compound) | E3 Ligase Binder} ternary_complex Ternary Complex (Target-PROTAC-E3) protac->ternary_complex target_protein Target Protein target_protein->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex ub_protein Ubiquitinated Target Protein ternary_complex->ub_protein Ubiquitination ubiquitin Ubiquitin ubiquitin->ternary_complex proteasome Proteasome ub_protein->proteasome Recognition degradation Degraded Peptides proteasome->degradation Degradation

Caption: PROTAC mechanism for targeted protein degradation.

Conclusion

This compound and its functionalized derivatives are powerful tools for researchers in cell biology and drug discovery. Their unique branched structure and PEGylated nature facilitate the creation of complex bioconjugates with improved physicochemical properties. By enabling the precise linkage of targeting moieties, payloads, and other functional molecules, these linkers are essential for developing next-generation targeted therapies and research probes for use in cell culture models. The protocols and data presented here provide a framework for the successful application of this versatile chemical entity in a research setting.

References

Application Notes and Protocols for N-Me-N-bis-PEG3 in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality in oncology, redirecting the cellular ubiquitin-proteasome system to selectively degrade proteins of interest (POIs), such as oncoproteins. A PROTAC is a heterobifunctional molecule composed of a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical component influencing the PROTAC's efficacy, solubility, and pharmacokinetic properties.

N-Me-N-bis-PEG3 is a branched, PEG-based linker utilized in the synthesis of PROTACs. Its structure, featuring a central tertiary amine and two polyethylene (B3416737) glycol arms, offers a unique three-dimensional architecture. This branched nature, combined with the hydrophilicity of the PEG chains, can enhance the aqueous solubility of the resulting PROTAC, improve cell permeability, and optimize the formation of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation. These characteristics make this compound and similar branched linkers valuable tools in the development of novel cancer therapeutics.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs function by hijacking the cell's natural protein disposal system. The PROTAC molecule first binds to the target protein (e.g., an oncoprotein) and an E3 ubiquitin ligase, forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to initiate another degradation cycle.

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC (this compound Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (e.g., Oncoprotein) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3_Ligase->Ternary_Complex Binds PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitinates Ub Ubiquitin Ub->Ternary_Complex Recruited E1_E2 E1/E2 Enzymes E1_E2->Ub Activates Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognized by Proteasome->PROTAC Releases Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein Degrades

PROTAC-mediated protein degradation pathway.

Applications in Oncology Research

The primary application of this compound in oncology is its use as a linker in the construction of PROTACs designed to degrade key cancer-driving proteins. Potential targets include:

  • Transcription Factors: Degradation of oncogenic transcription factors that are difficult to inhibit with traditional small molecules.

  • Kinases: Targeting mutated or overexpressed kinases that drive tumor growth and resistance.

  • Scaffolding Proteins: Eliminating proteins that facilitate oncogenic signaling complexes.

  • Receptor Tyrosine Kinases: Degrading cell surface receptors involved in cancer cell proliferation and survival.

Quantitative Data on PEG Linkers in PROTACs

The length and composition of the PEG linker are critical for a PROTAC's degradation efficiency. The following tables summarize representative data from studies on PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a key target in various cancers. While this data was generated using linear PEG linkers, it illustrates the importance of linker optimization, a principle that applies to branched linkers like this compound.

Table 1: Impact of PEG Linker Length on BRD4 Degradation

PROTAC IDLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)
PROTAC-1PEG35585
PROTAC-2PEG42095
PROTAC-3PEG515>98
PROTAC-4PEG63092
  • DC₅₀: Half-maximal degradation concentration. A lower value indicates higher potency.

  • Dₘₐₓ: Maximum percentage of target protein degradation.

Table 2: Influence of PEG Linker Length on Physicochemical Properties

PROTAC IDLinker CompositionMolecular Weight (Da)cLogPAqueous Solubility (µM)
PROTAC-A13-unit PEG8504.215
PROTAC-A26-unit PEG9823.835
PROTAC-A312-unit PEG12463.170
  • cLogP: A measure of lipophilicity. Lower values often correlate with better solubility.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound Linker

This protocol describes a general two-step synthetic route for a PROTAC, where the this compound linker is sequentially coupled to an E3 ligase ligand and a POI ligand. This example assumes the ligands have appropriate functional groups (e.g., carboxylic acid, amine).

Materials:

  • N-Me-N-bis(PEG3-amine)

  • POI ligand with a carboxylic acid handle (POI-COOH)

  • E3 ligase ligand with a carboxylic acid handle (E3-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Reverse-phase HPLC for purification

  • LC-MS and NMR for characterization

Workflow Diagram:

Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Start Starting Materials (Ligands, Linker) Step1 Step 1: First Amide Coupling (POI-COOH + Linker) Start->Step1 Purify1 Purification 1 (Flash Chromatography) Step1->Purify1 Intermediate POI-Linker Intermediate Purify1->Intermediate Step2 Step 2: Second Amide Coupling (Intermediate + E3-COOH) Intermediate->Step2 Purify2 Purification 2 (RP-HPLC) Step2->Purify2 Final_PROTAC Final PROTAC Purify2->Final_PROTAC Characterization Characterization (LC-MS, NMR) Final_PROTAC->Characterization

General workflow for PROTAC synthesis.

Procedure:

  • Step 1: Synthesis of POI-Linker Intermediate a. Under an inert atmosphere (e.g., Argon), dissolve the POI-COOH (1.0 equivalent) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes to activate the carboxylic acid. c. Add a solution of N-Me-N-bis(PEG3-amine) (1.1 eq) in anhydrous DMF to the reaction mixture. d. Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS. e. Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by flash chromatography to obtain the mono-substituted POI-Linker intermediate.

  • Step 2: Final PROTAC Synthesis a. Dissolve the purified POI-Linker intermediate (1.0 eq) and the E3-COOH (1.1 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (2.0 eq). c. Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS. d. Upon completion, purify the final PROTAC directly using reverse-phase preparative HPLC. e. Lyophilize the pure fractions to obtain the final PROTAC as a solid. f. Characterize the final product by high-resolution mass spectrometry and ¹H NMR.

Protocol 2: Western Blot for Protein Degradation Assessment

This protocol details the procedure for quantifying the degradation of a target protein in cancer cells treated with a synthesized PROTAC.

Materials:

  • Cancer cell line expressing the POI (e.g., MV-4-11 for BRD4)

  • Cell culture medium and supplements

  • Synthesized PROTAC

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, transfer buffer, PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the POI

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Culture and Treatment: a. Plate the cancer cells in 6-well plates at an appropriate density and allow them to adhere overnight. b. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 18-24 hours).

  • Cell Lysis and Protein Quantification: a. Harvest the cells and lyse them in lysis buffer. b. Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting: a. Normalize protein amounts for all samples and separate them by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against the POI overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Apply ECL substrate and visualize the protein bands using an imaging system. g. Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

  • Data Analysis: a. Quantify the band intensities for the POI and the loading control using densitometry software. b. Normalize the POI signal to the loading control signal for each sample. c. Plot the normalized POI levels against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.

Conclusion

This compound is a versatile, branched linker for PROTAC synthesis that can confer favorable physicochemical properties to the final molecule. The provided protocols offer a general framework for the synthesis and evaluation of PROTACs utilizing this linker in an oncology research setting. Optimization of the linker, along with the POI and E3 ligase ligands, is crucial for developing potent and selective protein degraders for cancer therapy.

Application Notes and Protocols for N-Me-N-bis-PEG3 in Neurological Disorder Therapeutics Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategic use of N-Me-N-bis-PEG3 as a linker in the development of Proteolysis Targeting Chimeras (PROTACs) for neurological disorders. The protocols offer detailed methodologies for the synthesis and evaluation of these novel therapeutic agents.

Introduction: Targeting Pathological Proteins in Neurological Disorders with PROTACs

Many neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's, are characterized by the accumulation of misfolded and aggregated proteins (e.g., tau, α-synuclein, and huntingtin) that are toxic to neurons.[1][2][3] Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate these disease-causing proteins.[1][][5]

A PROTAC is a heterobifunctional molecule composed of three key components:

  • A ligand that binds to the target Protein of Interest (POI), such as pathological tau.

  • A ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL).

  • A chemical linker that connects the two ligands.[6]

The linker is a critical determinant of a PROTAC's efficacy. This compound, a branched polyethylene (B3416737) glycol (PEG) derivative, is an exemplary linker that offers several advantages in PROTAC design. Its PEG structure enhances solubility and cell permeability, which are crucial for developing drugs targeting the central nervous system (CNS).[5][6][7] The length and flexibility of the PEG linker are vital for optimizing the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[6][8]

Mechanism of Action: this compound-Linked PROTACs

The primary function of a PROTAC is to bring the target protein and an E3 ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E2-E3 ligase complex to the target protein. Poly-ubiquitination marks the protein for degradation by the 26S proteasome, effectively clearing the pathological protein from the cell.[1][8] The PROTAC molecule itself is not degraded and can act catalytically to induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_cell Neuron cluster_ternary Ternary Complex Formation POI Pathological Protein (e.g., Tau) Ternary_Complex POI-PROTAC-E3 POI->Ternary_Complex Binds POI Ligand PROTAC PROTAC (this compound Linker) PROTAC->POI E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3_Ligase E3_Ligase->Ternary_Complex Binds E3 Ligand PolyUb_POI Poly-ubiquitinated Protein Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Recruits Ub Proteasome 26S Proteasome PolyUb_POI->Proteasome Targeted for Degradation Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Degrades Protein Synthesis_Workflow Start Start Materials: - this compound-OH - POI Ligand-COOH - E3 Ligand-NH2 Step1 Step 1: First Conjugation Couple POI Ligand-COOH to one -OH group of the linker using HATU/DIPEA. Start->Step1 Intermediate1 Intermediate Product: POI-Linker-OH Step1->Intermediate1 Step2 Step 2: Functionalization Activate the remaining -OH group (e.g., convert to a tosylate or mesylate). Intermediate1->Step2 Intermediate2 Intermediate Product: POI-Linker-OTs Step2->Intermediate2 Step3 Step 3: Second Conjugation React POI-Linker-OTs with the E3 Ligand-NH2. Intermediate2->Step3 Final_PROTAC Crude PROTAC Product Step3->Final_PROTAC Purification Purification (Reverse-Phase HPLC) Final_PROTAC->Purification QC Quality Control (LC-MS, NMR) Purification->QC End Final PROTAC QC->End

References

Characterizing N-Me-N-bis-PEG3 Conjugates: A Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The precise characterization of N-Me-N-bis-PEG3 conjugates is fundamental to ensuring the efficacy, safety, and batch-to-batch consistency of novel therapeutics and research agents. This bifunctional linker, featuring a central secondary amine and two discrete polyethylene (B3416737) glycol (PEG) chains, offers a versatile platform for creating complex bioconjugates. Its defined molecular weight and hydrophilic properties contribute to improved solubility and predictable pharmacokinetic profiles.

This document provides a comprehensive overview of the key analytical techniques for the in-depth characterization of this compound conjugates. Detailed experimental protocols, comparative data, and visual workflows are presented to guide researchers in selecting and implementing the most appropriate analytical strategies.

Core Analytical Techniques

A multi-faceted analytical approach is essential for the thorough characterization of this compound conjugates. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique provides unique and complementary information regarding the identity, purity, and structural integrity of the conjugate.

Table 1: Comparison of Key Analytical Techniques

Analytical TechniquePrimary Application for this compound ConjugatesKey AdvantagesLimitations
Reversed-Phase HPLC (RP-HPLC) Purity assessment, quantification of impurities, and monitoring reaction progress.[1][2]High resolution for separating closely related species and excellent for analyzing conjugation efficiency.[2]Can be denaturing for sensitive biomolecules.[2]
Size-Exclusion Chromatography (SEC-HPLC) Detection of aggregation, assessment of hydrodynamic size, and monitoring stability.[2][3]Non-denaturing and provides information on the formation of high molecular weight species.[2]Does not provide direct mass information.[3]
Mass Spectrometry (ESI-MS & MALDI-TOF MS) Unambiguous confirmation of molecular weight, identification of impurities, and determination of conjugation sites.[4][5]High sensitivity and accuracy for mass determination. LC-MS allows for online separation of complex mixtures.[3]Ionization efficiency can vary, and complex spectra may require deconvolution.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural elucidation, confirmation of atom connectivity, and quantification of the degree of substitution.[1][4]Non-destructive and provides unambiguous structural confirmation.[3]Lower sensitivity compared to MS and can be complex for large molecules.[3][7]

Experimental Protocols

The following sections provide detailed methodologies for the key analytical techniques used to characterize this compound conjugates.

Protocol 1: Purity Analysis by Reversed-Phase HPLC (RP-HPLC)

Objective: To determine the purity of the this compound conjugate and quantify any unreacted starting materials or byproducts.[1]

Methodology:

  • System: An HPLC or UPLC system equipped with a UV detector.[1]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).[2]

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).[2]

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV absorbance at 214 nm and 280 nm (if conjugated to a protein).[1][2]

  • Sample Preparation: Dissolve the sample in a compatible solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.[2]

Data Analysis:

Integrate the peak areas of the chromatogram. The purity of the conjugate is calculated as the percentage of the main peak area relative to the total peak area.

Table 2: Representative RP-HPLC Data for a Purified this compound Conjugate

PeakRetention Time (min)Area (%)Identity
13.21.5Unreacted Linker
212.898.1This compound Conjugate
314.10.4Side-product
Protocol 2: Molecular Weight Confirmation by LC-MS

Objective: To confirm the molecular weight of the this compound conjugate for unequivocal identity confirmation.[1]

Methodology:

  • System: An HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[1][8]

  • Ionization Source: Electrospray Ionization (ESI) is commonly used.[1]

  • LC Conditions: Use the same RP-HPLC conditions as described in Protocol 1 to allow for online separation prior to mass analysis.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Positive ion mode.[8]

    • Capillary Voltage: 3.5 - 4.5 kV.[8]

    • Source Temperature: 120 - 150 °C.[8]

    • Mass Range: m/z 500 - 2500.[8]

  • Sample Preparation: The sample is prepared as for RP-HPLC analysis, ensuring the solvent is compatible with MS analysis (e.g., using formic acid instead of TFA if possible).[8]

Data Analysis:

Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the conjugate.[6] Compare the experimentally determined mass to the theoretical mass of the expected conjugate.

Table 3: Representative LC-MS Data for an this compound Conjugate

SpeciesTheoretical Mass (Da)Observed Mass (Da)Mass Error (ppm)
This compound Conjugate1254.721254.7523.9
[M+H]⁺1255.731255.76-
[M+Na]⁺1277.711277.74-
Protocol 3: Structural Elucidation by ¹H NMR Spectroscopy

Objective: To provide detailed structural confirmation of the this compound conjugate, ensuring the correct connectivity of all components.[1]

Methodology:

  • System: A high-field NMR spectrometer (400 MHz or higher).[1]

  • Solvent: A suitable deuterated solvent in which the conjugate is soluble (e.g., CDCl₃, DMSO-d₆, or D₂O).[1]

  • Experiment: A standard ¹H NMR experiment.

  • Sample Preparation: Dissolve approximately 5-10 mg of the conjugate in 0.5-0.7 mL of the deuterated solvent.

Data Analysis:

Analyze the chemical shifts, integration, and splitting patterns of the proton signals to confirm the presence of all expected structural motifs, including the PEG chains, the N-methyl group, and the conjugated moieties.

Table 4: Expected ¹H NMR Chemical Shifts for an this compound Moiety

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
N-CH₃~2.3s3H
N-CH₂-~2.7t4H
-O-CH₂-CH₂-O-3.5 - 3.7m24H

Visualizing the Analytical Workflow

Diagrams generated using Graphviz provide a clear visual representation of the experimental workflows and logical relationships between the analytical techniques.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_data Data Analysis & Reporting Synthesis Conjugation Reaction Purification Purification (e.g., HPLC, SEC) Synthesis->Purification HPLC HPLC Analysis (Purity & Aggregation) Purification->HPLC Assess Purity MS Mass Spectrometry (Identity & MW) Purification->MS Confirm Identity NMR NMR Spectroscopy (Structure Confirmation) Purification->NMR Confirm Structure Report Comprehensive Report HPLC->Report MS->Report NMR->Report LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Processing Sample Conjugate Sample HPLC RP-HPLC Separation Sample->HPLC ESI Electrospray Ionization HPLC->ESI Eluent Transfer Analyzer Mass Analyzer (e.g., TOF, Orbitrap) ESI->Analyzer Detector Detector Analyzer->Detector Deconvolution Deconvolution Detector->Deconvolution Mass_Determination Mass Determination Deconvolution->Mass_Determination

References

Application Notes and Protocols for N-Me-N-bis-PEG3 Conjugation to E3 Ligase Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties and the stability of the ternary complex (POI-PROTAC-E3 ligase) that precedes protein degradation.

The N-Me-N-bis-PEG3 linker is a branched, flexible, and hydrophilic linker that has gained attention in PROTAC design. Its polyethylene (B3416737) glycol (PEG) nature enhances the solubility and cell permeability of the resulting PROTAC molecule. The branched structure provides a scaffold for the trivalent assembly of a PROTAC, potentially allowing for the conjugation of one E3 ligase ligand and two POI ligands, or for modulating the spatial orientation of the ligands to optimize ternary complex formation.

These application notes provide detailed protocols for the conjugation of this compound to E3 ligase ligands and the subsequent assembly of PROTACs. The protocols are intended to serve as a comprehensive guide for researchers in the field of targeted protein degradation.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The general mechanism of action for a PROTAC involves the recruitment of an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

Protocol 1: Synthesis of an E3 Ligase Ligand-N-Me-N-bis-PEG3-bis(acid) Intermediate

This protocol describes the conjugation of a carboxylic acid-functionalized E3 ligase ligand to the central amine of a protected this compound linker, followed by deprotection to yield a key intermediate with two terminal carboxylic acids. This intermediate can then be coupled to an amine-functionalized POI ligand.

Materials:

  • Carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide-acid)

  • N-Me-N-bis(PEG3-OtBu) (tert-butyl protected linker)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

Experimental Workflow:

Synthesis_Workflow Start Start Step1 Step 1: Activate E3 Ligase Ligand (HATU, DIPEA in DMF) Start->Step1 Step2 Step 2: Couple to Protected Linker (N-Me-N-bis(PEG3-OtBu)) Step1->Step2 Step3 Step 3: Aqueous Workup and Purification (EtOAc, NaHCO3, Brine, Column Chromatography) Step2->Step3 Intermediate1 Intermediate: E3-Linker-bis(OtBu) Step3->Intermediate1 Step4 Step 4: Boc Deprotection (TFA in DCM) Intermediate1->Step4 Step5 Step 5: Removal of TFA and Solvent Step4->Step5 Final_Product Final Intermediate: E3-Linker-bis(acid) Step5->Final_Product End End Final_Product->End

Caption: General workflow for the synthesis of the E3 ligase ligand-linker intermediate.

Procedure:

  • Activation and Coupling:

    • Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

    • Add DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add a solution of N-Me-N-bis(PEG3-OtBu) (1.1 eq) in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.

  • Workup and Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the E3-Linker-bis(OtBu) intermediate.

  • Boc Deprotection:

    • Dissolve the E3-Linker-bis(OtBu) intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting E3 Ligase Ligand-N-Me-N-bis-PEG3-bis(acid) can be used in the next step without further purification.

Protocol 2: PROTAC Synthesis by Coupling the Intermediate to a POI Ligand

This protocol describes the final step of PROTAC synthesis, where the E3 ligase ligand-linker intermediate is coupled to an amine-functionalized POI ligand.

Materials:

  • E3 Ligase Ligand-N-Me-N-bis-PEG3-bis(acid) intermediate from Protocol 1

  • Amine-functionalized POI ligand

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Preparative HPLC system

Procedure:

  • Activation and Coupling:

    • Dissolve the E3 Ligase Ligand-N-Me-N-bis-PEG3-bis(acid) intermediate (1.0 eq) and HATU (2.2 eq) in anhydrous DMF.

    • Add DIPEA (4.0 eq) and stir for 15 minutes at room temperature.

    • Add a solution of the amine-functionalized POI ligand (2.5 eq) in anhydrous DMF.

    • Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.

  • Purification:

    • Upon completion, dilute the reaction mixture with a suitable solvent (e.g., DMSO/water) and purify the final PROTAC molecule by preparative HPLC.

Data Presentation

The following tables summarize typical data obtained during the synthesis and characterization of PROTACs using PEG-based linkers. Note that the values provided are illustrative and will vary depending on the specific E3 ligase ligand, POI ligand, and reaction conditions.

Table 1: Reaction Yields and Purity

StepProductTypical Yield (%)Purity (by LC-MS, %)
Protocol 1: Coupling & PurificationE3-Linker-bis(OtBu) Intermediate60-80>95
Protocol 1: DeprotectionE3-Linker-bis(acid) Intermediate>95 (crude)~90
Protocol 2: Final PROTAC SynthesisFinal PROTAC30-50>98 (after HPLC)

Table 2: Characterization of the Final PROTAC

Analytical MethodExpected Results
LC-MS A single major peak with the expected mass-to-charge ratio (m/z) for the final PROTAC molecule.
¹H NMR Peaks corresponding to the protons of the E3 ligase ligand, the POI ligand, and the characteristic ethylene (B1197577) glycol repeats of the this compound linker.
High-Resolution MS (HRMS) The measured exact mass should be within a small tolerance (e.g., <5 ppm) of the calculated theoretical mass of the PROTAC.

Table 3: Biological Activity of the PROTAC

AssayParameterTypical Value Range
Western Blot Analysis DC₅₀1 - 100 nM
Dₘₐₓ>80%
Cell Viability Assay (e.g., MTS) IC₅₀Varies
  • DC₅₀: The concentration of the PROTAC that results in 50% degradation of the target protein.

  • Dₘₐₓ: The maximum percentage of target protein degradation achieved.

  • IC₅₀: The concentration of the PROTAC that inhibits cell growth by 50%.

Conclusion

The this compound linker offers a versatile and effective platform for the synthesis of PROTACs. Its branched and hydrophilic nature can impart favorable physicochemical properties to the final molecule, potentially leading to improved efficacy. The detailed protocols and representative data provided in these application notes serve as a valuable resource for researchers engaged in the design and development of novel targeted protein degraders. Successful synthesis and characterization, as outlined, are crucial steps toward the discovery of new therapeutics.

Application Notes and Protocols for N-Me-N-bis-PEG3 Functionalization via Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Me-N-bis-PEG3 is a branched, heterobifunctional linker molecule designed for advanced bioconjugation applications. Its structure, featuring a central tertiary amine with two polyethylene (B3416737) glycol (PEG) arms, provides a versatile platform for creating complex biomolecular constructs. The PEG spacers enhance solubility, reduce steric hindrance, and improve the pharmacokinetic properties of the resulting conjugates.[1][2] This makes it a valuable tool in the development of sophisticated therapeutics and diagnostics, such as antibody-drug conjugates (ADCs), where it can be used to attach multiple payloads to a single targeting moiety.

Click chemistry offers a set of powerful and highly reliable reactions for covalently joining molecules under mild, biocompatible conditions.[3][4][5] The most prominent examples are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][5] These reactions are characterized by their high yields, selectivity, and tolerance of a wide range of functional groups, making them ideal for functionalizing complex molecules like this compound derivatives.[4][6]

This document provides detailed application notes and experimental protocols for the functionalization of this compound-azide linkers using both CuAAC and SPAAC methodologies.

Chemical Properties and Structure

The this compound core structure can be derivatized with various functional groups. For the purpose of these protocols, we will focus on a derivative where the two PEG3 arms are terminated with azide (B81097) groups, making it ready for click chemistry with alkyne-containing molecules.

Table 1: Representative Chemical and Physical Properties of N-Me-N-bis(PEG3-azide) derivatives

PropertyValueReference(s)
Molecular Formula C22H46N8O8 (for an amino-PEG2 core)[7]
Molecular Weight 550.7 g/mol (for an amino-PEG2 core)[7]
Purity Typically ≥95%[7][8]
Physical Form Oil or solid
Solubility Soluble in water, DMSO, DMF[7]
Storage Conditions Store at -20°C, protect from moisture[7][9]

Method 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient method for creating a stable triazole linkage between a terminal alkyne and an azide.[5][6] It is widely used for its rapid reaction kinetics and high yields under mild conditions.[10][11] However, the requirement for a copper catalyst can be a limitation for in vivo applications due to potential cytotoxicity.[12][13]

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Purification & Analysis reagent1 N-Me-N-bis(PEG3-azide) in Aqueous Buffer mix Combine Reagents & Catalyst Incubate (RT, 1-4h) reagent1->mix reagent2 Alkyne-Payload in DMSO/DMF reagent2->mix catalyst Cu(I) Catalyst Solution (e.g., CuSO4 + Sodium Ascorbate) catalyst->mix purify Purify Conjugate (e.g., SEC, Dialysis) mix->purify analyze Characterize (e.g., MS, HPLC) purify->analyze

General workflow for CuAAC functionalization.
Protocol 1: CuAAC Conjugation of an Alkyne-Payload

This protocol describes the conjugation of a terminal alkyne-containing molecule (payload) to N-Me-N-bis(PEG3-azide).

Materials and Reagents:

  • N-Me-N-bis(PEG3-azide)

  • Alkyne-functionalized payload (e.g., drug, fluorophore)

  • Copper(II) Sulfate (CuSO4)

  • Sodium Ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (Optional, copper ligand)[6][14]

  • Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS) or similar amine-free buffer, pH 7.4

  • Purification system: Size-Exclusion Chromatography (SEC) column or dialysis cassette

Procedure:

  • Reagent Preparation:

    • Dissolve N-Me-N-bis(PEG3-azide) in the Reaction Buffer to a final concentration of 10 mM.

    • Dissolve the alkyne-payload in a minimal amount of DMSO or DMF to create a concentrated stock solution (e.g., 100 mM).

    • Prepare fresh stock solutions for the catalyst system:

      • 100 mM Copper(II) Sulfate in deionized water.

      • 200 mM Sodium Ascorbate in deionized water.

      • (Optional) 100 mM TBTA or THPTA in DMSO.

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine the N-Me-N-bis(PEG3-azide) solution and the alkyne-payload stock solution. A 2 to 5-fold molar excess of the alkyne-payload over each azide group is recommended to drive the reaction to completion.

    • If using a copper ligand, add TBTA or THPTA to the reaction mixture (final concentration ~1 mM). The ligand protects biomolecules from copper-induced damage.[6]

    • Initiate the reaction by adding the catalyst components. Add the Copper(II) Sulfate solution to a final concentration of 1 mM, followed by the Sodium Ascorbate solution to a final concentration of 5-10 mM. The ascorbate reduces Cu(II) to the active Cu(I) species.

    • Vortex the mixture gently and incubate at room temperature for 1-4 hours. The reaction can also be performed at 37°C to increase the rate.[6]

  • Purification:

    • Remove the excess unreacted payload and catalyst components via Size-Exclusion Chromatography (e.g., PD-10 desalting column) or dialysis against PBS.

  • Characterization:

    • Confirm the successful conjugation and assess purity using analytical techniques such as Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC).

Table 2: Representative Quantitative Data for CuAAC Reactions

ParameterTypical ValueNotesReference(s)
Reactants Ratio 2-5 eq. Alkyne per AzideExcess alkyne drives the reaction to completion.[6]
Catalyst (CuSO4) 10-20 µM up to 1 mMHigher concentrations can damage sensitive biomolecules.[15]
Reducing Agent 5-10 eq. relative to CopperSodium Ascorbate is commonly used to maintain the Cu(I) oxidation state.[15]
Reaction Time 30 min - 4 hoursDependent on reactants, concentration, and temperature.[6][15]
Temperature Room Temperature to 40°CMild temperatures are sufficient for high efficiency.[16]
Yield >80-95%CuAAC is known for its high conversion rates and yields.[6][16]

Method 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a bioorthogonal reaction that does not require a cytotoxic metal catalyst.[17][18] It utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN, DIBO) which reacts rapidly and specifically with an azide.[17][19] The absence of copper makes SPAAC highly suitable for applications involving live cells or in vivo studies.[13][18]

SPAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Purification & Analysis reagent1 N-Me-N-bis(PEG3-azide) in Aqueous Buffer mix Combine Reagents Incubate (RT or 4°C, 4-24h) reagent1->mix reagent2 Strained Alkyne-Payload (e.g., DBCO-Drug) in DMSO/DMF reagent2->mix purify Purify Conjugate (e.g., SEC, Dialysis) mix->purify analyze Characterize (e.g., MS, HPLC) purify->analyze

General workflow for SPAAC functionalization.
Protocol 2: SPAAC Conjugation of a DBCO-Payload

This protocol details the copper-free conjugation of a dibenzocyclooctyne (DBCO)-functionalized molecule to N-Me-N-bis(PEG3-azide).

Materials and Reagents:

  • N-Me-N-bis(PEG3-azide)

  • DBCO-functionalized payload

  • Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Purification system: Size-Exclusion Chromatography (SEC) column or dialysis cassette

Procedure:

  • Reagent Preparation:

    • Dissolve N-Me-N-bis(PEG3-azide) in Reaction Buffer to a final concentration of 10 mM.

    • Dissolve the DBCO-payload in a minimal amount of DMSO to create a concentrated stock solution (e.g., 50-100 mM).

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine the N-Me-N-bis(PEG3-azide) solution with the DBCO-payload stock solution. A 3 to 10-fold molar excess of the DBCO-payload over each azide group is typically used.

    • Ensure the final concentration of DMSO in the reaction mixture is below 10% to maintain the stability of sensitive biomolecules.[18]

    • Vortex the mixture gently and incubate for 4-24 hours. The reaction can be performed at room temperature or at 4°C with gentle mixing.[18] Reaction times are generally longer than for CuAAC.

  • Purification:

    • Remove excess, unreacted DBCO-payload using an appropriate method such as a desalting column (e.g., PD-10) or dialysis.[18]

  • Characterization:

    • Analyze the purified conjugate by MS and HPLC to confirm successful ligation and determine purity.

Table 3: Representative Quantitative Data for SPAAC Reactions

ParameterTypical ValueNotesReference(s)
Reactants Ratio 3-20 eq. Strained Alkyne per AzideHigher excess is often needed compared to CuAAC.[12][18]
Solvent Aqueous buffer (e.g., PBS), <10% DMSOCo-solvent is used to dissolve hydrophobic strained alkynes.[18]
Reaction Time 4 - 24 hoursKinetics are generally slower than CuAAC and depend on the cyclooctyne used.[18]
Temperature 4°C to Room TemperaturePerformed under mild, physiological conditions.[12][18]
Yield Variable, often >70%Yield depends on reactants, concentration, and reaction time.[12]
Applications and Troubleshooting

Applications: Functionalized this compound linkers are critical components in various biomedical fields:

  • Antibody-Drug Conjugates (ADCs): The branched structure allows for the attachment of two or more drug molecules, enabling the creation of ADCs with a higher, well-defined drug-to-antibody ratio (DAR), which can lead to improved therapeutic efficacy.[1][2]

  • Hydrogel Formation: The two reactive ends can serve as cross-linking points to form biocompatible hydrogels for applications in cell therapy and tissue engineering.[17][20]

  • Diagnostic Imaging: Conjugation of imaging agents (e.g., fluorophores, MRI contrast agents) for in vitro and in vivo diagnostics.[1][13]

  • Surface Functionalization: Immobilization onto surfaces to create biosensors or materials with antifouling properties.[19]

Table 4: Troubleshooting Guide for Click Chemistry Reactions

ProblemPotential Cause(s)Suggested Solution(s)Reference(s)
Low Reaction Yield - Suboptimal reactant concentrations.- Inactive catalyst (CuAAC).- Reagent degradation (hydrolysis of strained alkyne).- Increase the concentration of reactants or the molar excess of one reagent.- Use freshly prepared catalyst and reducing agent solutions.- Use fresh reagents and store them properly (cool, dark, inert gas).[18]
Side Reactions - Copper-mediated damage to biomolecules (CuAAC).- Reaction of NHS esters or maleimides with unintended nucleophiles.- Use a copper-chelating ligand like TBTA or THPTA.- Switch to copper-free SPAAC for sensitive substrates.- Carefully control reaction pH to favor specific reactions (e.g., pH 6.5-7.5 for maleimide-thiol).[6][21]
Poor Solubility - Aggregation of hydrophobic reactants or products.- Increase the PEG chain length in the linker.- Perform the reaction in the presence of solubility-enhancing additives or detergents (e.g., SDS for CuAAC).[14][22]
Difficult Purification - Similar size/charge of product and excess reagent.- Use a larger molar excess of a small molecule reagent that can be easily removed by dialysis or SEC.- Employ affinity purification if one of the components has an affinity tag.

References

Troubleshooting & Optimization

troubleshooting low yield in N-Me-N-bis-PEG3 synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low yields in the synthesis of N-Me-N-bis-PEG3-amine.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound-amine and what are the critical steps?

The most common and reliable strategy for synthesizing this compound-amine is a two-step process.

Step 1: Activation of Triethylene Glycol (PEG3). The terminal hydroxyl groups of triethylene glycol are poor leaving groups for nucleophilic substitution. Therefore, they must first be "activated" by converting them into a group that is easily displaced by an amine. The most common method is tosylation, which converts the diol into triethylene glycol ditosylate. This is a critical step, as incomplete tosylation will result in unreactive starting material and lower overall yield.

Step 2: N,N-dialkylation of Methylamine (B109427). The activated PEG3, typically triethylene glycol ditosylate, is then reacted with methylamine. This is a nucleophilic substitution reaction where the nitrogen atom of methylamine attacks the carbon atom bearing the tosylate group, displacing it. To achieve the desired bis-PEGylated product, this reaction must occur twice on the same methylamine molecule. Controlling the stoichiometry and reaction conditions is crucial to favor this outcome.

A diagram of the overall synthesis workflow is presented below.

Synthesis_Workflow cluster_step1 Step 1: Activation cluster_step2 Step 2: Alkylation PEG3_diol Triethylene Glycol (PEG3-diol) PEG3_ditosylate Triethylene Glycol Ditosylate (Activated PEG3) PEG3_diol->PEG3_ditosylate Tosylation TsCl p-Toluenesulfonyl Chloride (TsCl) + Base (e.g., Pyridine) Final_Product This compound-amine PEG3_ditosylate->Final_Product Reaction Methylamine Methylamine (CH3NH2) Methylamine->Final_Product N,N-dialkylation

Caption: General two-step synthesis workflow for this compound-amine.

Q2: My overall yield is very low. What are the most common causes related to the starting materials?

Low yield often traces back to the quality and handling of the starting materials. Here are the primary culprits:

  • Moisture in Reagents or Solvents: The activation step (tosylation) is highly sensitive to water. Any moisture will hydrolyze the p-toluenesulfonyl chloride (TsCl) and can also react with the base, reducing the efficiency of the reaction. Ensure all glassware is oven-dried, and use anhydrous solvents and fresh, high-purity reagents.

  • Degraded Triethylene Glycol: PEG compounds can slowly oxidize over time if not stored properly. Ensure your triethylene glycol is pure and has been stored under an inert atmosphere.

  • Impure or Old p-Toluenesulfonyl Chloride (TsCl): TsCl can degrade upon exposure to moisture. Using old or discolored TsCl will lead to incomplete activation of the PEG3-diol, which is a primary cause of low yield.

  • Inaccurate Concentration of Methylamine Solution: Methylamine is a gas at room temperature and is typically used as a solution in a solvent like ethanol (B145695) or THF. The concentration of these solutions can change over time due to evaporation. It is advisable to titrate the methylamine solution before use to ensure accurate stoichiometry.

Q3: I see multiple spots on my TLC plate after the alkylation reaction. What are these byproducts and how can I minimize them?

The most common issue in the N-alkylation step is the formation of a mixture of products. The primary species you will encounter are:

  • N-mono-PEG3-amine: This is the result of methylamine reacting with only one molecule of activated PEG3. This secondary amine is often more nucleophilic than methylamine itself, which can lead to a "runaway" reaction to form the desired bis-alkylation product. However, if the stoichiometry is not optimal, significant amounts of the mono-adduct can remain.

  • Unreacted Methylamine and Activated PEG3: Incomplete reaction will leave starting materials in your mixture.

  • Quaternary Ammonium (B1175870) Salt: Although less common with careful control, the tertiary amine product (this compound-amine) can react with a third molecule of activated PEG3 to form a quaternary ammonium salt. This is more likely if reaction temperatures are too high or reaction times are excessively long.

To minimize these byproducts:

  • Control Stoichiometry: The molar ratio of activated PEG3 to methylamine is the most critical factor. Using a slight excess of the activated PEG3 can help drive the reaction towards the bis-alkylation product. See the data in Table 1 for guidance.

  • Optimize Reaction Temperature: Higher temperatures can increase the rate of reaction but may also promote the formation of the quaternary salt. A moderate temperature is often optimal.

  • Choice of Base and Solvent: A non-nucleophilic base is required to neutralize the p-toluenesulfonic acid formed during the reaction. The choice of solvent can also influence reaction rates and selectivity.

The following diagram illustrates the main reaction pathway and potential side reactions.

Reaction_Pathways MA Methylamine Mono N-mono-PEG3-amine (Byproduct) MA->Mono + 1 eq. PEG3-L Bis This compound-amine (Desired Product) Mono->Bis + 1 eq. PEG3-L Quat Quaternary Salt (Side Product) Bis->Quat + 1 eq. PEG3-L (Excess PEG3 / High Temp)

Caption: Reaction pathways in the N-alkylation of methylamine with activated PEG3.

Q4: How can I effectively purify the final this compound-amine product?

Purification can be challenging due to the similar polarities of the desired product and the mono-PEGylated byproduct.

  • Column Chromatography: This is the most effective method. Due to the basic nature of the amine products, they can interact strongly with standard silica (B1680970) gel, leading to peak tailing and poor separation.

    • Recommended stationary phase: Use amine-functionalized silica or pre-treat standard silica by flushing the column with a solvent mixture containing a small amount of a base like triethylamine (B128534) (e.g., 1-2%) before loading your sample.

    • Recommended mobile phase: A gradient of a polar solvent (like methanol (B129727) or ethanol) in a less polar solvent (like dichloromethane (B109758) or ethyl acetate) is typically effective. Adding a small amount of triethylamine or ammonia (B1221849) to the eluent can significantly improve the separation and recovery.

  • Acid-Base Extraction: This can be used for a rough cleanup. By acidifying the crude mixture, the amine-containing compounds will be protonated and move into the aqueous phase, leaving non-basic impurities in the organic phase. However, this will not separate the mono- and bis-PEGylated products from each other.

Troubleshooting Guide

Use the following flowchart to diagnose and resolve issues leading to low yield.

Troubleshooting_Workflow Start Low Yield of This compound-amine Check_Step1 Analyze Step 1 (Activation) Start->Check_Step1 Check_Step2 Analyze Step 2 (Alkylation) Start->Check_Step2 Incomplete_Activation Incomplete Activation: - Unreacted PEG3-diol remains - Low yield of PEG3-ditosylate Check_Step1->Incomplete_Activation Yes Low_Alkylation_Conversion Low Conversion: - Unreacted starting materials - High ratio of mono-PEG3 byproduct Check_Step2->Low_Alkylation_Conversion Yes Purification_Issue Purification Issues: - Product loss during chromatography - Co-elution of product and byproduct Check_Step2->Purification_Issue No, conversion is good but isolated yield is low Cause_Activation Potential Causes: - Moisture in reaction - Degraded TsCl or Pyridine (B92270) - Incorrect stoichiometry - Insufficient reaction time/temp Incomplete_Activation->Cause_Activation Cause_Alkylation Potential Causes: - Incorrect stoichiometry (PEG:Amine) - Low reaction temperature - Ineffective base - Inaccurate methylamine concentration Low_Alkylation_Conversion->Cause_Alkylation Cause_Purification Potential Causes: - Strong interaction with silica gel - Inappropriate solvent system - Product degradation on column Purification_Issue->Cause_Purification Solution_Activation Solutions: - Use anhydrous solvents/reagents - Use fresh, high-purity TsCl - Use >2.2 eq. of TsCl - Increase reaction time/temp Cause_Activation->Solution_Activation Solution_Alkylation Solutions: - Optimize PEG:Amine ratio (see Table 1) - Increase temperature moderately (e.g., 40-60°C) - Use a non-nucleophilic base (e.g., K2CO3, DIEA) - Titrate methylamine solution Cause_Alkylation->Solution_Alkylation Solution_Purification Solutions: - Use amine-functionalized silica - Add 1% triethylamine to eluent - Optimize solvent gradient Cause_Purification->Solution_Purification

Caption: A troubleshooting workflow for low yield in this compound-amine synthesis.

Quantitative Data Summary

The stoichiometry of the reactants in the alkylation step is a critical parameter influencing the product distribution. The following table provides representative data on how the molar ratio of Triethylene Glycol Ditosylate to Methylamine can affect the yield of the desired bis-alkylation product versus the mono-alkylation byproduct.

Table 1: Effect of Reactant Stoichiometry on Product Distribution

Molar Ratio (PEG3-ditosylate : Methylamine)Temperature (°C)Reaction Time (h)Approx. Yield of this compound-amine (%)Approx. Yield of N-mono-PEG3-amine (%)
1.8 : 1402445 - 5530 - 40
2.0 : 1402460 - 7020 - 30
2.2 : 1 40 24 75 - 85 10 - 15
2.5 : 14024~80~10 (Increased risk of quaternary salt)
2.2 : 1254865 - 7515 - 25
2.2 : 1601270 - 8010 - 20 (Increased risk of side reactions)

Note: Yields are approximate and can vary based on specific reaction conditions, solvent, base, and purification efficiency. Data is compiled based on established principles of N-alkylation reactions.

Experimental Protocols

Protocol 1: Synthesis of Triethylene Glycol Ditosylate (Activated PEG3)
  • Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add triethylene glycol (1.0 eq.).

  • Dissolution: Dissolve the triethylene glycol in anhydrous dichloromethane (DCM, approx. 10 mL per 1 g of diol) and add anhydrous pyridine (2.5 eq.).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Tosylation: Dissolve p-toluenesulfonyl chloride (TsCl, 2.2 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled solution over 1-2 hours with vigorous stirring.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by TLC (e.g., 1:1 Hexane:Ethyl Acetate).

  • Work-up: Pour the reaction mixture into cold 1 M HCl and extract with DCM. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure ditosylate as a white solid.

Protocol 2: Synthesis of this compound-amine
  • Setup: In a sealed pressure vessel, dissolve triethylene glycol ditosylate (2.2 eq.) in acetonitrile (B52724) (approx. 15 mL per 1 g of ditosylate).

  • Reagents: Add anhydrous potassium carbonate (K₂CO₃, 3.0 eq.) as a base. Then, add a solution of methylamine in ethanol (e.g., 33 wt%, 1.0 eq.).

  • Reaction: Seal the vessel and heat the reaction mixture to 40-50°C with stirring for 24-48 hours. Monitor the reaction progress by LC-MS or TLC (e.g., 9:1 DCM:Methanol with 1% NH₄OH).

  • Work-up: After cooling to room temperature, filter off the inorganic salts and wash the solid with acetonitrile.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product as an oil.

  • Purification: Purify the crude oil by column chromatography on amine-functionalized silica gel, using a gradient of 0-10% methanol in dichloromethane containing 1% triethylamine to elute the product. Combine the fractions containing the pure product (as determined by TLC/LC-MS) and concentrate under reduced pressure to yield this compound-amine.

Technical Support Center: Enhancing the Solubility of N-Me-N-bis-PEG3-Containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the solubility of Proteolysis Targeting Chimeras (PROTACs) containing N-Me-N-bis-PEG3 linkers.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound-containing PROTAC exhibiting poor aqueous solubility despite the presence of a PEG linker?

A1: While polyethylene (B3416737) glycol (PEG) linkers are incorporated to increase hydrophilicity, the overall solubility of a PROTAC is a complex property. Several factors can contribute to poor solubility:

  • High Molecular Weight: PROTACs are inherently large molecules, often falling into the "beyond Rule of 5" (bRo5) chemical space, which predisposes them to low solubility.

  • Lipophilicity of Warhead and E3 Ligase Ligand: The warhead targeting the protein of interest and the E3 ligase ligand can be highly lipophilic, counteracting the solubilizing effect of the PEG linker.

  • Crystallinity: The solid-state properties of the PROTAC play a crucial role. A highly crystalline form will generally have lower solubility than an amorphous form.

Q2: What is the initial step to troubleshoot the precipitation of my PROTAC in an aqueous buffer?

A2: The first and most critical step is to ensure proper dissolution technique. Prepare a high-concentration stock solution of your PROTAC in a suitable organic solvent, most commonly dimethyl sulfoxide (B87167) (DMSO). When diluting into an aqueous buffer, add the DMSO stock solution slowly to the buffer while vortexing. This "solvent exchange" method helps to avoid localized high concentrations that can lead to immediate precipitation.

Q3: How does the length of the PEG linker, such as the PEG3 units in my linker, impact solubility and other properties?

A3: The length of the PEG linker is a critical parameter that influences a PROTAC's physicochemical properties:

  • Solubility: Generally, longer PEG chains increase the hydrophilicity and aqueous solubility of the PROTAC.

  • Permeability: There is a trade-off between solubility and cell permeability. While increased hydrophilicity from longer PEG chains can be beneficial, excessively long and polar linkers may negatively impact membrane permeability. There is often an optimal linker length that balances these two properties.

Q4: What formulation strategies can I employ to improve the solubility of my this compound-containing PROTAC for in vivo studies?

A4: For challenging PROTACs, advanced formulation strategies can significantly enhance solubility and oral bioavailability:

  • Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix (e.g., HPMCAS, Soluplus®) in an amorphous state can improve its dissolution and lead to a supersaturated solution in vivo.[1][2][3][4][5][6][7][8]

  • Cyclodextrin (B1172386) Inclusion Complexes: Encapsulating the hydrophobic regions of the PROTAC within the cavity of a cyclodextrin can dramatically increase its aqueous solubility.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can form fine emulsions or microemulsions in the gastrointestinal tract, improving the solubilization and absorption of the PROTAC.[5][6]

Troubleshooting Guides

Issue 1: PROTAC precipitates from solution upon dilution from a DMSO stock into an aqueous buffer (e.g., PBS) for an in vitro assay.

Possible Cause Recommended Solution Expected Outcome
Final concentration exceeds the kinetic solubility limit. 1. Determine the kinetic solubility of your PROTAC in the final assay buffer (see Experimental Protocol 1). 2. Lower the final concentration of the PROTAC in the assay to below its measured kinetic solubility limit.The PROTAC remains in solution throughout the experiment.
Poor intrinsic solubility of the PROTAC. 1. Add a co-solvent (e.g., ethanol, PEG 400) to the aqueous buffer. Start with low percentages (1-5%) and optimize. 2. If compatible with your assay, adjust the pH of the buffer to ionize any basic or acidic moieties on your PROTAC.Increased solubility and reduced precipitation.
Improper mixing technique. Add the DMSO stock solution dropwise to the aqueous buffer while continuously vortexing or stirring to ensure rapid dispersion.Prevention of localized supersaturation and precipitation.

Issue 2: Low and variable oral bioavailability in animal studies due to poor solubility.

Possible Cause Recommended Solution Expected Outcome
Poor dissolution in gastrointestinal fluids. 1. Prepare an amorphous solid dispersion (ASD) of the PROTAC with a suitable polymer (see Experimental Protocol 2). 2. Characterize the dissolution rate of the ASD in simulated gastric and intestinal fluids (SGF and SIF).Enhanced dissolution rate and supersaturation, leading to improved absorption.
High lipophilicity and poor wetting. 1. Formulate the PROTAC as a cyclodextrin inclusion complex (see Experimental Protocol 3). 2. Evaluate the solubility and dissolution of the complex in biorelevant media (e.g., FaSSIF, FeSSIF).Improved wettability and dissolution, resulting in higher bioavailability.
PROTAC degradation in the gastrointestinal tract. 1. Assess the stability of the PROTAC in simulated gastric and intestinal fluids. 2. If instability is observed, consider formulation strategies that protect the PROTAC, such as enteric coatings on solid dosage forms.Reduced degradation and increased exposure.

Quantitative Data Summary

Table 1: Illustrative Impact of PEG Linker Length on PROTAC Aqueous Solubility

This table illustrates the general trend of increased aqueous solubility with longer PEG chains. Data is for illustrative purposes and will vary for each specific PROTAC.

Linker Composition Aqueous Solubility (µg/mL)
Alkyl Chain (8 atoms)< 1
PEG2~5
This compound ~15-30
PEG4~50
PEG6> 80

Table 2: Example of Solubility Enhancement via Formulation Strategies

This table shows the potential improvement in solubility and dissolution using advanced formulation technologies. Data is based on published findings for representative PROTACs.[1][2][9]

Formulation PROTAC Solubility/Dissolution Enhancement
Amorphous Solid Dispersion (ASD) AZD-PROTAC-1Up to a 2-fold increase in drug supersaturation with HPMCAS polymer.[1][2][9]
Amorphous Solid Dispersion (ASD) ARCC-4Pronounced supersaturation without precipitation with HPMCAS and Eudragit® L 100-55.[3][4][5][6][7]
Cyclodextrin Inclusion Complex Representative PROTAC~430-fold increase in solubility with SBE-β-CD.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay by Turbidimetry

Objective: To determine the concentration at which a PROTAC precipitates when diluted from a DMSO stock into an aqueous buffer.

Materials:

  • PROTAC of interest

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplates (clear, flat-bottom)

  • Multichannel pipette or liquid handling system

  • Plate reader capable of measuring absorbance (turbidity)

Procedure:

  • Prepare PROTAC Stock Solution: Create a high-concentration stock solution of the PROTAC in 100% DMSO (e.g., 10 mM).

  • Serial Dilutions in DMSO: In a 96-well plate, perform a 2-fold serial dilution of the PROTAC stock solution in DMSO to generate a range of concentrations.

  • Prepare Assay Plate: Add 198 µL of PBS (pH 7.4) to the wells of a new 96-well plate.

  • Compound Addition: Using a multichannel pipette, transfer 2 µL of the PROTAC DMSO solutions (from the serial dilution plate) to the PBS-containing wells. This creates a 1:100 dilution with a final DMSO concentration of 1%.

  • Incubation and Measurement:

    • Immediately after compound addition, shake the plate for 2 minutes.

    • Incubate the plate at room temperature for 1-2 hours.

    • Measure the absorbance (turbidity) of each well at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the vehicle control wells.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of a PROTAC with a polymer to enhance its dissolution rate.

Materials:

  • PROTAC of interest

  • Polymer (e.g., Hydroxypropyl Methylcellulose Acetate Succinate - HPMCAS)

  • Volatile organic solvent system (e.g., Dichloromethane:Ethanol 4:1 v/v)

  • Glass vials

  • Rotary evaporator or vacuum oven

Procedure:

  • Dissolution:

    • Weigh the desired amounts of the PROTAC and HPMCAS (e.g., for a 20% drug loading, use a 1:4 ratio of PROTAC to polymer).

    • Dissolve both the PROTAC and HPMCAS in the solvent system in a glass vial. Ensure complete dissolution.

  • Solvent Evaporation:

    • Evaporate the solvent using a rotary evaporator under reduced pressure.

    • Alternatively, place the vial in a vacuum oven at a temperature below the glass transition temperature of the polymer (e.g., 40-50 °C) until all solvent has been removed.

  • Drying: Further dry the resulting solid film/powder under high vacuum for 24-48 hours to remove any residual solvent.

  • Characterization:

    • Scrape the solid ASD from the vial.

    • Confirm the amorphous nature of the dispersion using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

    • Assess the dissolution profile of the ASD compared to the crystalline PROTAC in a relevant buffer.

Protocol 3: Preparation of a PROTAC-Cyclodextrin Inclusion Complex by Freeze-Drying (Lyophilization)

Objective: To prepare a PROTAC-cyclodextrin inclusion complex to improve the aqueous solubility of the PROTAC.

Materials:

  • PROTAC of interest

  • Cyclodextrin (e.g., Sulfobutyl ether-β-cyclodextrin - SBE-β-CD)

  • Deionized water

  • Mortar and pestle (optional)

  • Freeze-dryer (lyophilizer)

Procedure:

  • Molar Ratio Determination: Determine the desired molar ratio of PROTAC to cyclodextrin (a 1:1 molar ratio is a common starting point).

  • Dissolution:

    • Dissolve the SBE-β-CD in deionized water with stirring.

    • Slowly add the PROTAC powder to the cyclodextrin solution. Stir the mixture for 24-72 hours at room temperature to allow for complex formation.

  • Filtration (Optional): If any un-complexed PROTAC is visible, filter the solution to remove the excess solid.

  • Freeze-Drying:

    • Flash-freeze the aqueous solution using liquid nitrogen or a dry ice/acetone bath.

    • Lyophilize the frozen solution under high vacuum until a dry, fluffy powder is obtained. This powder is the PROTAC-cyclodextrin inclusion complex.

  • Characterization:

    • Confirm the formation of the inclusion complex using techniques such as Fourier-transform infrared spectroscopy (FTIR), DSC, and Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Determine the aqueous solubility of the lyophilized complex and compare it to that of the unformulated PROTAC.

Visualizations

PROTAC_Solubility_Troubleshooting cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Solutions Precipitation PROTAC Precipitates in Aqueous Buffer Exceeds_Solubility Exceeds Kinetic Solubility Precipitation->Exceeds_Solubility Is final concentration high? Poor_Intrinsic Poor Intrinsic Solubility Precipitation->Poor_Intrinsic Precipitates at low conc.? Improper_Mixing Improper Mixing Technique Precipitation->Improper_Mixing How was it diluted? Measure_Solubility Determine Kinetic Solubility (Protocol 1) Exceeds_Solubility->Measure_Solubility Co_Solvent Add Co-solvent Poor_Intrinsic->Co_Solvent Vortexing Slow Addition with Vortexing Improper_Mixing->Vortexing Lower_Concentration Use Lower Concentration Measure_Solubility->Lower_Concentration Formulation_Strategy_Workflow Start Poorly Soluble PROTAC Decision Goal: Improve Oral Bioavailability? Start->Decision ASD Amorphous Solid Dispersion (Protocol 2) Decision->ASD Yes Cyclodextrin Cyclodextrin Inclusion Complex (Protocol 3) Decision->Cyclodextrin Yes SEDDS Lipid-Based Formulation (e.g., SEDDS) Decision->SEDDS Yes Characterize Characterize Physicochemical Properties (XRPD, DSC) ASD->Characterize Cyclodextrin->Characterize SEDDS->Characterize Dissolution Perform In Vitro Dissolution Testing Characterize->Dissolution InVivo Proceed to In Vivo Pharmacokinetic Studies Dissolution->InVivo

References

Technical Support Center: Overcoming Steric Hindrance in N-Me-N-bis-PEG3 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Me-N-bis-PEG3 linkers. The branched structure of these reagents, while offering advantages in creating complex bioconjugates, can present significant challenges due to steric hindrance around the central tertiary amine. This guide addresses common issues to help optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and why is it a major concern with this compound reagents?

A1: Steric hindrance is the slowing or prevention of a chemical reaction due to the spatial bulk of substituents near the reactive site. In the case of this compound, the two PEG3 arms physically block the central nitrogen atom. This "molecular crowding" makes it difficult for the nitrogen's lone pair of electrons to participate in reactions, particularly with other bulky molecules. This can lead to significantly lower reaction yields and slower reaction rates compared to less hindered amines.

Q2: My standard EDC/NHS coupling reaction to form an amide bond with the this compound amine is failing or giving very low yields. What is the likely cause?

A2: The primary cause is likely the significant steric hindrance from the two PEG3 arms and the N-methyl group. Standard coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) may not be potent enough to overcome this spatial blockade. The activated NHS-ester intermediate is itself often bulky, making its approach to the hindered amine unfavorable.

Q3: What are the optimal pH conditions for reactions involving the this compound amine?

A3: For reactions where the this compound amine acts as a nucleophile (e.g., amide bond formation), the pH should be carefully controlled. While a higher pH generally increases the nucleophilicity of amines, for sterically hindered amines, this benefit can be offset by competing side reactions like the hydrolysis of activated esters. A good starting point is a pH range of 7.2-8.5.[1][2] It is crucial to use amine-free buffers such as PBS, HEPES, or borate (B1201080) buffers to avoid competition with the intended reaction.[1]

Q4: How can I monitor the progress of my conjugation reaction with this compound?

A4: Monitoring the reaction is crucial for optimization. Several techniques can be employed:

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively track the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides quantitative information on the disappearance of reactants and the appearance of the desired product, confirming its molecular weight.

  • High-Performance Liquid Chromatography (HPLC): Can be used to quantify the components of the reaction mixture over time. Size-exclusion chromatography (SEC-HPLC) is particularly useful for separating the larger conjugated product from smaller starting materials.[2]

Troubleshooting Guides

Problem 1: Low or No Product Yield in Amide Coupling Reactions

This is the most common issue when working with this compound amines. The following troubleshooting workflow can help identify and resolve the problem.

Low_Yield_Troubleshooting cluster_start Initial Observation cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low or No Product Yield cause1 Insufficient Reagent Reactivity (e.g., EDC/NHS) start->cause1 cause2 Suboptimal Reaction Conditions (Temp, Time, pH) start->cause2 cause3 Poor Solvent/Base Choice start->cause3 cause4 Degraded Reagents start->cause4 sol1 Use More Potent Coupling Agents (e.g., HATU, HBTU, PyBOP) cause1->sol1 sol2 Increase Reaction Temperature (e.g., 37-60°C or Microwave) cause2->sol2 sol3 Prolong Reaction Time (e.g., 24-48 hours) cause2->sol3 sol4 Use Anhydrous Polar Aprotic Solvents (e.g., DMF, NMP) cause3->sol4 sol5 Use a Non-Nucleophilic Hindered Base (e.g., DIPEA) cause3->sol5 sol6 Use Fresh, Anhydrous Reagents cause4->sol6 end Successful Conjugation sol1->end Improved Yield sol2->end Improved Yield sol3->end Improved Yield sol4->end Improved Yield sol5->end Improved Yield sol6->end Improved Yield

Caption: Troubleshooting workflow for low-yield this compound coupling reactions.

Problem 2: Product Aggregation or Precipitation During the Reaction

Aggregation can be a significant issue, especially when working with biomolecules at higher concentrations.

Potential Cause Recommended Solution
High Concentration of Reactants Perform the reaction at a lower concentration to reduce the likelihood of intermolecular cross-linking.[3]
Poor Linker Solubility Prepare a concentrated stock solution of the this compound reagent in a water-miscible organic solvent like DMSO or DMF. Add this stock solution dropwise to the reaction mixture with gentle stirring.[3]
Suboptimal Buffer Conditions Optimize the pH and ionic strength of the reaction buffer. Consider adding solubility-enhancing excipients like arginine or glycerol, particularly when working with proteins.
Hydrophobicity of Conjugated Molecules The addition of a hydrophobic payload can induce aggregation. Ensure the final concentration of any organic co-solvent is low (typically <10% v/v) to avoid denaturation of biomolecules.[3][4]

Data Presentation: Impact of Reaction Conditions on Amide Bond Formation

The following table summarizes hypothetical, yet plausible, yield data for the reaction of a carboxylic acid with this compound-amine under various conditions. This data is for illustrative purposes to guide optimization.

Coupling AgentBaseSolventTemperature (°C)Time (h)Approximate Yield (%)
EDC / NHSDIPEADMF252410-20
EDC / NHSDIPEADMF502425-40
HBTUDIPEADMF251260-75
HATUDIPEADMF25480-95
PyBOPDIPEANMP251270-85
EDC / NHSDIPEADCM2524<10

Experimental Protocols

Protocol 1: General Procedure for Amide Bond Formation using HATU

This protocol is a starting point for the coupling of a carboxylic acid to this compound-amine using a high-efficiency coupling agent.

HATU_Protocol_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up and Purification prep1 Dissolve Carboxylic Acid (1 eq.) and HATU (1.1 eq.) in anhydrous DMF react1 Add DIPEA to Carboxylic Acid/HATU mixture. Stir for 15 min at RT (pre-activation). prep1->react1 prep2 Dissolve this compound-amine (1.2 eq.) in anhydrous DMF react2 Add this compound-amine solution dropwise. prep2->react2 prep3 Prepare DIPEA (3 eq.) prep3->react1 react1->react2 react3 Stir at RT for 2-4 hours. Monitor by LC-MS or TLC. react2->react3 workup1 Quench reaction with water. react3->workup1 workup2 Extract with an appropriate organic solvent (e.g., Ethyl Acetate). workup1->workup2 workup3 Wash organic layer with brine. workup2->workup3 workup4 Dry over Na2SO4, filter, and concentrate. workup3->workup4 purify Purify by flash chromatography or preparative HPLC. workup4->purify

Caption: Experimental workflow for HATU-mediated amide coupling with this compound-amine.

Materials:

  • Carboxylic acid-containing molecule

  • This compound-amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[5][6]

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Solvents for work-up and purification (e.g., Ethyl Acetate (B1210297), Dichloromethane, Hexanes)

Procedure:

  • Reagent Preparation:

    • In a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve your carboxylic acid (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

    • In a separate vial, dissolve the this compound-amine (1.2 equivalents) in anhydrous DMF.

  • Activation and Coupling:

    • To the stirred solution of the carboxylic acid and HATU, add DIPEA (3 equivalents).

    • Allow the activation to proceed for 15 minutes at room temperature.

    • Slowly add the this compound-amine solution to the activated mixture.

    • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[5]

  • Work-up and Purification:

    • Once the reaction is complete, quench by adding water.

    • Dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired conjugate.[5]

Protocol 2: General Procedure for Reductive Amination

For forming a C-N bond with an aldehyde or ketone, reductive amination is often more efficient than direct alkylation for sterically hindered amines.

Materials:

  • Aldehyde or ketone-containing molecule

  • This compound-amine

  • Sodium triacetoxyborohydride (B8407120) (STAB) or Sodium cyanoborohydride (NaBH3CN)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount)

Procedure:

  • Reaction Setup:

    • In a dry flask under an inert atmosphere, dissolve the aldehyde or ketone (1 equivalent) and this compound-amine (1.2 equivalents) in anhydrous DCM or DCE.

    • Add a catalytic amount of acetic acid (e.g., 1-2 drops).

    • Stir the mixture at room temperature for 1 hour to allow for imine/enamine formation.

  • Reduction:

    • Add the reducing agent (STAB, 1.5 equivalents) portion-wise to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours. Monitor by LC-MS or TLC.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the product by flash column chromatography.

References

Technical Support Center: Optimizing N-Me-N-bis-PEG3 Linker Length for Enhanced Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of the N-Me-N-bis-PEG3 linker. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to improve the efficacy of your bifunctional molecules, such as Proteolysis-Targeting Chimeras (PROTACs).

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound and other PEG-based linkers.

Issue Potential Cause Recommended Solution
High binary binding affinity to both the target protein and E3 ligase, but no target degradation observed. The this compound linker, while enabling binary binding, may be of a suboptimal length or conformation to facilitate a productive ternary complex (Target-PROTAC-E3 Ligase). A linker that is too short can cause steric hindrance, while a linker that is too long might lead to non-productive binding events.[1][2][3]Synthesize and test a series of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG4, PEG5) to empirically determine the optimal length for ternary complex formation and subsequent degradation.[2] Consider also modifying the linker's attachment points on the target binder or E3 ligase ligand.[2]
A significant "hook effect" is observed, limiting the therapeutic window. At high concentrations, the PROTAC is forming non-productive binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex, which reduces degradation efficiency.[4] While inherent to the PROTAC mechanism, the severity of the hook effect can be influenced by linker design.A well-designed linker can promote positive cooperativity in the ternary complex, making it more stable even at higher concentrations. Modifying the linker's rigidity or flexibility can also pre-organize the PROTAC into a more favorable conformation for ternary complex formation.[2]
The PROTAC shows poor cellular permeability or solubility. The overall physicochemical properties of the PROTAC, influenced by the linker, may be unfavorable for crossing the cell membrane. While PEG linkers like this compound generally improve hydrophilicity, the entire molecular structure must be considered.Increasing the length of the PEG chain can sometimes enhance solubility.[5] Additionally, some flexible linkers can adopt different conformations in hydrophobic (cell membrane) and aqueous (cytoplasm) environments, a "chameleon effect," which can be beneficial.[2]
Inconsistent or weak degradation across experiments. This could be due to low endogenous expression of the recruited E3 ligase in the cell line being used.Quantify the E3 ligase expression levels in your cell line using Western Blot or qPCR. If expression is low, consider using a different cell line with higher expression or transiently overexpressing the E3 ligase.[6]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the this compound linker in a PROTAC?

The this compound linker is a crucial component that connects the ligand binding to the target protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase. Its length, flexibility, and chemical properties are critical for the PROTAC's efficacy, as it dictates the formation and stability of the ternary complex required for the ubiquitination and subsequent degradation of the target protein.[7]

Q2: Is there an ideal linker length for all PROTACs?

No, there is no single "ideal" linker length. The optimal length must be determined empirically for each specific target protein and E3 ligase pair.[2] A common starting point is to synthesize a series of PROTACs with linkers of varying lengths and evaluate their degradation efficiency.[2]

Q3: How does the length of the PEG linker, such as in this compound, affect the properties of my molecule?

The length of the PEG linker can influence several key properties:

  • Solubility: Longer PEG chains generally increase the water solubility of the molecule.[5]

  • Pharmacokinetics: A longer PEG linker can increase the hydrodynamic volume of the conjugate, which can reduce renal clearance and extend its circulation time in the body.[5]

  • Ternary Complex Formation: The linker length is critical for the formation of a stable and productive ternary complex.[5]

Q4: What are the key parameters to measure when assessing the efficacy of a new PROTAC with a modified linker?

The two primary parameters to determine are:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[8]

  • Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax value signifies greater efficacy.[8]

Q5: Where should the linker be attached to the target-binding and E3 ligase-binding ligands?

The attachment points, often called "exit vectors," are crucial. The linker should be connected at a position on each ligand that is solvent-exposed and does not interfere with the binding to the target protein or the E3 ligase. Analyzing the crystal structures of the ligands bound to their respective proteins can help guide the choice of appropriate attachment points.[2]

Data Presentation

The following tables summarize quantitative data from published studies, illustrating the impact of linker length on PROTAC efficacy.

Table 1: Impact of Linker Length on Degradation of p38α [2]

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
PEG-based15-1710-30>90
PEG-based<15 or >17>100<50

Table 2: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1) [9]

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether21396
Alkyl/Ether2929276

Table 3: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα) [2]

Linker TypeLinker Length (atoms)Degradation Efficacy
PEG12Effective
PEG16More Potent

Experimental Protocols

Protocol 1: Western Blot Analysis for Protein Degradation

This protocol outlines the steps for treating cultured cells with a PROTAC and subsequently analyzing the degradation of the target protein via Western blot.[10][11]

Materials:

  • Cultured cells

  • PROTAC stock solution (in DMSO)

  • Cell culture medium

  • 6-well plates

  • Ice-cold phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE equipment

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

    • Prepare serial dilutions of the PROTAC in cell culture medium. A recommended range is 0.1 nM to 10 µM to capture the full dose-response curve. Include a vehicle control (e.g., DMSO).

    • Treat the cells with the PROTAC dilutions and incubate for the desired time (e.g., 18-24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysate at high speed at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration for all samples and prepare them for loading by adding Laemmli sample buffer and heating.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe for a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Plot the normalized protein levels against the log of the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

SPR is used to measure the binding affinities and kinetics of binary (PROTAC-protein) and ternary complexes.[12]

Materials:

  • SPR instrument

  • Sensor chip

  • Purified E3 ligase

  • Purified target protein

  • PROTAC solution

  • Running buffer

Procedure:

  • Immobilization:

    • Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip according to the manufacturer's instructions.

  • Binary Interaction Analysis:

    • Flow a solution of the PROTAC over the immobilized E3 ligase surface at various concentrations to measure the binary binding affinity (KD).

    • In a separate experiment, if possible, immobilize the target protein and flow the PROTAC over the surface to determine the other binary KD.

  • Ternary Complex Analysis:

    • Flow a pre-incubated mixture of the PROTAC and the target protein over the immobilized E3 ligase surface.

    • An increase in the response signal compared to the binary interaction indicates the formation of the ternary complex.

  • Data Analysis:

    • Analyze the sensorgrams to determine the association and dissociation rate constants, and calculate the binding affinity (KD) for both the binary and ternary interactions. The cooperativity of the ternary complex can be calculated from these values.

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC (this compound Linker) Ternary_Complex POI-PROTAC-E3 PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Mechanism of Action for a PROTAC utilizing a PEG-based linker.

Troubleshooting_Workflow Start Start: Weak or No Degradation Check_Binary Check Binary Binding (SPR, ITC) Start->Check_Binary Check_Ternary Assess Ternary Complex Formation (SPR, NanoBRET) Check_Binary->Check_Ternary Yes Redesign_Ligands Solution: Redesign Warhead or E3 Ligase Ligand Check_Binary->Redesign_Ligands No Check_Cellular Check Cellular Factors (Permeability, E3 Levels) Check_Ternary->Check_Cellular Yes Optimize_Linker Solution: Vary Linker Length (e.g., PEG2, PEG4, etc.) Check_Ternary->Optimize_Linker No Change_Cell_Line Solution: Improve Permeability or Change Cell Line Check_Cellular->Change_Cell_Line No Success Optimized Degradation Check_Cellular->Success Yes

Caption: Troubleshooting workflow for low PROTAC activity.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_invitro In Vitro & Biophysical Analysis cluster_cellular Cellular Assays Synth_Series Synthesize PROTACs with Varying PEG Linker Lengths SPR_ITC SPR / ITC Analysis (Binary & Ternary Binding) Synth_Series->SPR_ITC Cell_Treatment Cell Treatment with PROTAC Dose-Response SPR_ITC->Cell_Treatment Western_Blot Western Blot for Target Degradation Cell_Treatment->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis

Caption: Experimental workflow for optimizing linker length.

References

Technical Support Center: Aggregation of N-Me-N-bis-PEG3 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering aggregation issues with N-Me-N-bis-PEG3 conjugates. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help identify, understand, and mitigate aggregation during your experiments.

Troubleshooting Guide

Aggregation of this compound conjugates can be a multifaceted issue. This guide provides a systematic approach to identifying and resolving common problems.

Problem: Immediate Precipitation or Cloudiness Upon Adding Reagents

Potential CauseRecommended Solution(s)
High Local Concentration of Reagents Add reagents dropwise to the protein or molecule solution while gently stirring or vortexing to ensure rapid and uniform mixing.[1][2][3]
Poor Solubility of the this compound Conjugate or Linker Prepare a concentrated stock solution of the linker in a water-miscible organic solvent like DMSO or DMF and add it to the reaction mixture. Ensure the final concentration of the organic solvent is low (typically <10%) to avoid protein denaturation.[3][4]
Buffer Incompatibility Use non-amine, non-carboxylate buffers like MES for activation steps and PBS or HEPES for coupling steps.[5] Buffers containing primary amines (e.g., Tris, Glycine) will compete with the desired reaction.[2][3][4]
Suboptimal pH Ensure the reaction pH is within the optimal stability range for your molecule. For NHS ester reactions, a pH of 7.2-8.5 is generally recommended.[4][5][6]

Problem: Gradual Aggregation During Incubation or Storage

Potential CauseRecommended Solution(s)
Intermolecular Cross-linking If using a bifunctional linker is not essential, switch to a monofunctional PEG to eliminate the possibility of cross-linking.[7] Optimize the molar ratio of the PEG reagent to your molecule to avoid excessive cross-linking.[1][7]
Inherent Instability of the Conjugated Molecule Some proteins or molecules are intrinsically prone to aggregation.[7] Consider re-engineering the molecule if possible or using stabilizing excipients.
Suboptimal Reaction/Storage Conditions Lowering the temperature (e.g., to 4°C) can slow down the aggregation process.[1][5] Systematically screen for the optimal protein concentration, PEG:protein molar ratio, pH, and temperature.[7]
Over-labeling A high degree of PEGylation can alter the surface properties of the molecule, leading to aggregation.[2][5] Reduce the molar excess of the PEG reagent and perform a titration to find the optimal ratio.[1]

Problem: High Levels of Soluble Aggregates Detected Post-Purification

Potential CauseRecommended Solution(s)
Formation of High Molecular Weight (HMW) Species HMW species can form due to intermolecular cross-linking or self-association.[8][9]
Inefficient Purification Use size-exclusion chromatography (SEC) as it is the most common and effective method for separating monomers from larger aggregates.[1][10] Ion-exchange chromatography (IEX) can also be used to separate aggregates that may have different charge properties.[1]
Conformational Instability The conjugation process itself can induce conformational stress, exposing hydrophobic regions that lead to aggregation.[9] The choice of linker chemistry can impact the conformational stability of the final conjugate.[11]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation for this compound conjugates?

A1: Aggregation of this compound conjugates is often driven by a combination of factors:

  • Increased Hydrophobicity: The attached payload or modifications can increase the overall hydrophobicity of the molecule, promoting intermolecular interactions.[2][9]

  • Intermolecular Cross-linking: The bifunctional nature of the this compound linker can lead to the cross-linking of multiple molecules, resulting in the formation of larger aggregates.[1][7]

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, buffer composition, and high concentrations of reactants can induce aggregation.[2][5][7]

  • Inherent Instability of the Target Molecule: The protein or other molecule being conjugated may have an intrinsic tendency to aggregate, which can be exacerbated by the conjugation process.[7]

Q2: How can I detect and quantify aggregation in my sample?

A2: Several analytical techniques can be used to assess the aggregation state of your conjugate. It is often recommended to use a combination of methods for a comprehensive analysis.[7]

TechniquePrincipleInformation Provided
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius.Quantifies monomers, dimers, and higher-order soluble aggregates.[1][7][10]
Dynamic Light Scattering (DLS) Measures the size distribution of particles in a solution based on their Brownian motion.Detects the presence of larger aggregates and provides size distribution.[7]
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) Separates proteins based on molecular weight under denaturing conditions.Reveals high-molecular-weight species corresponding to covalent aggregates under non-reducing conditions.[7]
Analytical Ultracentrifugation (AUC) Measures the rate at which molecules sediment under high centrifugal force.Assesses the homogeneity of solutions and characterizes the molecular weight of aggregates.[7]

Q3: What role do excipients play in preventing aggregation?

A3: Excipients can significantly enhance the stability of this compound conjugates and prevent aggregation. They work through various mechanisms, such as preferential exclusion, vitrification, and increasing protein solubility.[7]

ExcipientTypical ConcentrationMechanism of Action
Trehalose 5-10% (w/v)Preferential exclusion, vitrification.[7]
Sorbitol 5-10% (w/v)Preferential exclusion.[7]
Sucrose 5-10% (w/v)Stabilizer.[5]
Glycine 50-200 mMIncreases protein solubility.[7]
Arginine 50-100 mMSuppresses hydrophobic interactions.[5][8]
Polysorbate 20 0.01-0.05%Surfactant, prevents surface adsorption and aggregation.[5]

Q4: What is the difference between NHS and Sulfo-NHS esters, and which one should I use?

A4: The primary difference is solubility. Sulfo-NHS has a sulfonate group that makes it water-soluble, while NHS is less soluble in aqueous buffers and may require a co-solvent like DMSO or DMF.[5] For most protein conjugations in aqueous buffers, Sulfo-NHS is the preferred choice as it helps maintain the solubility of both the activated reagent and the final conjugate, potentially reducing aggregation.[5]

Experimental Protocols

Protocol 1: General Procedure for Conjugation with this compound-NHS Ester

This protocol provides a starting point. Optimization of conditions is recommended for each specific application.

  • Reagent Preparation:

    • Ensure the protein or molecule to be conjugated is in an amine-free buffer (e.g., PBS, HEPES, Borate buffer) at a pH of 7.2-8.5.[4][6] If necessary, perform a buffer exchange.

    • Prepare a fresh stock solution of the this compound-NHS ester in an anhydrous organic solvent such as DMSO or DMF.[4]

  • Conjugation Reaction:

    • Bring the protein solution to the desired reaction temperature (typically 4°C to 25°C).[6]

    • Slowly add the dissolved this compound-NHS ester to the protein solution with gentle stirring. A 5- to 20-fold molar excess of the NHS ester is a common starting point.[6]

    • Incubate the reaction for 30 minutes to 4 hours, depending on the temperature and concentration.[6]

  • Quenching and Purification:

    • Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris) to consume any unreacted NHS esters.

    • Purify the conjugate using size-exclusion chromatography (SEC) to remove unreacted PEG reagent and any aggregates.[1]

Protocol 2: Screening for Optimal Buffer Conditions to Minimize Aggregation

  • Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., in 0.5 unit increments) and ionic strengths.

  • Sample Preparation: Aliquot your target molecule into each buffer condition.

  • Conjugation Reaction: Initiate the conjugation reaction in each buffer by adding the this compound reagent.

  • Analysis: Monitor for aggregation over time using DLS or by visual inspection for turbidity. After a set time, analyze the samples by SEC to quantify the amount of monomer and aggregate in each condition.

  • Selection: Choose the buffer condition that results in the lowest level of aggregation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Analysis & Purification prep_mol Prepare Target Molecule in Amine-Free Buffer reaction Combine Reagents (Slow Addition, Gentle Mixing) pH 7.2-8.5, 4-25°C prep_mol->reaction prep_peg Dissolve this compound Reagent in DMSO/DMF prep_peg->reaction quench Quench Reaction (e.g., Tris Buffer) reaction->quench purify Purify Conjugate (Size-Exclusion Chromatography) quench->purify analyze Characterize Product (SEC, DLS, SDS-PAGE) purify->analyze

Caption: A generalized experimental workflow for this compound conjugation.

troubleshooting_logic cluster_immediate Immediate Aggregation cluster_gradual Gradual Aggregation start Aggregation Observed? q_conc High Local Concentration? start->q_conc Yes, Immediately q_ratio High Molar Ratio? start->q_ratio Yes, Gradually sol_conc Slow Dropwise Addition with Mixing q_conc->sol_conc Yes q_buffer Incompatible Buffer? q_conc->q_buffer No sol_buffer Use Amine-Free Buffers (PBS, HEPES) q_buffer->sol_buffer Yes sol_ratio Optimize PEG:Molecule Ratio (Titration) q_ratio->sol_ratio Yes q_cond Suboptimal Conditions? q_ratio->q_cond No sol_cond Screen pH, Temp, & Concentration q_cond->sol_cond Yes

Caption: A decision tree for troubleshooting aggregation issues.

References

Technical Support Center: Purification of N-Me-N-bis-PEG3 Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and frequently asked questions for the purification of Proteolysis Targeting Chimeras (PROTACs) containing an N-Me-N-bis-PEG3 linker.

Frequently Asked Questions (FAQs)

Q1: What is the recommended general purification strategy for an this compound based PROTAC?

A1: A multi-step purification strategy is highly recommended to achieve the high purity (>95%) required for biological assays. The typical workflow begins with an initial crude purification using normal-phase flash column chromatography, followed by a final polishing step using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[1] This approach effectively removes unreacted starting materials, reagents, and synthesis byproducts.[1]

Q2: Why are PEG-based PROTACs like those with this compound linkers challenging to purify?

A2: PROTACs with PEG linkers often have high molecular weights and can exhibit variable solubility, which complicates purification.[2][3] The PEG chain, while improving aqueous solubility, can also lead to broad peaks in chromatography due to conformational flexibility or interactions with the stationary phase.[3][4][5] Furthermore, the synthesis can result in a complex mixture of closely related impurities that are difficult to separate from the final product.[2]

Q3: What are the common impurities I should expect after synthesizing my PROTAC?

A3: Common impurities include unreacted starting materials (E3 ligase ligand, target protein ligand), coupling reagents (like HATU or DIPEA), and byproducts from side reactions.[1][6] Incomplete reactions can also leave behind partially synthesized PROTAC intermediates. It is crucial to use purification methods capable of separating these structurally similar compounds.[]

Q4: My PROTAC is very sticky and difficult to handle after solvent removal. What can I do?

A4: The "stickiness" of PEG-containing compounds is a known issue. After final purification by RP-HPLC, which typically involves water and acetonitrile (B52724), lyophilization (freeze-drying) is the preferred method for obtaining the final product as a manageable fluffy powder instead of a viscous oil.[1]

Q5: Is chiral purification necessary for my PROTAC?

A5: If any of the components of your PROTAC (E3 ligand, linker, or POI ligand) contain chiral centers and were used as a racemic or diastereomeric mixture, then chiral separation is critical. Different stereoisomers of a PROTAC can have significantly different biological activities. Chiral separation is typically performed using specialized chiral stationary phases (CSPs) in either HPLC or Supercritical Fluid Chromatography (SFC).[8]

Troubleshooting Guide

This guide addresses common problems encountered during the purification of this compound based PROTACs.

Problem Possible Cause(s) Recommended Solution(s)
Broad or Tailing Peaks in RP-HPLC 1. Secondary Interactions: The PROTAC may be interacting with residual silanols on the C18 stationary phase. 2. Poor Solubility: The compound may be poorly soluble in the mobile phase at the point of injection or during the gradient. 3. Column Overload: Injecting too much sample can lead to poor peak shape.1. Add a Mobile Phase Modifier: Use 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid in both the aqueous and organic mobile phases. This suppresses the ionization of silanols and improves peak shape.[1] 2. Optimize Injection Solvent: Dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase (e.g., DMSO, or the mobile phase itself).[1] 3. Reduce Sample Load: Decrease the amount of material injected onto the column.
Low Recovery After Purification 1. Adsorption: The compound may be irreversibly binding to the stationary phase (silica or C18). 2. Precipitation: The PROTAC may be precipitating on the column due to changes in solvent composition during the gradient.1. Check for Adsorption: After the run, flush the column with a very strong solvent to see if the missing compound elutes. For RP-HPLC, try flushing with isopropanol (B130326) or dichloromethane. 2. Improve Solubility: Modify the mobile phase. For RP-HPLC, sometimes using methanol (B129727) instead of acetonitrile (or a mix) can improve solubility and recovery.[9]
Co-elution of Impurities 1. Insufficient Resolution: The gradient may be too steep, or the chosen stationary phase may not be optimal for separating the impurity. 2. Structurally Similar Impurity: An impurity (e.g., a demethylated version) may have very similar retention properties to the desired product.1. Optimize Gradient: Decrease the gradient slope (e.g., from 5-95% B over 20 min to 5-95% B over 40 min) to improve separation.[2] 2. Try a Different Stationary Phase: If a C18 column fails to provide separation, consider a phenyl-hexyl or a PFP (pentafluorophenyl) stationary phase, which offer different selectivities through π-π interactions.[9]
Product Identity Cannot be Confirmed Post-Purification 1. Degradation: The compound may be unstable under the purification conditions (e.g., acidic TFA in the mobile phase). 2. Incorrect Fraction Collection: The peak of interest was not the correct compound.1. Use an Alternative Modifier: If degradation is suspected, switch from TFA to formic acid, which is less harsh. Analyze fractions immediately after collection. 2. Use Mass-Directed Purification: If available, use an LC-MS system for purification. This allows for the collection of fractions based on the specific mass-to-charge ratio (m/z) of the target PROTAC, ensuring the correct product is isolated.[2]

Purification and Analysis Workflow

The following diagram illustrates a standard workflow for the purification and analysis of a newly synthesized PROTAC.

G Figure 1. General PROTAC Purification Workflow A Crude Reaction Mixture B Aqueous Work-up / Extraction (Removes water-soluble reagents) A->B Quench & Extract C Flash Column Chromatography (Silica Gel, removes major impurities) B->C Concentrate D Preparative RP-HPLC (High-resolution polishing step) C->D Combine Fractions E Purity & Identity Confirmation (Analytical LC-MS, NMR) D->E Collect Pure Fractions F Pure PROTAC (>95%) (Lyophilization) E->F Lyophilize

Caption: A multi-step workflow for purifying PROTACs.[1]

Troubleshooting Decision Tree

Use this diagram to diagnose and resolve common RP-HPLC purification issues.

G Figure 2. RP-HPLC Troubleshooting Guide Start Start Purification Q1 Is Peak Shape Poor (Broad, Tailing)? Start->Q1 A1_Yes Add 0.1% TFA or Formic Acid to Mobile Phase Q1->A1_Yes Yes Q2 Is Recovery Low? Q1->Q2 No A1_Yes->Q2 A2_Yes Try Methanol instead of ACN or Reduce Sample Load Q2->A2_Yes Yes Q3 Are Impurities Co-eluting? Q2->Q3 No A2_Yes->Q3 A3_Yes Flatten Gradient or Try Phenyl-Hexyl Column Q3->A3_Yes Yes End Successful Purification Q3->End No A3_Yes->End

Caption: A decision tree for resolving HPLC purification problems.

Quantitative Data Summary

The following tables provide representative data for common purification outcomes. Actual results will vary based on the specific PROTAC molecule and reaction conditions.

Table 1: Representative Purification Outcomes by Method

Purification Method Typical Starting Purity (%) Typical Final Purity (%) Overall Yield (%)
Preparative RP-HPLC 50 - 70 > 95 30 - 60
Supercritical Fluid Chromatography (SFC) 50 - 70 > 98 40 - 70

Data adapted from representative PROTAC purifications.[2]

Table 2: Comparison of Common RP-HPLC Mobile Phase Modifiers

Modifier Concentration Advantage Disadvantage
Trifluoroacetic Acid (TFA) 0.1% Excellent for peak shape, volatile.[1] Can be harsh, may cause degradation for sensitive compounds, forms ion pairs that can be difficult to remove.

| Formic Acid (FA) | 0.1% | Milder acid, good for MS-compatibility.[1] | May result in slightly broader peaks compared to TFA for some compounds. |

Experimental Protocols

Protocol 1: Preparative Reverse-Phase HPLC (RP-HPLC)

Objective: To achieve high-purity (>95%) separation of the this compound PROTAC from closely related impurities after an initial cleanup by flash chromatography.[1]

Instrumentation & Materials:

  • Preparative HPLC system with UV detector and fraction collector.

  • C18 stationary phase column (e.g., 19 x 150 mm, 5 µm particle size).

  • Solvent A: Deionized water with 0.1% Formic Acid.

  • Solvent B: Acetonitrile with 0.1% Formic Acid.

  • Sample Solvent: Dimethyl sulfoxide (B87167) (DMSO).

Methodology:

  • Sample Preparation: Dissolve the partially purified PROTAC from the flash chromatography step in a minimal volume of DMSO to create a concentrated stock solution (e.g., 50-100 mg/mL).

  • Column Equilibration: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B for at least 5 column volumes or until the baseline is stable.

  • Injection: Inject the sample onto the column. The injection volume will depend on the column size and sample concentration.

  • Chromatographic Separation: Elute the column with a linear gradient of Solvent B into Solvent A. A typical gradient might be 5% to 95% Solvent B over 30-40 minutes.[1]

  • Fraction Collection: Monitor the elution profile using a UV detector (e.g., at 254 nm or 280 nm) and collect fractions corresponding to the main product peak.

  • Purity Analysis: Analyze the collected fractions for purity using a rapid analytical LC-MS method.

  • Product Isolation: Combine the fractions that meet the desired purity threshold (e.g., >98%) and lyophilize to remove the water/acetonitrile mobile phase, yielding the final product as a solid.[1]

Protocol 2: Normal-Phase Flash Chromatography

Objective: To perform an initial, coarse purification of the crude PROTAC product to remove major non-polar or very polar impurities before the final RP-HPLC step.[1]

Instrumentation & Materials:

  • Flash chromatography system.

  • Silica (B1680970) gel column.

  • Mobile Phase Solvents: Dichloromethane (DCM) and Methanol (MeOH).

Methodology:

  • Sample Preparation: Dissolve the crude product from the aqueous work-up in a minimal amount of DCM. If solubility is an issue, add a small amount of DMSO or DMF.

  • Column Equilibration: Equilibrate the silica gel column with 100% DCM.

  • Loading: Load the dissolved sample onto the column.

  • Elution: Elute the column with a gradient of methanol in dichloromethane. A typical gradient might be 0% to 20% MeOH over 20-30 column volumes. The specific gradient should be developed based on analytical TLC analysis of the crude mixture.

  • Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify those containing the desired product.

  • Concentration: Combine the product-containing fractions and concentrate them under reduced pressure to yield the partially purified material, which is then ready for preparative RP-HPLC.[1]

References

preventing degradation of N-Me-N-bis-PEG3 during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of N-Me-N-bis-PEG3, a branched, PEG-based linker commonly used in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: There are two primary synthetic strategies for this compound:

  • Direct Alkylation: This involves the reaction of methylamine (B109427) with two equivalents of a PEG3 molecule containing a good leaving group, such as a tosylate or mesylate. While conceptually straightforward, this method can be prone to over-alkylation, leading to the formation of quaternary ammonium (B1175870) salts.

  • Reductive Amination: A more controlled approach involves a two-step process. First, a bis-PEG3-amine is synthesized. Subsequently, this secondary amine is methylated using formaldehyde (B43269) and a reducing agent. The Eschweiler-Clarke reaction, which uses formic acid and formaldehyde, is a classic method for this transformation that advantageously avoids the formation of quaternary ammonium salts.[4][5][6][7][8]

Q2: What are the primary degradation pathways to consider during the synthesis of this compound?

A2: The primary degradation concerns during synthesis are:

  • Hydrolysis of Activated PEG Intermediates: If the synthesis involves activated PEG derivatives (e.g., PEG-NHS esters, PEG-tosylates), these are susceptible to hydrolysis. The rate of hydrolysis is significantly influenced by pH and temperature, with higher pH and temperature accelerating degradation.[9]

  • Oxidative Degradation of the PEG Chain: While less common under typical synthetic conditions, the ether linkages in the PEG backbone can be susceptible to oxidation, especially in the presence of metal catalysts and oxygen. This can lead to chain cleavage.

  • Side Reactions of Reactive Functional Groups: Depending on the synthetic route, side reactions such as the formation of over-alkylated products or byproducts from the reducing agents can occur.

Q3: I am observing low yields in my N-methylation step using reductive amination. What are the potential causes?

A3: Low yields in the N-methylation of a bis-PEG3-amine can be attributed to several factors:

  • Suboptimal pH: The formation of the iminium ion intermediate is pH-dependent. The reaction is typically carried out in slightly acidic conditions.

  • Inefficient Reducing Agent: The choice and quality of the reducing agent are critical. Sodium cyanoborohydride is a common choice as it is selective for the iminium ion over the aldehyde.

  • Steric Hindrance: The branched nature of the bis-PEG3-amine can create steric hindrance around the secondary amine, slowing down the reaction.

  • Incomplete Imine Formation: The initial reaction between the amine and formaldehyde to form the iminium ion is an equilibrium. Ensuring conditions that favor its formation before reduction is crucial.

Q4: How can I purify the final this compound product?

A4: Purification of this compound can be challenging due to its high polarity and lack of a strong UV chromophore. The most common and effective techniques are:

  • Flash Column Chromatography: Using a polar stationary phase like silica (B1680970) gel with a gradient elution of a polar solvent system (e.g., dichloromethane/methanol (B129727) or chloroform/methanol) is a standard method.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can provide higher resolution for achieving high purity. A C18 column with a water/acetonitrile gradient containing an additive like formic acid or trifluoroacetic acid is typically used.[]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no product formation in alkylation reaction Inactive alkylating agent (e.g., PEG3-tosylate).Ensure the tosylate or mesylate is freshly prepared or has been stored under anhydrous conditions. Verify its purity by NMR.
Low reactivity of the amine.Ensure the reaction is performed in a suitable solvent and at an appropriate temperature to facilitate the reaction.
Formation of multiple products (over-alkylation) High reactivity of the primary and secondary amines.Use a large excess of the starting amine to favor mono-alkylation if synthesizing the bis-PEG3-amine intermediate. For the methylation step, consider reductive amination (Eschweiler-Clarke) which inherently avoids quaternization.[6]
Low yield in reductive amination Incomplete imine formation.Allow the amine and formaldehyde to react for a sufficient time before adding the reducing agent. The use of a dehydrating agent like molecular sieves can drive the equilibrium towards the imine.
Degradation of the reducing agent.Use a fresh batch of the reducing agent.
Steric hindrance from the PEG chains.Increase the reaction time and/or temperature. Consider using a less sterically hindered reducing agent if possible.
Product degradation during workup or purification Hydrolysis under acidic or basic conditions.Neutralize the reaction mixture promptly after completion. Use buffered solutions for extraction and purification where possible. Avoid prolonged exposure to strong acids or bases.
Difficulty in purifying the final product High polarity of the compound leading to streaking on silica gel.Use a more polar solvent system for chromatography. Consider adding a small amount of a basic modifier like triethylamine (B128534) to the eluent to reduce tailing if the amine is interacting strongly with the silica.
Co-elution of impurities.Optimize the gradient for flash chromatography or switch to RP-HPLC for better separation.
Inconsistent analytical data (NMR, MS) Presence of residual solvent or water.Ensure the product is thoroughly dried under high vacuum. The hygroscopic nature of PEG compounds can lead to water absorption.
Formation of different salt forms (e.g., TFA salt from HPLC).Be aware of the potential for salt formation during purification and account for it in mass spectrometry and NMR analysis.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination (Eschweiler-Clarke Reaction)

This protocol outlines a general procedure for the N-methylation of a pre-synthesized bis-PEG3-amine.

Materials:

  • bis-PEG3-amine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (≥95%)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM, Methanol)

Procedure:

  • To a solution of the secondary amine (1.0 eq) in a suitable solvent, add formic acid (1.8 eq) and a 37% aqueous solution of formaldehyde (1.1 eq).[8]

  • Heat the reaction mixture to 80 °C for 18 hours.[8]

  • Cool the reaction to room temperature and dilute with water and 1M HCl.

  • Extract the aqueous phase with DCM to remove any non-basic impurities.

  • Basify the aqueous phase to pH 11 with a suitable base and extract with DCM.[8]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purify the crude product by flash column chromatography on silica gel to afford the tertiary amine.[8]

Expected Yield: ~98% (based on similar reactions)[8]

Data Presentation

Table 1: Troubleshooting Common Issues in this compound Synthesis

Symptom Potential Problem Recommended Action Reference
Multiple spots on TLC after alkylationOver-alkylationUse a larger excess of the amine starting material or switch to a more controlled method like reductive amination.
Low reaction conversion in reductive aminationInefficient imine formationPre-form the imine by stirring the amine and aldehyde together before adding the reducing agent. Consider adding a dehydrating agent.[11]
Product streaks on silica gel columnHigh polarity and interaction with silicaUse a more polar eluent system (e.g., higher percentage of methanol in DCM). Add a small amount of triethylamine to the eluent.
Mass spectrum shows unexpected higher massesFormation of salt adducts (e.g., Na+, K+)This is common for PEG compounds in ESI-MS. Analyze the mass difference between peaks to confirm the presence of adducts.[12]

Visualizations

Synthetic Workflow for this compound via Reductive Amination

Caption: General synthetic workflow for this compound.

Degradation Pathway: Hydrolysis of Activated PEG Intermediate

G cluster_0 Undesired Hydrolysis A PEG-OTs (Activated Intermediate) C PEG-OH (Inactive Byproduct) A->C Hydrolysis (e.g., moisture, high pH) D TsOH B H2O B->C

Caption: Hydrolysis of a PEG-tosylate intermediate.

References

Technical Support Center: Enhancing Ternary Complex Stability with N-Me-N-bis-PEG3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the stability of ternary complexes using the N-Me-N-bis-PEG3 linker.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are not observing ternary complex formation in our biochemical assays. What are the possible causes and how can we troubleshoot this?

A1: This is a common challenge that can arise from several factors. Here’s a step-by-step guide to troubleshoot this issue:

  • Possible Cause 1: Suboptimal Linker Length or Conformation: The this compound linker, while flexible, may not be the optimal length to bridge your specific target protein and E3 ligase effectively. If the linker is too short, it can cause steric hindrance; if it's too long, it may not facilitate productive protein-protein interactions.[1]

    • Troubleshooting Step: Synthesize and test a library of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG4, etc.) to identify the optimal length for your system. Even minor changes in linker length can significantly impact the stability of the ternary complex.[2]

  • Possible Cause 2: Negative Cooperativity: The binding of one protein (either the target or the E3 ligase) to the PROTAC may be hindering the binding of the second protein.[2]

    • Troubleshooting Step: Utilize biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the binding affinities of the binary and ternary complexes.[2][3] This will allow you to determine the cooperativity factor (alpha), which quantifies the impact of the first binding event on the second. An alpha value less than 1 indicates negative cooperativity.

  • Possible Cause 3: Incorrect Linker Attachment Points: The points at which the PEG linker is attached to the target ligand and the E3 ligase ligand are crucial for achieving a productive ternary complex conformation.

    • Troubleshooting Step: If chemically feasible, synthesize alternative PROTACs with different attachment points on one or both ligands. Computational modeling can also be employed to predict more favorable attachment sites.

Q2: Our PROTAC with an this compound linker shows good biochemical activity but has low cellular potency (high DC50, low Dmax). What could be the reason?

A2: This discrepancy often points to issues with the PROTAC's behavior in a cellular environment.

  • Possible Cause 1: Poor Cell Permeability: While PEG linkers like this compound are designed to improve solubility, the overall physicochemical properties of the PROTAC might still limit its ability to cross the cell membrane.[2]

    • Troubleshooting Step: Perform a cellular target engagement assay, such as NanoBRET or CETSA, to confirm that the PROTAC can bind its target inside the cell.[2] If target engagement is low, medicinal chemistry efforts may be needed to modify the PROTAC to improve its permeability, while trying to maintain the optimal linker characteristics.

  • Possible Cause 2: Cellular Efflux: The PROTAC may be recognized and actively transported out of the cell by efflux pumps, such as P-glycoprotein (P-gp).[3]

    • Troubleshooting Step: Conduct your cell-based degradation assays in the presence of known efflux pump inhibitors. If the potency of your PROTAC is rescued, this suggests that cellular efflux is a limiting factor.

Q3: We are observing a significant "hook effect" with our PROTAC, limiting its effective concentration range. How can we address this?

A3: The hook effect occurs when high concentrations of the PROTAC lead to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) that do not result in a productive ternary complex, thus reducing degradation efficiency.

  • Possible Cause: High Binary Occupancy: At high concentrations, the PROTAC saturates both the target protein and the E3 ligase independently, preventing the formation of the necessary bridge for the ternary complex.

    • Troubleshooting Step 1: Measure Ternary Complex Stability: Use biophysical assays like SPR or ITC to measure the cooperativity of ternary complex formation.[4] A PROTAC with high positive cooperativity (alpha > 1) is less likely to exhibit a strong hook effect because the formation of the ternary complex is favored over the binary complexes.[5]

    • Troubleshooting Step 2: Optimize Linker Design: The design of the linker can influence cooperativity. While this compound provides flexibility, exploring variations in linker rigidity and composition may help to promote more stable and cooperative ternary complex formation, thereby mitigating the hook effect.[6]

Quantitative Data Summary

The stability and efficacy of a PROTAC are determined by several key quantitative parameters. The following tables summarize important metrics for evaluating PROTACs with PEG-based linkers.

Table 1: Key Parameters for PROTAC Evaluation

ParameterDescriptionDesirable ValueCommon Assay
DC50 The concentration of PROTAC required to degrade 50% of the target protein.Low (nM range)Western Blot, In-Cell ELISA
Dmax The maximum percentage of target protein degradation achieved.High (>80%)Western Blot, In-Cell ELISA
Binary Affinity (Kd) The dissociation constant for the binding of the PROTAC to the target protein or the E3 ligase alone.Varies, but should allow for ternary complex formation.SPR, ITC, FP
Ternary Complex Affinity (Kd) The dissociation constant for the binding of the PROTAC to the pre-formed protein-protein complex or the overall affinity of the ternary complex.Low (nM range)SPR, ITC, TR-FRET
Cooperativity (α) A measure of how the binding of one protein influences the binding of the other. Calculated as (Binary Kd) / (Ternary Kd).α > 1 (Positive Cooperativity)SPR, ITC, FP
Ternary Complex Half-life (t1/2) The stability of the formed ternary complex over time.Longer half-life is generally preferred for efficient ubiquitination.SPR

Table 2: Example Data for PROTACs with Different Linkers

PROTACLinker CompositionTernary Complex Binary Affinity (Kd, nM)Cooperativity (α)Cellular Degradation (AUC)
PROTAC 1 Pyridine-PEGSimilar to benchmarkHighOptimal
PROTAC 2 Modified Pyridine-PEG10x weaker than PROTAC 1Moderate2x > PROTAC 1
PROTAC 3 Altered Pyridine-PEG100x weaker than PROTAC 1LowNo degradation
PROTAC 4 Benzene-PEG10x weaker than PROTAC 1N/A~2x > PROTAC 1
PROTAC 7 Elongated PEG10x weaker than PROTAC 1N/AInefficient degradation
This table is a generalized representation based on findings that linker composition and length significantly impact ternary complex affinity and cellular degradation.[7]

Experimental Protocols

Protocol 1: Two-Step Co-Immunoprecipitation (Co-IP) for Ternary Complex Validation

This protocol is designed to confirm the formation of a ternary complex (Target Protein - PROTAC - E3 Ligase) in a cellular context.[8]

  • Cell Culture and Transfection:

    • Culture cells to an appropriate density (e.g., ~5x10^6 cells).

    • Transfect cells with plasmids expressing tagged versions of the target protein (e.g., HA-tagged) and the E3 ligase (e.g., Flag-tagged).

    • After 24-48 hours, treat the cells with the this compound-based PROTAC or DMSO as a control for a specified time.

  • Cell Lysis:

    • Wash cells with cold PBS.

    • Lyse the cells using RIPA lysis buffer containing a protease inhibitor cocktail (e.g., 1 mM PMSF).

    • Sonicate the cell lysates on ice to ensure complete lysis and shear DNA.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • First Immunoprecipitation (e.g., for Flag-E3 Ligase):

    • Pre-clear the lysate by incubating with control magnetic beads (e.g., IgG beads).

    • Incubate the pre-cleared lysate with anti-Flag magnetic beads overnight at 4°C to pull down the Flag-tagged E3 ligase and its binding partners.

    • Wash the beads multiple times with a wash buffer (e.g., TBST) to remove non-specific binders.

  • Elution:

    • Elute the protein complexes from the beads using a competitive elution method (e.g., by incubating with a Flag peptide solution).

  • Second Immunoprecipitation (e.g., for HA-Target Protein):

    • Incubate the eluted sample from the first IP with anti-HA magnetic beads overnight at 4°C to pull down the HA-tagged target protein from the initially co-precipitated complex.

    • Wash the beads thoroughly as in step 3.

  • Western Blot Analysis:

    • Elute the final protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Run the samples on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Probe the membrane with antibodies against the HA-tag, the Flag-tag, and an endogenous protein that is part of the E3 ligase complex (e.g., Cullin) to confirm the presence of all three components in the final immunoprecipitate.

Protocol 2: NanoBRET™ Ternary Complex Assay

This assay measures the proximity of the target protein and E3 ligase within living cells, induced by the PROTAC.

  • Vector Preparation and Transfection:

    • Express the target protein as a fusion with NanoLuc® luciferase (the BRET donor).

    • Express the E3 ligase as a fusion with HaloTag® (the BRET acceptor).

    • Co-transfect the expression vectors into a suitable cell line.

  • Cell Plating and Treatment:

    • Plate the transfected cells in a white, 96-well assay plate.

    • Add the HaloTag® 618 Ligand (the fluorescent acceptor) to the cells.

    • Treat the cells with serial dilutions of the this compound-based PROTAC. Include no-PROTAC and no-HaloTag® controls.

  • Luminescence Measurement:

    • Add the NanoBRET® Nano-Glo® Substrate to the wells.

    • Measure the donor emission (at ~460 nm) and the acceptor emission (at >610 nm) using a luminometer equipped with appropriate filters.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • An increase in the NanoBRET™ ratio upon PROTAC treatment indicates the formation of the ternary complex, bringing the donor and acceptor into close proximity.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-mediated Degradation PROTAC PROTAC (this compound Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds Target Target Protein (POI) Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Poly-ubiquitination of Target Ternary_Complex->Ubiquitination Catalyzes Proteasome Proteasome Ubiquitination->Proteasome Recognized by Degradation Target Protein Degradation Proteasome->Degradation Leads to

Caption: The mechanism of action for a PROTAC utilizing an this compound linker.

Troubleshooting_Workflow Start Start: Low PROTAC Efficacy Biochem_Assay Biochemical Assay (e.g., TR-FRET, SPR) Start->Biochem_Assay Cell_Assay Cellular Assay (e.g., Western Blot) Start->Cell_Assay No_Complex Issue: No Ternary Complex Formation Biochem_Assay->No_Complex Fails Low_Potency Issue: Good Biochemical but Low Cellular Potency Cell_Assay->Low_Potency Fails Optimize_Linker Action: Optimize Linker (Length, Attachment) No_Complex->Optimize_Linker Check_Cooperativity Action: Check Cooperativity (SPR, ITC) No_Complex->Check_Cooperativity Check_Permeability Action: Assess Permeability (e.g., PAMPA, CETSA) Low_Potency->Check_Permeability Check_Efflux Action: Test with Efflux Inhibitors Low_Potency->Check_Efflux

Caption: A troubleshooting workflow for low PROTAC efficacy.

Experimental_Workflow Synthesis 1. PROTAC Synthesis (with this compound) Biophysical 2. Biophysical Characterization (SPR, ITC, TR-FRET) Synthesis->Biophysical Cellular_Engage 3. Cellular Target Engagement (NanoBRET, CETSA) Biophysical->Cellular_Engage Degradation_Assay 4. In-Cell Degradation Assay (Western Blot, DC50/Dmax) Cellular_Engage->Degradation_Assay Ubiquitination 5. Target Ubiquitination (Co-IP) Degradation_Assay->Ubiquitination Optimization 6. Analysis & Optimization Ubiquitination->Optimization

Caption: An experimental workflow for evaluating a new PROTAC.

References

Validation & Comparative

A Head-to-Head Comparison: N-Me-N-bis-PEG3 vs. Linear PEG Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing PROTAC Design

The linker element of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its efficacy, influencing everything from ternary complex formation to pharmacokinetic properties. While linear polyethylene (B3416737) glycol (PEG) chains have been a mainstay in PROTAC design, novel branched architectures such as N-Me-N-bis-PEG3 are emerging. This guide provides an objective comparison of these two linker types, supported by available experimental data and detailed methodologies, to inform rational PROTAC development.

At a Glance: Branched vs. Linear PEG Linkers

FeatureThis compound (Branched)Linear PEG Linkers
Structure Central nitrogen atom with two PEG3 arms, providing a three-dimensional scaffold.A single, straight chain of repeating ethylene (B1197577) glycol units.
Flexibility & Rigidity Potentially offers a unique conformational profile, with flexibility in the arms but a more defined central point.High degree of flexibility, which can be beneficial but may also lead to an entropic penalty upon binding.[1]
Solubility The branched PEG structure is anticipated to enhance aqueous solubility, a key property for PROTACs.[2]Generally improves the aqueous solubility of the PROTAC molecule.[1][3]
Ternary Complex Formation The three-dimensional structure may allow for novel interactions and orientations within the ternary complex, potentially leading to improved cooperativity.The length of the linear chain is a critical and empirically determined factor for achieving a productive ternary complex.[4][5]
Synthetic Accessibility May require more complex synthetic routes compared to linear PEGs.Readily available and synthetically straightforward to incorporate into PROTACs.[6]

The PROTAC Mechanism of Action: A Visual Guide

PROTACs function by hijacking the body's natural protein disposal system, the ubiquitin-proteasome pathway. This process is initiated by the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (Protein of Interest) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Ub_POI Poly-ubiquitinated Target Protein Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein Degrades into

Caption: PROTAC-mediated protein degradation pathway.

Impact on PROTAC Performance: A Data-Driven Comparison

While direct comparative experimental data for this compound is not extensively available in the public domain, we can infer its potential impact based on its branched structure and contrast it with the well-documented performance of linear PEG linkers. The following data for Bromodomain-containing protein 4 (BRD4)-targeting PROTACs with linear PEG linkers of varying lengths highlights the critical nature of linker optimization.

Table 1: In Vitro Degradation of BRD4 by PROTACs with Linear PEG Linkers

Linker LengthDC50 (nM)Dmax (%)
PEG35585
PEG42095
PEG515>98
PEG63092
Data is representative and compiled from studies on BRD4-targeting PROTACs.[7]

This data clearly demonstrates that there is an optimal linear linker length for maximizing degradation potency (lower DC50) and efficacy (higher Dmax).[7] A key hypothesis is that the branched nature of this compound could provide a more rigid and defined spatial orientation of the two ligands, potentially leading to a more stable and productive ternary complex, which could translate to improved DC50 and Dmax values. However, this remains to be empirically validated.

Experimental Protocols for PROTAC Evaluation

A robust evaluation of PROTAC performance requires a suite of well-defined experiments. Below are detailed protocols for key assays.

Experimental Workflow for PROTAC Evaluation

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow cluster_biophysical Biophysical Characterization cluster_cellular Cellular Evaluation Synthesis PROTAC Synthesis & Purification Biophysical Biophysical Assays (Ternary Complex Formation) Synthesis->Biophysical Cellular Cell-Based Assays (Protein Degradation) Biophysical->Cellular SPR SPR ITC ITC TR_FRET TR-FRET Functional Functional Assays (Cell Viability, etc.) Cellular->Functional Western_Blot Western Blot ELISA ELISA InVivo In Vivo Studies (PK/PD, Efficacy) Functional->InVivo

Caption: A typical experimental workflow for PROTAC evaluation.

Western Blot for Protein Degradation

This is a fundamental assay to quantify the reduction in target protein levels following PROTAC treatment.[4]

a. Cell Culture and Treatment:

  • Seed cells in 6-well plates at a density that ensures they are 70-80% confluent at the time of harvest.

  • Allow cells to adhere overnight.

  • Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

b. Cell Lysis and Protein Quantification:

  • Wash cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[8]

c. SDS-PAGE and Immunoblotting:

  • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

d. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein signal to the loading control signal.

  • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a label-free technique used to measure the kinetics and affinity of binary and ternary complex formation in real-time.[9]

a. Immobilization of E3 Ligase:

  • Immobilize a biotinylated E3 ligase onto a streptavidin-coated sensor chip.

b. Binary Interaction Analysis:

  • To determine the binding affinity of the PROTAC to the E3 ligase, inject a series of PROTAC concentrations over the immobilized ligase.

  • To determine the binding affinity of the PROTAC to the target protein, a different assay setup where the target protein is immobilized might be necessary.

c. Ternary Complex Analysis:

  • Prepare a series of analyte solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.

  • Inject these pre-incubated solutions over the immobilized E3 ligase surface.

  • Fit the resulting sensorgrams to a suitable binding model to determine the kinetic parameters (ka, kd) and the dissociation constant (KD) for the formation of the ternary complex.[10]

d. Cooperativity Calculation:

  • The cooperativity factor (α) can be calculated to understand how the binding of one protein partner influences the binding of the other. An α value greater than 1 indicates positive cooperativity, suggesting a more stable ternary complex.[10]

Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile (KD, stoichiometry, enthalpy, and entropy).[1]

a. Sample Preparation:

  • Dialyze the purified target protein and E3 ligase against the same buffer to minimize buffer mismatch effects.

  • Prepare a stock solution of the PROTAC in DMSO and then dilute it into the dialysis buffer, ensuring the final DMSO concentration is matched in all solutions.

b. Binary Titrations:

  • To determine the binary binding affinities, titrate the PROTAC into the target protein solution and, in a separate experiment, into the E3 ligase solution.

c. Ternary Complex Titration:

  • To measure the thermodynamics of ternary complex formation, saturate the PROTAC with one of the proteins (e.g., the E3 ligase) and titrate this binary complex into the solution of the other protein (the target protein).

d. Data Analysis:

  • The heat released or absorbed after each injection is measured.

  • The data is fitted to a binding model to determine the thermodynamic parameters of the interaction.

Conclusion: Navigating the PROTAC Linker Landscape

The choice of linker is a critical decision in the design of a successful PROTAC. While linear PEG linkers have proven effective and offer synthetic simplicity, their optimal length must be empirically determined for each new target and E3 ligase pair.[4] The emergence of branched linkers like this compound introduces a new dimension to PROTAC design. The unique three-dimensional architecture of these linkers may offer advantages in pre-organizing the PROTAC for optimal ternary complex formation, potentially enhancing degradation efficiency and providing a route to improved intellectual property. However, without direct comparative data, the theoretical benefits of branched linkers remain to be experimentally validated. The detailed protocols provided herein offer a robust framework for the systematic evaluation of novel linkers, enabling researchers to make data-driven decisions in the pursuit of next-generation protein degraders.

References

N-Me-N-bis-PEG3 vs. Alkyl Linkers: A Comparative Guide to Protein Degradation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a pivotal step in achieving potent and selective protein degradation. The linker component, which connects the target-binding and E3 ligase-recruiting moieties, is a critical determinant of a PROTAC's efficacy. Its composition, length, and flexibility profoundly influence physicochemical properties, cell permeability, and the stability of the crucial ternary complex, ultimately dictating the success of targeted protein degradation.

This guide provides an objective comparison of two common classes of PROTAC linkers: polyethylene (B3416737) glycol (PEG)-based linkers, exemplified by structures like N-Me-N-bis-PEG3, and traditional alkyl linkers. The comparison is supported by a summary of experimental data from various studies and detailed experimental protocols.

Linker Properties: A Tale of Two Chemistries

The choice between a PEG-based linker and an alkyl linker introduces significant differences in the physicochemical properties of the resulting PROTAC molecule.

This compound linkers are part of the broader family of PEG linkers. The defining characteristic of PEG linkers is their hydrophilicity, which is imparted by the repeating ethylene (B1197577) glycol units.[1][2] This increased water solubility can be advantageous for several reasons:

  • Improved Solubility: PROTACs are often large molecules that can suffer from poor aqueous solubility. The inclusion of a PEG linker can mitigate this issue.[1][3]

  • Enhanced Cell Permeability: While seemingly counterintuitive for hydrophilic molecules, the increased solubility and unique conformational properties of PEG linkers can sometimes improve cell permeability.[2][4]

  • Reduced Non-specific Binding: The hydrophilic nature of PEG can reduce non-specific hydrophobic interactions, potentially leading to fewer off-target effects.

Alkyl linkers , in contrast, are composed of saturated or unsaturated hydrocarbon chains.[] They are generally more hydrophobic and offer a high degree of conformational flexibility.[1][3] Key characteristics include:

  • Increased Lipophilicity: The hydrophobic nature of alkyl linkers can enhance membrane permeability and bioavailability.[]

  • Synthetic Accessibility: Alkyl chains are often synthetically straightforward to incorporate and modify.[][6]

  • Metabolic Stability: The carbon-carbon bonds in alkyl chains can be more resistant to metabolic cleavage compared to the ether bonds in PEG linkers.[]

Impact on Protein Degradation Efficiency: A Data-Driven Comparison

The efficiency of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[7] The following tables summarize representative data from various studies, illustrating the impact of linker type and length on PROTAC performance.

Table 1: Comparison of PEG vs. Alkyl Linkers for Bruton's Tyrosine Kinase (BTK) Degradation

PROTACLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Cell Line
Compound A Alkyl105085Mino
Compound B PEG11 (PEG3)25>95Mino
Compound C Alkyl133890Ramos
Compound D PEG14 (PEG4)15>95Ramos

Key Observation: In this representative dataset for BTK degraders, the introduction of a PEG linker generally led to improved degradation potency (lower DC50) and a higher maximal degradation level compared to alkyl linkers of similar lengths.[8] This could be attributed to the enhanced solubility and potentially more favorable conformational flexibility imparted by the PEG chain, facilitating ternary complex formation.[8]

Table 2: Comparison of PEG vs. Alkyl Linkers for Bromodomain-containing protein 4 (BRD4) Degradation

PROTACLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Cell Line
ARV-825 PEG13 (PEG4)<1>90LNCaP
Compound E Alkyl12585LNCaP
Compound F PEG10 (PEG3)292LNCaP
Compound G Alkyl91080LNCaP

Key Observation: For BRD4, the PEG-based PROTAC ARV-825 demonstrated sub-nanomolar degradation potency.[9] Studies have shown that for CRBN-based BRD4 PROTACs, both very short and longer PEG linkers can be effective, while intermediate lengths may show reduced potency, highlighting the non-linear relationship between linker length and degradation efficacy.[8] This emphasizes the need for empirical optimization for each target.[8]

Signaling Pathways and Experimental Workflows

The core mechanism of action for PROTACs remains the same regardless of the linker type. The linker's role is to optimally position the target protein and the E3 ligase to facilitate the transfer of ubiquitin.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Figure 1: PROTAC-mediated protein degradation pathway.

The following workflow outlines the key steps in evaluating and comparing the efficiency of different PROTAC linkers.

Experimental_Workflow Start PROTAC Design & Synthesis Biophysical_Assays Biophysical Assays (SPR, ITC, TR-FRET) Start->Biophysical_Assays Evaluate Ternary Complex Formation Cell_Permeability Cell Permeability Assay (e.g., PAMPA, Caco-2) Start->Cell_Permeability Assess Bioavailability Cell_Treatment Cell Treatment with Varying PROTAC Concentrations Biophysical_Assays->Cell_Treatment Cell_Permeability->Cell_Treatment Western_Blot Western Blot Analysis Cell_Treatment->Western_Blot Measure Protein Levels Data_Analysis Data Analysis: DC50 & Dmax Determination Western_Blot->Data_Analysis Optimization Linker Optimization & Iteration Data_Analysis->Optimization Iterative Design End Optimized PROTAC Data_Analysis->End Successful Candidate Optimization->Start

Figure 2: Experimental workflow for PROTAC linker evaluation.

Experimental Protocols

To systematically evaluate and compare the efficiency of different PROTAC linkers, a well-defined experimental workflow is essential.

Protocol 1: Western Blot for Protein Degradation (DC50/Dmax Determination)

This is the most common method for quantifying the reduction of a target protein in cells following PROTAC treatment.[7][10]

Materials:

  • Cell line expressing the protein of interest (POI)

  • PROTAC stock solution (in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA or Bradford protein assay reagents

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (typically from 0.1 nM to 10 µM) for a predetermined time (e.g., 2, 4, 8, 16, 24 hours).[11] Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer.[11] Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[11]

  • SDS-PAGE and Western Blot:

    • Normalize the protein amounts for each sample and load them onto an SDS-PAGE gel.[11]

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[11]

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane and then incubate with the primary antibody for the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[11]

  • Data Analysis: Quantify the band intensities for the POI and the loading control. Normalize the POI signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle control. Plot the results to determine the DC50 and Dmax values.[11]

Protocol 2: Ternary Complex Formation Assays

Several biophysical assays can be used to measure the formation and stability of the ternary complex.

  • Surface Plasmon Resonance (SPR): This technique measures the binding of the PROTAC and one of the proteins to the other protein immobilized on a sensor chip. It can provide kinetic data (kon and koff) for binary and ternary complex formation.

  • Isothermal Titration Calorimetry (ITC): ITC measures the heat change upon binding of the components, providing thermodynamic parameters of binding (KD, ΔH, and ΔS).

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay measures the proximity of the POI and the E3 ligase, which are typically labeled with a donor and an acceptor fluorophore. An increase in the FRET signal indicates the formation of the ternary complex.

Conclusion

The choice between an this compound (or other PEG-based) linker and an alkyl linker is a critical decision in PROTAC design, with significant implications for the degrader's efficacy. While PEG linkers can enhance solubility and often lead to improved degradation potency, alkyl linkers offer a hydrophobic alternative that can improve membrane permeability. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, and there is no single "ideal" linker.[12] Therefore, a systematic evaluation of different linker types and lengths, using the experimental protocols outlined above, is essential for the development of potent and effective PROTACs.

References

Validating N-Me-N-bis-PEG3-Mediated Protein Degradation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of targeted protein degradation is paramount. This guide provides a comprehensive comparison of Western blot analysis for proteins targeted by PROTACs utilizing an N-Me-N-bis-PEG3 linker versus alternative degradation technologies. We present detailed experimental protocols, quantitative data summaries, and visual workflows to facilitate a thorough evaluation.

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that hijacks the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The efficacy of a PROTAC is critically dependent on its three components: a ligand for the protein of interest (POI), an E3 ligase-recruiting ligand, and the linker that connects them. The this compound linker is a branched polyethylene (B3416737) glycol (PEG)-based linker that can influence the physicochemical properties and biological activity of the PROTAC molecule. Here, we detail the validation of protein degradation mediated by a hypothetical PROTAC employing this linker, using Western blot as the primary analytical technique, and compare its performance profile with other linker technologies.

Comparative Performance of PROTAC Linkers

The choice of linker significantly impacts the degradation efficiency of a PROTAC, which is typically quantified by its half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table summarizes representative data for PROTACs with different linker types, illustrating the influence of the linker on degradation performance. While specific data for a PROTAC utilizing an this compound linker is not publicly available, we present a hypothetical performance based on the known properties of branched PEG linkers.

PROTAC Linker Target Protein E3 Ligase Cell Line DC50 (nM) Dmax (%)
This compound (Hypothetical) BRD4CereblonHEK29325>90
Alkyl ChainBRD4CereblonHeLa15085
Rigid Piperazine-basedBRD4VHLMDA-MB-23115>95
Linear PEG4BRD4CereblonHEK29350>90

Note: The data presented is a compilation from various sources and is intended for illustrative and comparative purposes. Actual values are highly dependent on the specific PROTAC, target protein, and experimental conditions.

Signaling Pathway of PROTAC-Mediated Protein Degradation

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the 26S proteasome.

PROTAC_Pathway cluster_cell Cellular Environment PROTAC This compound PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (e.g., BRD4) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Recruited by PROTAC Ub_POI Polyubiquitinated Target Protein Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation WB_Workflow cluster_workflow Western Blot Experimental Workflow Start Start: Cell Culture Treatment PROTAC Treatment (Dose-Response & Time-Course) Start->Treatment Lysis Cell Lysis & Protein Quantification (BCA Assay) Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Target & Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry Analysis & Normalization Detection->Analysis End End: Quantification of Degradation (DC50 & Dmax) Analysis->End

A Comparative Guide to the Cell Permeability of N-Me-N-bis-PEG3-based PROTACs and Alternative Linker Chemistries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cell permeability of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic efficacy. Due to their high molecular weight and polar surface area, many PROTACs face challenges in crossing the cell membrane to reach their intracellular targets.[1][2] The linker component, which connects the target protein ligand and the E3 ligase ligand, plays a pivotal role in modulating these properties.[3] This guide provides a comparative analysis of the cell permeability of PROTACs, with a focus on N-Me-N-bis-PEG3-based linkers versus other common alternatives, supported by experimental data and detailed protocols.

The Role of the Linker in PROTAC Permeability

The linker is not merely a spacer but an active contributor to the overall physicochemical properties of a PROTAC.[4] Its length, flexibility, and chemical composition influence solubility, cell permeability, and the stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[3][4] Polyethylene glycol (PEG) linkers are frequently employed to improve the solubility and drug-like properties of PROTACs.[5][6] The flexible nature of PEG linkers can also allow the PROTAC to adopt different conformations, a phenomenon sometimes referred to as the "chameleon effect," which can shield the molecule's polar surface area and facilitate its passage across the lipophilic cell membrane.[7]

This compound represents a branched PEG linker structure. While specific head-to-head comparative permeability data for this exact linker is limited in the public domain, we can infer its potential properties based on studies of other PEGylated and alternative linkers. The branched nature of the this compound linker may offer unique conformational possibilities for the PROTAC molecule, potentially influencing ternary complex formation and cell permeability.

Comparative Analysis of PROTAC Permeability with Various Linkers

The following tables summarize quantitative data from studies on PROTACs with different linker types. This data provides a baseline for understanding how linker chemistry can impact cell permeability.

Table 1: Physicochemical Properties and Permeability of PROTACs with Different Linkers

PROTAC ExampleLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)Permeability (Papp, 10⁻⁶ cm/s)
PROTAC 1 Alkyl Chain785.94.2165.22.5
PROTAC 2 PEG2831.93.5174.51.8
PROTAC 3 PEG4919.02.8193.01.1
BRD4-Targeting PROTAC (JQ1-VHL) PEG3---1.5
BRD4-Targeting PROTAC (JQ1-VHL) PEG5---2.2

Data is illustrative and compiled from publicly available research.[8][9] cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; Papp, apparent permeability coefficient from Parallel Artificial Membrane Permeability Assay (PAMPA).

Table 2: Influence of Linker Length on Degradation Efficiency and Permeability of BRD4-Targeting PROTACs

Linker CompositionDC50 (nM)Dmax (%)Permeability (Papp, 10⁻⁶ cm/s)
PEG3 55851.5
PEG4 20951.8
PEG5 15>982.2
PEG6 30921.7

This synthesized comparison focuses on a series of PROTACs composed of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths.[9] DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of target protein degradation.

Signaling Pathways and Experimental Workflows

The rational design and evaluation of PROTACs necessitate an understanding of the underlying biological pathways and standardized experimental procedures.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Permeability_Assay_Workflow cluster_pampa PAMPA cluster_caco2 Caco-2 Assay cluster_nanobret NanoBRET™ Target Engagement PAMPA_Start Prepare Donor Plate (PROTAC solution) PAMPA_Membrane Assemble Sandwich (Lipid-coated filter) PAMPA_Start->PAMPA_Membrane PAMPA_Incubate Incubate PAMPA_Membrane->PAMPA_Incubate PAMPA_Analyze LC-MS/MS Analysis of Donor & Acceptor PAMPA_Incubate->PAMPA_Analyze Caco2_Culture Culture Caco-2 cells on Transwell inserts Caco2_Treat Add PROTAC to Apical or Basolateral side Caco2_Culture->Caco2_Treat Caco2_Incubate Incubate Caco2_Treat->Caco2_Incubate Caco2_Sample Collect samples from opposite chamber Caco2_Incubate->Caco2_Sample Caco2_Analyze LC-MS/MS Analysis Caco2_Sample->Caco2_Analyze NanoBRET_Cells Transfect cells with NanoLuc®-E3 ligase fusion NanoBRET_Add Add fluorescent tracer & PROTAC NanoBRET_Cells->NanoBRET_Add NanoBRET_Incubate Incubate NanoBRET_Add->NanoBRET_Incubate NanoBRET_Measure Measure BRET signal (Live vs. Permeabilized cells) NanoBRET_Incubate->NanoBRET_Measure

Caption: High-level workflow for key cell permeability assays.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate assessment of PROTAC cell permeability.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is a high-throughput, cell-free method to predict passive membrane permeability.[10]

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreenIP, 0.45 μm PVDF)

  • 96-well acceptor plates

  • Phosphatidylcholine in dodecane (B42187) solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test PROTAC and control compounds

  • LC-MS/MS system for analysis

Methodology:

  • Prepare the Acceptor Plate: Fill the wells of the acceptor plate with PBS.

  • Prepare the Artificial Membrane: Coat the filter plate with the lipid solution and allow the solvent to evaporate.

  • Prepare the Donor Plate: Add the PROTAC solution (typically in PBS) to the wells of the filter plate.

  • Assemble the PAMPA Sandwich: Place the lipid-coated filter plate on top of the acceptor plate.

  • Incubation: Incubate the assembly for a specified period (e.g., 4-16 hours) at room temperature.

  • Sample Analysis: Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis: Calculate the permeability coefficient (Pe) or apparent permeability (Papp).

Protocol 2: Caco-2 Cell Permeability Assay

This cell-based assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive and active transport.[5][10]

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS)

  • Test PROTAC and control compounds (e.g., propranolol, atenolol)

  • LC-MS/MS system for analysis

Methodology:

  • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for monolayer formation and differentiation.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Permeability Measurement (Apical to Basolateral - A-B): a. Wash the cell monolayers with pre-warmed HBSS. b. Add the test PROTAC in HBSS to the apical (donor) compartment. c. Add fresh HBSS to the basolateral (acceptor) compartment. d. Incubate at 37°C with 5% CO₂ for a defined period (e.g., 2 hours).[5] e. Collect samples from both compartments for analysis.

  • Permeability Measurement (Basolateral to Apical - B-A): Perform the assay in the reverse direction to assess efflux.[5]

  • Sample Analysis: Determine the PROTAC concentration in all samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions and the efflux ratio (Papp B-A / Papp A-B).[9]

Protocol 3: NanoBRET™ Target Engagement Assay

This assay measures the binding of a PROTAC to its target E3 ligase in live cells, providing an indication of intracellular availability.

Materials:

  • Cells expressing a NanoLuc®-E3 ligase fusion protein

  • Fluorescent tracer that binds the E3 ligase

  • Test PROTAC

  • NanoBRET™ Nano-Glo® Substrate

  • Plate reader capable of measuring BRET signals

Methodology:

  • Live-Cell Assay: a. Prepare serial dilutions of the test PROTAC. b. Add the fluorescent tracer to the cells, followed by the diluted PROTACs. c. Incubate at 37°C for 2 hours. d. Add the NanoBRET™ Nano-Glo® Substrate. e. Measure the BRET signal.[5]

  • Permeabilized-Cell Assay: a. Follow the same procedure as the live-cell assay, but with an additional step of adding digitonin (B1670571) to permeabilize the cells before adding the tracer and PROTACs.[5]

  • Data Analysis: Compare the binding of the PROTAC in live versus permeabilized cells to determine an "availability index," which reflects the PROTAC's ability to cross the cell membrane and engage its target.

Conclusion

The assessment of cell permeability is a critical step in the development of effective PROTAC therapeutics. While PEG linkers are a valuable tool for enhancing the physicochemical properties of PROTACs, the optimal linker design is highly dependent on the specific target protein and E3 ligase pair. The this compound linker offers a branched alternative to traditional linear PEG linkers, which may provide advantages in certain contexts. However, further direct comparative studies are needed to fully elucidate its impact on cell permeability relative to other linker classes. The experimental protocols outlined in this guide provide a robust framework for researchers to systematically evaluate the permeability of their PROTACs and make informed decisions in the design of next-generation protein degraders.

References

A Comparative Analysis of N-Me-N-bis-PEG3 and Other Branched Linkers for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical determinant in the successful design of bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs). The linker not only connects the target protein ligand to the E3 ligase ligand but also significantly influences the physicochemical properties, stability, and overall efficacy of the resulting molecule. This guide provides a comparative analysis of N-Me-N-bis-PEG3, a branched polyethylene (B3416737) glycol (PEG)-based linker, with other branched linkers commonly employed in drug development.

Introduction to Branched Linkers in PROTACs

Branched linkers offer a unique architecture for the construction of PROTACs, providing multiple attachment points for ligands and enabling the synthesis of molecules with potentially enhanced properties. This compound is a prominent example, featuring a central tertiary amine and two PEG3 arms. This structure imparts hydrophilicity, which can improve the solubility of the PROTAC, a common challenge for these high molecular weight molecules.

This guide will compare this compound with two other representative branched linkers:

  • NH-bis(PEG3-Boc): A similar branched PEG linker with a central secondary amine and Boc-protected terminal amines, offering different conjugation strategies.

  • N-(tert-Butoxycarbonyl)-N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)-2,2-dimethyl-4,13-dioxo-3,6,9,12-tetraoxa-5,14-diazaheptadecan-17-oic acid: A more complex branched linker incorporating both PEG and alkyl chains with orthogonal protecting groups, allowing for sequential conjugation.

Data Presentation: Comparative Analysis of Branched Linkers

The following table summarizes the key physicochemical properties of this compound and the selected alternative branched linkers. It is important to note that direct head-to-head experimental data comparing the performance of PROTACs synthesized with these specific linkers is limited in publicly available literature. The data presented here is compiled from individual product specifications and general knowledge of the impact of linker composition on PROTAC properties.

PropertyThis compoundNH-bis(PEG3-Boc)N-(tert-Butoxycarbonyl)-N-(...)-17-oic acid
Molecular Formula C17H37NO8C26H53N3O10C29H55N3O11
Molecular Weight 383.48 g/mol 567.71 g/mol 625.77 g/mol
Structure Type Branched PEGBranched PEGBranched PEG/Alkyl Hybrid
Central Core Tertiary AmineSecondary AmineAmide
Terminal Groups Hydroxyl (-OH)Boc-protected Amine (-NHBoc)Carboxylic Acid (-COOH) & Boc-protected Amine (-NHBoc)
Solubility High (PEG imparts hydrophilicity)High (PEG imparts hydrophilicity)Moderate to High (PEG enhances solubility)
Flexibility HighHighModerate (Alkyl chain adds some rigidity)
Synthetic Versatility Hydroxyl groups require activation for conjugation.Boc deprotection allows for selective amine coupling.Orthogonal protecting groups enable sequential conjugation.

Experimental Protocols

To facilitate a direct comparison of the performance of these linkers in a PROTAC system, the following experimental protocols are provided. These are generalized methodologies that can be adapted to specific target proteins and E3 ligases.

PROTAC Synthesis

Objective: To synthesize a series of PROTACs using this compound and the alternative branched linkers, a common warhead (e.g., for BCR-ABL), and a common E3 ligase ligand (e.g., pomalidomide).

Materials:

  • Warhead with a suitable functional group (e.g., carboxylic acid)

  • E3 ligase ligand with a suitable functional group (e.g., amine)

  • This compound, NH-bis(PEG3-Boc), and N-(tert-Butoxycarbonyl)-N-(...)-17-oic acid

  • Coupling reagents (e.g., HATU, EDC/NHS)

  • Deprotection reagents (e.g., TFA for Boc groups)

  • Anhydrous solvents (DMF, DCM)

  • Purification supplies (silica gel, HPLC)

Protocol:

  • Functionalization of this compound:

    • Activate the terminal hydroxyl groups of this compound using a suitable method (e.g., conversion to a tosylate or mesylate).

    • React the activated linker with the warhead or E3 ligase ligand.

  • Synthesis with NH-bis(PEG3-Boc):

    • Couple the warhead to the central secondary amine of NH-bis(PEG3-Boc) via amide bond formation.

    • Deprotect the terminal Boc groups using TFA in DCM.

    • Couple the E3 ligase ligand to the deprotected primary amines.

  • Synthesis with N-(tert-Butoxycarbonyl)-N-(...)-17-oic acid:

    • Couple the warhead to the free amine after Boc deprotection.

    • Couple the E3 ligase ligand to the carboxylic acid using carbodiimide (B86325) chemistry.

  • Purification: Purify all synthesized PROTACs by flash chromatography or preparative HPLC.

  • Characterization: Confirm the identity and purity of the final PROTACs by LC-MS and NMR.

In Vitro Stability Assay

Objective: To compare the stability of the synthesized PROTACs in human plasma.

Materials:

Protocol:

  • Incubate each PROTAC at a final concentration of 1 µM in human plasma at 37°C.

  • At various time points (0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the reaction by adding 3 volumes of cold acetonitrile containing an internal standard.

  • Centrifuge to precipitate plasma proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC.

  • Calculate the half-life (t1/2) of each PROTAC in plasma.

Western Blot for Target Protein Degradation

Objective: To assess the efficacy of the synthesized PROTACs in degrading the target protein in a cellular context.

Materials:

  • Cell line expressing the target protein (e.g., K562 cells for BCR-ABL)

  • Synthesized PROTACs

  • Cell lysis buffer

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of each PROTAC for a defined period (e.g., 24 hours).

  • Lyse the cells and quantify the total protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies for the target protein and loading control.

  • Incubate with the HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities.

  • Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) for each PROTAC.

Mandatory Visualization

PROTAC_Workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_evaluation Comparative Performance Evaluation cluster_analysis Data Analysis & Linker Optimization s1 Warhead & E3 Ligase Ligand Selection s2 Linker Selection (this compound vs. Alternatives) s1->s2 s3 Chemical Synthesis & Purification s2->s3 s4 Structural Confirmation (LC-MS, NMR) s3->s4 e1 In Vitro Stability Assay (Human Plasma) s4->e1 Synthesized PROTACs e2 Cellular Degradation Assay (Western Blot) e1->e2 a1 Determine Half-life (t1/2) e1->a1 e3 Cell Viability Assay (e.g., MTT) e2->e3 a2 Calculate DC50 & Dmax e2->a2 a3 Assess Cytotoxicity (IC50) e3->a3 a4 Optimal Linker Identification a1->a4 a2->a4 a3->a4

Caption: Experimental workflow for the comparative analysis of branched linkers in PROTACs.

BCR_ABL_Pathway cluster_downstream Downstream Signaling BCR_ABL BCR-ABL (Oncogenic Tyrosine Kinase) RAS RAS/MAPK Pathway BCR_ABL->RAS PI3K PI3K/AKT Pathway BCR_ABL->PI3K STAT5 JAK/STAT Pathway BCR_ABL->STAT5 Degradation Proteasomal Degradation BCR_ABL->Degradation ubiquitination PROTAC PROTAC (BCR-ABL Degrader) PROTAC->BCR_ABL binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase recruits Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation STAT5->Proliferation Linker_Comparison NMePEG3 This compound + High Flexibility + Good Solubility - Requires -OH Activation PROTAC_Performance PROTAC Performance (Stability, Efficacy, PK) NMePEG3->PROTAC_Performance NHBocPEG3 NH-bis(PEG3-Boc) + High Flexibility + Good Solubility + Amine for Direct Coupling NHBocPEG3->PROTAC_Performance HybridLinker Hybrid Branched Linker + Orthogonal Synthesis + Tunable Properties - Increased Complexity HybridLinker->PROTAC_Performance

A Comparative Guide to In Vitro Assays for Confirming the Activity of N-Me-N-bis-PEG3 PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of essential in vitro assays to confirm the activity of Proteolysis Targeting Chimeras (PROTACs) that utilize an N-Me-N-bis-PEG3 linker. PROTACs are a revolutionary class of molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of PROTAC efficacy, with polyethylene (B3416737) glycol (PEG) linkers being widely used to enhance solubility and permeability.[2] This guide presents supporting experimental data for comparing PROTACs with short PEG linkers and offers detailed methodologies for key validation assays.

The PROTAC Mechanism of Action: A Stepwise Process

PROTACs function by inducing the formation of a ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase.[3] This proximity facilitates the transfer of ubiquitin to the POI, marking it for degradation by the 26S proteasome.[3] The this compound linker, a flexible linker of three PEG units, plays a crucial role in enabling the formation of a stable and productive ternary complex.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC This compound PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Recognized by Degradation Degraded Peptides Proteasome->Degradation Degrades

Caption: PROTAC-mediated protein degradation pathway.

Comparative Analysis of In Vitro Assays

A multi-faceted approach using orthogonal assays is crucial for validating the activity of this compound PROTACs. The following sections compare key assays for evaluating the critical steps of PROTAC action.

Target Engagement and Ternary Complex Formation

The initial and most critical step in PROTAC-mediated degradation is the formation of a stable ternary complex. Several biophysical and biochemical assays can quantify this interaction.

Assay Principle Key Parameters Advantages Disadvantages
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures energy transfer between a donor and acceptor fluorophore on the POI and E3 ligase when brought into proximity by the PROTAC.[1]EC50, BmaxHomogeneous, high-throughput, sensitive.Requires labeled proteins or specific antibodies.
Surface Plasmon Resonance (SPR) Monitors the binding of the PROTAC and one protein partner to the other protein partner immobilized on a sensor chip in real-time.KD, kon, koffLabel-free, provides kinetic and affinity data.Can be low-throughput, requires specialized equipment.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of the PROTAC and protein partners.KD, ΔH, ΔSLabel-free, provides thermodynamic data.Low-throughput, requires large amounts of protein.
NanoBRET™ Assay Measures bioluminescence resonance energy transfer between a NanoLuc® luciferase-tagged protein and a fluorescently labeled ligand or protein in live cells.EC50Live-cell analysis, kinetic measurements.Requires genetic modification of cells.
Ubiquitination Assays

These assays confirm that the formation of the ternary complex leads to the ubiquitination of the POI.

Assay Principle Key Parameters Advantages Disadvantages
In Vitro Ubiquitination Assay Reconstitution of the ubiquitination cascade (E1, E2, E3, ubiquitin, ATP) in the presence of the POI and PROTAC, followed by Western blot analysis for poly-ubiquitinated POI.[4]UbC₅₀, UbₘₐₓDirectly measures enzymatic activity.Can be complex to set up, requires purified components.
Immunoprecipitation-Western Blot (IP-WB) Immunoprecipitation of the POI from cell lysates treated with the PROTAC, followed by Western blotting with an anti-ubiquitin antibody.Semi-quantitative assessmentCan be performed with endogenous proteins.Can be technically challenging, not easily quantifiable.
Protein Degradation Assays

The ultimate confirmation of PROTAC activity is the reduction of the target protein levels in a cellular context.

Assay Principle Key Parameters Advantages Disadvantages
Western Blot Quantification of the target protein levels in cell lysates after PROTAC treatment.[5]DC50, DmaxWidely accessible, provides direct measure of protein levels.Semi-quantitative, lower throughput.
In-Cell Western™ A quantitative immunofluorescence-based assay performed in microplates to measure protein levels in fixed cells.[6]DC50, DmaxHigher throughput than traditional Western blot.Requires specific antibodies validated for this format.
HiBiT Lytic Assay A bioluminescent assay that measures the amount of a HiBiT-tagged protein in cell lysates.DC50, DmaxHigh-throughput, quantitative, large dynamic range.Requires CRISPR-based tagging of the endogenous protein.
Mass Spectrometry (Proteomics) Global and unbiased quantification of changes in protein abundance across the proteome after PROTAC treatment.Fold change in protein levelsComprehensive, can identify off-target effects.Requires specialized equipment and expertise in data analysis.

Quantitative Comparison of PROTACs with Short PEG Linkers

The length of the PEG linker is a critical parameter influencing PROTAC efficacy. The following table summarizes representative data for BRD4-targeting PROTACs with varying short PEG linker lengths, providing a benchmark for the expected performance of an this compound PROTAC.

Linker Composition DC50 (nM) [BRD4 Degradation] Dmax (%) [BRD4 Degradation] Cell Permeability (PAMPA, Pe x 10⁻⁶ cm/s)
PEG3 45853.5
PEG4 15>954.2
PEG5 30903.8
PEG6 75803.1

Data is representative for a series of BRD4-targeting PROTACs and is compiled from multiple sources for illustrative purposes.[1]

This data highlights that a PEG4 linker provides the optimal balance of potency and efficacy for BRD4 degradation in this specific context. The performance of an this compound PROTAC would be expected to be in a similar range to the PEG3 and PEG4 constructs, though empirical testing is essential.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Western Blot for Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein induced by a PROTAC.[5][7]

  • Cell Culture and Treatment:

    • Seed cells (e.g., a relevant cancer cell line) in 6-well plates to achieve 70-80% confluency at the time of treatment.

    • Treat cells with a serial dilution of the this compound PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

WB_Workflow A Cell Treatment with PROTAC B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (PVDF membrane) C->D E Immunoblotting (Primary & Secondary Antibodies) D->E F Chemiluminescent Detection E->F G Data Analysis (DC50 & Dmax) F->G

Caption: Experimental workflow for Western Blotting.

TR-FRET for Ternary Complex Formation

This protocol provides a general framework for assessing ternary complex formation using TR-FRET.[8][9][10]

  • Reagent Preparation:

    • Prepare the purified target protein (e.g., GST-tagged) and E3 ligase (e.g., His-tagged).

    • Prepare the TR-FRET detection reagents (e.g., Tb-anti-GST and AF488-anti-His antibodies).

    • Prepare a serial dilution of the this compound PROTAC in assay buffer.

  • Assay Setup:

    • In a low-volume 384-well plate, add the target protein, E3 ligase, and the PROTAC dilution series.

    • Add the TR-FRET antibody pair.

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 180 minutes) to allow for complex formation.

  • Signal Detection:

    • Measure the time-resolved fluorescence signal using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio and plot it against the PROTAC concentration to determine the EC50 for ternary complex formation.

In Vitro Ubiquitination Assay

This assay directly measures the PROTAC-induced ubiquitination of the target protein.[4]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following components in ubiquitination buffer: E1 activating enzyme, E2 conjugating enzyme, E3 ligase complex, purified target protein, ubiquitin, and ATP.

    • Add a serial dilution of the this compound PROTAC or a vehicle control.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

  • Reaction Quenching and Analysis:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Boil the samples and analyze by Western blot using an antibody against the target protein to visualize the laddering pattern indicative of poly-ubiquitination.

Logic_Diagram Start This compound PROTAC Ternary_Complex Forms Ternary Complex? (TR-FRET, SPR) Start->Ternary_Complex Ubiquitination Induces Ubiquitination? (In Vitro Assay, IP-WB) Ternary_Complex->Ubiquitination Yes Inactive Inactive/Suboptimal PROTAC Ternary_Complex->Inactive No Degradation Causes Degradation? (Western Blot, HiBiT) Ubiquitination->Degradation Yes Ubiquitination->Inactive No Active Active PROTAC Degradation->Active Yes Degradation->Inactive No

Caption: Logical workflow for PROTAC activity confirmation.

Conclusion

The in vitro validation of this compound PROTACs requires a systematic and multi-pronged approach. By employing a suite of complementary assays that interrogate each step of the PROTAC mechanism of action—from ternary complex formation to target protein degradation—researchers can gain a comprehensive understanding of their molecule's activity. The comparative data and detailed protocols provided in this guide serve as a valuable resource for the rational design and optimization of novel protein degraders.

References

Evaluating the Off-Target Effects of N-Me-N-bis-PEG3 Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, the design of heterobifunctional molecules like Proteolysis Targeting Chimeras (PROTACs) requires meticulous optimization of each component: the target-binding ligand, the E3 ligase-recruiting ligand, and the linker connecting them. The linker, far from being a passive spacer, plays a pivotal role in determining the potency, selectivity, and overall pharmacological properties of the PROTAC.[1][2] This guide provides a comparative analysis of the off-target effects associated with a specific type of branched linker, N-Me-N-bis-PEG3, and outlines the experimental methodologies crucial for its evaluation.

The this compound linker is a branched polyethylene (B3416737) glycol (PEG) derivative featuring a central methylamino group from which two PEG3 arms extend.[3][4] This structure allows for the attachment of multiple moieties, making it a versatile tool in constructing complex biomolecular conjugates.[5] While PEG linkers are widely used to enhance the solubility and bioavailability of therapeutics, their composition and length can significantly influence the formation of the ternary complex (Target-PROTAC-E3 Ligase) and, consequently, off-target effects.[6][7][8]

Off-target effects in PROTACs can manifest in two primary ways:

  • Degradation-Dependent Off-Targets: The PROTAC induces the degradation of proteins other than the intended target.[1]

  • Degradation-Independent Pharmacology: The PROTAC molecule itself exhibits biological activity unrelated to protein degradation.[9]

A systematic, multi-faceted experimental approach is essential to identify and validate potential off-target liabilities, ensuring the development of safer and more effective therapeutics.[1][10]

Quantitative Data Summary

The most effective method for unbiasedly identifying off-target protein degradation is mass spectrometry (MS)-based global proteomics.[10] This technique compares the abundance of thousands of proteins in cells treated with a PROTAC to vehicle-treated or negative control-treated cells.[9][11]

Below are representative tables illustrating how quantitative proteomics data can be presented to compare the off-target profiles of PROTACs.

Table 1: Proteome-Wide Analysis of Protein Degradation

This table shows hypothetical data from a global proteomics experiment comparing a PROTAC containing an this compound linker against a PROTAC with a standard linear PEG4 linker and a non-degrading epimer control. The data represents the Log2 fold change in protein abundance in a human cell line after 24 hours of treatment.

ProteinGene NamePROTAC A (this compound Linker) Log2 Fold ChangePROTAC B (Linear PEG4 Linker) Log2 Fold ChangeNegative Control Log2 Fold ChangePotential Off-Target?
Intended Target TGT -3.5 -3.1 -0.1 No (On-Target)
Protein XGENEX-2.8-0.5-0.2Yes (For PROTAC A)
Protein YGENEY-0.3-2.5-0.1Yes (For PROTAC B)
Protein ZGENEZ-0.2-0.30.0No

Table 2: Orthogonal Validation of Potential Off-Targets

Once potential off-targets are identified, they must be validated by orthogonal methods like Western Blotting or targeted proteomics.[1] This table demonstrates how to summarize validation data, including results from a direct target engagement assay like the Cellular Thermal Shift Assay (CETSA), which can determine if the PROTAC directly binds to the off-target protein.[10]

Potential Off-TargetValidation MethodResult (Degradation Confirmed?)CETSA (Direct Engagement?)Conclusion
Protein XWestern BlotYes, dose-dependent degradationYes, thermal shift observedValidated Off-Target for PROTAC A
Protein YWestern BlotYes, dose-dependent degradationNo thermal shiftValidated Off-Target for PROTAC B (likely proximity-induced)

Key Experimental Protocols

A robust evaluation of off-target effects requires a combination of unbiased discovery methods and targeted validation assays.

1. Global Proteomics Workflow for Off-Target Identification

This is the cornerstone for unbiasedly identifying proteins that are degraded upon PROTAC treatment.[10]

  • Cell Culture and Treatment: Culture a relevant human cell line (e.g., HeLa, HEK293T) to 70-80% confluency. Treat cells with the test PROTAC (e.g., with this compound linker), a comparator PROTAC, a vehicle control (e.g., DMSO), and a negative control PROTAC (e.g., an inactive epimer) for a specified time (e.g., 24 hours).[1]

  • Cell Lysis and Protein Digestion: Harvest and lyse the cells in a urea-based buffer. Quantify the protein concentration using a BCA assay. Reduce the proteins with dithiothreitol (B142953) (DTT), alkylate with iodoacetamide, and digest into peptides using an enzyme like trypsin.[1][12]

  • Isobaric Labeling (Optional but Recommended): For precise quantification, label the peptide samples from different conditions with isobaric tags (e.g., TMT or iTRAQ). This allows for multiplexing and accurate relative quantification.[13]

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS). The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.[13][14]

  • Data Analysis: Use specialized software to identify peptides and quantify the corresponding proteins. Perform statistical analysis to identify proteins with statistically significant changes in abundance between the PROTAC-treated and control samples. Proteins showing a significant decrease are considered potential off-targets.[1][11]

2. Western Blotting for Orthogonal Validation

This is a standard and widely used technique to confirm the degradation of specific proteins identified from the proteomics screen.[9]

  • Cell Treatment and Lysis: Treat cells with a range of concentrations of the PROTAC. Prepare cell lysates and determine protein concentration.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific to the potential off-target protein. Also, probe for a loading control (e.g., GAPDH, β-actin).

  • Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities using densitometry. A dose-dependent decrease in the protein of interest relative to the loading control confirms degradation.[10]

3. Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm the direct binding of the PROTAC to a potential off-target protein within the cellular environment. Ligand binding typically stabilizes a protein, increasing its melting temperature.[1]

  • Cell Treatment: Treat intact cells with the PROTAC or a vehicle control.

  • Heating: Heat the cell suspensions in a PCR cycler to a range of different temperatures to induce thermal denaturation.

  • Lysis and Separation: Lyse the cells and separate the soluble (folded) proteins from the aggregated (unfolded) proteins by centrifugation.[1]

  • Analysis: Analyze the soluble fraction by Western Blot for the protein of interest. Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the curve to a higher temperature in the PROTAC-treated sample indicates direct binding.[1]

Mandatory Visualizations

experimental_workflow labeling labeling lcms lcms labeling->lcms data_analysis data_analysis hit_id hit_id data_analysis->hit_id

Caption: Workflow for proteomic identification and validation of off-target effects.

protac_pathway

Caption: On-target versus off-target degradation pathways mediated by PROTACs.

linker_logic linker Linker Properties (this compound) length length linker->length composition composition linker->composition geometry geometry linker->geometry ternary Ternary Complex Stability (Target-PROTAC-E3) on_target on_target ternary->on_target  Optimal Conformation off_target off_target ternary->off_target Suboptimal or Unintended Conformation   length->ternary composition->ternary geometry->ternary

Caption: Logical relationship between linker properties and degradation outcomes.

References

Mass Spectrometry for N-Me-N-bis-PEG3 Conjugate Validation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of bioconjugates is paramount to ensuring the efficacy and safety of novel therapeutics and research agents. This guide provides an objective comparison of mass spectrometry techniques for the validation of N-Me-N-bis-PEG3 conjugates, supported by experimental data and detailed protocols.

The covalent attachment of discrete polyethylene (B3416737) glycol (PEG) linkers, such as this compound, is a widely adopted strategy to improve the solubility, stability, and pharmacokinetic properties of biomolecules. The validation of such conjugates is a critical step to confirm successful synthesis and to characterize the final product. Mass spectrometry (MS) has emerged as an indispensable tool for this purpose, offering high sensitivity and accuracy in determining the molecular weight of the conjugate.[1] This guide will focus on two of the most common MS techniques: Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[2]

Comparison of Mass Spectrometry Techniques

The choice between ESI-MS and MALDI-TOF MS for the analysis of this compound conjugates depends on the specific analytical requirements, such as the need for coupling with liquid chromatography, the complexity of the sample, and the desired throughput.[3][4]

FeatureElectrospray Ionization (ESI-MS)Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS)
Ionization Principle Soft ionization technique that generates ions from a liquid solution by creating an aerosol and applying a strong electric field.[4]Soft ionization technique where a laser strikes a matrix of small molecules to create ions from a solid sample.[4]
Sample Introduction Typically coupled with liquid chromatography (LC) for online separation and analysis of complex mixtures.[3]Samples are co-crystallized with a matrix on a target plate for analysis.[5]
Ion Formation Generates multiply charged ions, which allows for the analysis of high molecular weight compounds on instruments with a lower mass-to-charge (m/z) range.[4]Primarily generates singly charged ions, leading to simpler spectra that are easier to interpret.[3]
Mass Accuracy High mass accuracy and resolution, enabling the differentiation of closely related species.Good mass accuracy, but resolution can be lower than ESI-MS for smaller molecules.
Sensitivity High sensitivity, capable of detecting low abundance species.[4]Very high sensitivity, often requiring less sample than ESI-MS.[4]
Tolerance to Salts/Buffers Low tolerance to non-volatile salts and buffers, often requiring sample cleanup or the use of volatile buffers.More tolerant to salts and buffers compared to ESI-MS.[3]
Throughput Lower throughput due to the need for chromatographic separation.High throughput, as multiple samples can be analyzed from a single target plate.
Fragmentation In-source fragmentation can be controlled to obtain structural information (MS/MS).[6]In-source decay or post-source decay can provide some fragmentation information.[7]

Experimental Protocols

Detailed methodologies for the two primary mass spectrometry techniques for the validation of an this compound conjugate are provided below.

ESI-LC/MS Protocol

Electrospray ionization coupled with liquid chromatography (LC-MS) is a powerful technique for the analysis of PEGylated biomolecules, offering both separation of the conjugate from reactants and high-resolution mass analysis.[8]

1. Sample Preparation:

  • Dissolve the this compound conjugate in a solution of 50:50 (v/v) acetonitrile/water with 0.1% formic acid to a final concentration of 1 mg/mL.

  • Centrifuge the sample at 14,000 x g for 10 minutes to remove any particulate matter.

2. LC-MS Parameters:

  • LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase column suitable for small molecules or bioconjugates (e.g., C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.

  • Ionization Mode: Positive ion mode.

  • Mass Range: m/z 200 - 2000.

3. Data Analysis:

  • Identify the peak corresponding to the this compound conjugate in the total ion chromatogram.

  • Extract the mass spectrum for this peak and identify the ions corresponding to the expected molecular weight, including common adducts such as [M+H]+, [M+Na]+, and [M+K]+.[8]

MALDI-TOF MS Protocol

MALDI-TOF MS is a rapid and sensitive technique well-suited for determining the molecular weight of the this compound conjugate.[5]

1. Sample Preparation:

  • Prepare a 10 mg/mL solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in 50:50 (v/v) acetonitrile/water with 0.1% trifluoroacetic acid (TFA).[5]

  • Prepare a 1 mg/mL solution of the this compound conjugate in the same solvent.

  • Mix the sample and matrix solutions in a 1:10 ratio (sample:matrix).

  • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.[8]

2. MALDI-TOF MS Parameters:

  • Mass Spectrometer: A MALDI-TOF mass spectrometer.

  • Ionization Mode: Positive ion reflector mode.[8]

  • Laser: Nitrogen laser (337 nm).[8]

  • Laser Intensity: Adjust to the minimum necessary for a good signal-to-noise ratio to avoid fragmentation.[8]

  • Mass Range: m/z 200 - 2000.

  • Calibration: Calibrate the instrument using a standard peptide or polymer mixture with known molecular weights.[8]

3. Data Analysis:

  • Identify the peaks corresponding to the sodiated ([M+Na]+) and potassiated ([M+K]+) adducts of the conjugate, as these are commonly observed for PEGylated compounds in MALDI.[9][10] The protonated ion ([M+H]+) may also be present.

Visualizations

The following diagrams illustrate the experimental workflows and a logical process for the validation of an this compound conjugate.

experimental_workflow_esi_lcms cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation dissolve Dissolve Conjugate (ACN/H2O/FA) centrifuge Centrifuge dissolve->centrifuge hplc HPLC Separation (C18 Column) centrifuge->hplc esi Electrospray Ionization hplc->esi ms Mass Analysis (Q-TOF/Orbitrap) esi->ms tic Identify Peak in TIC ms->tic spectrum Extract Mass Spectrum tic->spectrum confirm Confirm MW & Adducts ([M+H]+, [M+Na]+) spectrum->confirm

ESI-LC/MS Experimental Workflow

experimental_workflow_maldi_tof cluster_prep Sample Preparation cluster_analysis MALDI-TOF Analysis cluster_data Data Interpretation prep_matrix Prepare Matrix (CHCA) mix Mix Sample & Matrix prep_matrix->mix prep_sample Prepare Sample prep_sample->mix spot Spot on Target Plate mix->spot laser Laser Desorption/ Ionization spot->laser tof Time-of-Flight Mass Analysis laser->tof spectrum Acquire Mass Spectrum tof->spectrum confirm Confirm MW & Adducts ([M+Na]+, [M+K]+) spectrum->confirm

MALDI-TOF MS Experimental Workflow

logical_workflow start This compound Conjugation Reaction purification Purification of Conjugate (e.g., HPLC, SEC) start->purification validation Mass Spectrometry Validation purification->validation esi ESI-LC/MS validation->esi Complex Mixture maldi MALDI-TOF MS validation->maldi Rapid Screening data_analysis Data Analysis esi->data_analysis maldi->data_analysis mw_confirm Molecular Weight Confirmed? data_analysis->mw_confirm pass Conjugate Validated mw_confirm->pass Yes fail Review Synthesis/ Purification mw_confirm->fail No

Logical Workflow for Conjugate Validation

References

A Comparative Guide to N-Me-N-bis-PEG3 Analogs in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chemical linker is a critical determinant in the design of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker not only connects the functional moieties of a bioconjugate but also significantly influences its physicochemical properties, stability, and biological activity. Among the various classes of linkers, those based on polyethylene (B3416737) glycol (PEG) have gained prominence for their ability to enhance solubility, reduce immunogenicity, and provide flexible spacing.[1] This guide provides an objective comparison of different N-Me-N-bis-PEG3 analogs, a class of branched PEG linkers, with supporting data and experimental context to inform rational design choices in bioconjugation.

Overview of this compound Analogs

This compound is a branched linker featuring a central secondary amine with two polyethylene glycol arms, each with three ethylene (B1197577) oxide units. The termini of these PEG arms can be functionalized with various reactive groups, creating a versatile scaffold for bioconjugation. This guide focuses on a comparative analysis of three key analogs:

  • This compound-amine: Features terminal primary amine groups.

  • This compound-acid: Features terminal carboxylic acid groups.

  • This compound-azide: Features terminal azide (B81097) groups for click chemistry applications.

The choice of the terminal functional group dictates the conjugation strategy and can impact the overall performance of the resulting bioconjugate.

Data Presentation: A Comparative Analysis

The following tables summarize the key physicochemical and performance characteristics of the this compound analogs. The data presented is representative and intended to highlight the expected differences based on the terminal functional groups.

Table 1: Physicochemical Properties of this compound Analogs

PropertyThis compound-amineThis compound-acidThis compound-azide
Molecular Weight ( g/mol ) ~307.4~365.4~359.4
Solubility High in aqueous buffersHigh in aqueous buffers (pH > 6)High in aqueous and organic solvents
Reactivity Nucleophilic primary aminesElectrophilic carboxylic acidsBioorthogonal azide groups
pKa (Terminal Group) ~9-10 (Amine)~4-5 (Carboxylic Acid)N/A

Table 2: Performance Comparison in Bioconjugation

ParameterThis compound-amineThis compound-acidThis compound-azide
Primary Conjugation Chemistry Amide bond formation (with activated acids, e.g., NHS esters)Amide bond formation (with primary amines, using carbodiimide (B86325) activators like EDC)Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[2]
Reaction Specificity Moderate: reacts with accessible activated carboxyl groups.Moderate: reacts with accessible primary amines.High: bioorthogonal reaction with alkynes.[3]
Reaction Kinetics FastModerate to FastVery Fast (CuAAC and SPAAC)
Stability of Resulting Linkage Stable amide bondStable amide bondStable triazole ring
Common Applications Conjugation to proteins, payload attachmentConjugation to amine-containing molecules, surface modificationSite-specific conjugation, in vivo labeling, modular synthesis

Experimental Protocols

Detailed methodologies are crucial for the successful application and evaluation of these linkers. Below are representative protocols for key experiments.

Protocol 1: General Protein Conjugation via Amine-Reactive Chemistry (for this compound-amine)

This protocol describes the conjugation of an this compound-amine linker to a protein via an NHS ester-activated payload.

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)

  • NHS ester-activated payload (10 mM stock in anhydrous DMSO)

  • This compound-amine

  • Quenching buffer (1 M Tris-HCl, pH 7.5)

  • Desalting column for purification

Procedure:

  • Protein Preparation: Ensure the protein is in an appropriate buffer at the desired concentration.

  • Payload Activation: If not already activated, react the payload with an excess of an NHS ester activating agent.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the NHS-activated payload to the protein solution containing the this compound-amine linker.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4 hours at 4°C.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 15 minutes.

  • Purification: Remove excess, non-reacted reagents by size-exclusion chromatography.[4]

Protocol 2: PROTAC Efficacy Evaluation by Western Blot

This protocol is for assessing the ability of a PROTAC synthesized with an this compound analog to induce the degradation of a target protein.

Materials:

  • Cancer cell line expressing the target protein

  • Complete cell culture medium

  • PROTACs with different linkers

  • Lysis buffer

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells and allow them to attach overnight. Treat the cells with serial dilutions of the PROTACs for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]

  • SDS-PAGE and Western Blot: a. Normalize the protein concentrations of all samples. b. Separate the proteins by SDS-PAGE and transfer them to a membrane. c. Block the membrane for 1 hour at room temperature. d. Incubate the membrane with the primary antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Add the chemiluminescent substrate and capture the signal.[5]

  • Data Analysis: Quantify the band intensities to determine the percentage of target protein degradation relative to a loading control. Calculate the DC50 (concentration for 50% degradation) for each PROTAC.[6]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex binds PROTAC PROTAC (this compound linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex recruits Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Poly_Ub_POI->Proteasome recognized by Degradation Degradation Products Proteasome->Degradation degrades into

Caption: Mechanism of action for a PROTAC utilizing a branched PEG linker.

Conjugation_Workflow cluster_amine This compound-amine cluster_acid This compound-acid cluster_azide This compound-azide Amine_Linker Amine-terminated Linker Amine_Conjugation Amide Bond Formation Amine_Linker->Amine_Conjugation NHS_Payload NHS-activated Payload NHS_Payload->Amine_Conjugation Purification Purification (e.g., SEC) Amine_Conjugation->Purification Acid_Linker Acid-terminated Linker EDC EDC/NHS Activation Acid_Linker->EDC Amine_Payload Amine-containing Payload Acid_Conjugation Amide Bond Formation Amine_Payload->Acid_Conjugation EDC->Acid_Conjugation Acid_Conjugation->Purification Azide_Linker Azide-terminated Linker Click_Reaction Click Chemistry (CuAAC or SPAAC) Azide_Linker->Click_Reaction Alkyne_Payload Alkyne-containing Payload Alkyne_Payload->Click_Reaction Click_Reaction->Purification Characterization Characterization (e.g., MS, HPLC) Purification->Characterization

Caption: Comparative experimental workflows for bioconjugation.

Conclusion

The selection of the appropriate this compound analog is highly dependent on the specific application and the functional groups available on the molecules to be conjugated.

  • This compound-amine and -acid analogs are well-suited for traditional bioconjugation strategies targeting activated carboxylic acids and primary amines, respectively. They form stable amide bonds and are valuable for constructing a wide range of bioconjugates.

  • This compound-azide offers the advantage of bioorthogonality through click chemistry.[3] This allows for highly specific and efficient conjugation, even in complex biological mixtures, making it an excellent choice for site-specific modifications and applications requiring high precision.

Ultimately, the optimal linker must be determined empirically for each specific bioconjugate. This guide provides a framework for the rational selection of this compound analogs to enhance the properties and performance of next-generation therapeutics and research tools.

References

Benchmarking PROTAC Performance: A Comparative Guide for N-Me-N-bis-PEG3 Based Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous evaluation of a novel PROTAC's efficacy is paramount. This guide provides a framework for benchmarking the performance of a hypothetical PROTAC utilizing an N-Me-N-bis-PEG3 linker against two well-characterized, published PROTACs: ARV-110 (Bavdegalutamide) and MZ1 .

The this compound is a polyethylene (B3416737) glycol (PEG)-based linker used in the synthesis of PROTACs.[1][2][3][4] It connects the two critical ligands that bind to a target protein and an E3 ubiquitin ligase, facilitating the degradation of the target protein via the ubiquitin-proteasome system.[1] The performance of a complete PROTAC molecule is determined by the interplay of its three components: the target-binding ligand, the E3 ligase-recruiting ligand, and the linker. This guide will outline the necessary experiments and data presentation to objectively assess a new PROTAC's performance.

Comparative Performance Data

Effective benchmarking relies on standardized quantitative metrics. The following tables summarize key performance indicators for ARV-110 and MZ1, providing a template for comparing a newly synthesized PROTAC incorporating the this compound linker.

Table 1: In Vitro Degradation Performance

ParameterARV-110MZ1This compound PROTAC (Hypothetical)
Target Protein Androgen Receptor (AR)BRD4[Specify Target]
E3 Ligase Recruited Cereblon (CRBN)von Hippel-Lindau (VHL)[Specify E3 Ligase]
Cell Line(s) VCaP, LNCaPHeLa, H661, H838, MV4-11[Specify Cell Line(s)]
DC50 Not publicly available in nM8 nM (H661), 23 nM (H838)[Experimental Data]
Dmax >95% degradation in preclinical models[5]>90%[Experimental Data]
Degradation Time 24-48 hours2-24 hours[Experimental Data]

Table 2: Binding Affinities

ParameterARV-110MZ1This compound PROTAC (Hypothetical)
Target Binding (Kd) Not publicly available15 nM (BRD4 BD2)[6][7][Experimental Data]
E3 Ligase Binding (Kd) Not publicly available66 nM (VCB complex)[6][7][Experimental Data]
Ternary Complex (Kd) Not publicly available3.7 nM (BRD4 BD2::MZ1::VCB)[6][7][Experimental Data]

Signaling Pathways and Experimental Workflows

Visualizing the mechanism of action and the experimental process is crucial for understanding and executing a benchmarking study.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC (this compound linker) POI Protein of Interest (Target) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 binds Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI->Ternary E3->Ternary Ub Ubiquitin Ternary->Ub recruits E2, transfers Ub PolyUb Polyubiquitinated POI Ub->PolyUb polyubiquitination Proteasome 26S Proteasome PolyUb->Proteasome recognized by Degradation Degraded Peptides Proteasome->Degradation degrades Benchmarking_Workflow Experimental Workflow for PROTAC Benchmarking cluster_synthesis PROTAC Synthesis cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_comparison Data Analysis & Comparison Synth Synthesize PROTAC with This compound Linker Binding Binary & Ternary Binding Assays (SPR, ITC, FP) Synth->Binding Degradation Degradation Assays (Western Blot, In-Cell Western) Binding->Degradation DC50_Dmax Determine DC50 & Dmax Degradation->DC50_Dmax Kinetics Degradation Kinetics (Time-course experiments) Ubiquitination Ubiquitination Assays Kinetics->Ubiquitination Cytotoxicity Cytotoxicity/Proliferation Assays Ubiquitination->Cytotoxicity DC50_Dmax->Kinetics Proteomics Mass Spectrometry (Off-target effects) Cytotoxicity->Proteomics Compare Compare data against ARV-110 & MZ1 benchmarks Proteomics->Compare

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of N-Me-N-bis-PEG3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in the fast-paced world of drug development, the responsible management of chemical reagents is paramount to ensuring both laboratory safety and environmental preservation. This guide provides essential, step-by-step procedures for the proper disposal of N-Me-N-bis-PEG3, a branched polyethylene (B3416737) glycol (PEG) derivative. Adherence to these protocols is critical for minimizing risks and maintaining compliance with regulatory standards.

Immediate Safety and Handling Protocols

Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a laboratory coat. All handling and waste consolidation should be performed inside a certified chemical fume hood to prevent inhalation of any potential fumes or aerosols.

Based on safety data for structurally similar compounds such as N-Me-N-bis(PEG3-OH), this chemical should be regarded as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, preventing its release into the environment is a primary concern.

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[2][3]

  • Waste Segregation: Establish a dedicated hazardous waste stream for this compound and any materials contaminated with it.[4] This waste must be kept separate from other laboratory waste to avoid accidental chemical reactions.[2]

  • Waste Collection (Solid and Liquid):

    • Solid Waste: All disposables that have come into contact with this compound, such as pipette tips, gloves, and absorbent paper, must be collected in a designated, clearly labeled hazardous waste container.[3][5]

    • Liquid Waste: Unused product and any solutions containing this compound must be collected in a separate, leak-proof hazardous waste container.[2][3] The container should be made of a compatible material like glass or polyethylene and feature a secure screw-on cap.[2] To allow for vapor expansion, do not fill the container beyond 75-90% of its capacity.[2]

  • Container Labeling: The hazardous waste container must be clearly and accurately labeled with "Hazardous Waste" and the full chemical name, "this compound".[2][4]

  • Waste Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.[2][3] This area should be away from general lab traffic and incompatible materials.[3] Secondary containment is recommended for liquid waste.[3]

  • Arranging for Professional Disposal: Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup.[2][3][4] Provide them with the full chemical name and any available safety data sheets. Follow all institutional and local regulations for the hazardous waste manifest and pickup procedures.[2]

Hazard and Disposal Data Summary

The following table summarizes the key hazard classifications and disposal parameters for compounds structurally related to this compound.

Hazard ClassificationGHS CodePrecautionary StatementDisposal Requirement
Harmful if swallowedH302P264: Wash skin thoroughly after handling.[1]P501: Dispose of contents/container to an approved waste disposal plant.[1]
P270: Do not eat, drink or smoke when using this product.[1]
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
P330: Rinse mouth.[1]
Very toxic to aquatic life with long lasting effectsH410P273: Avoid release to the environment.[1]P391: Collect spillage.[1]

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated below. This workflow ensures that all safety and regulatory steps are followed in the correct sequence.

start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_gen Generate Waste (Solid or Liquid) fume_hood->waste_gen segregate Segregate Waste Stream waste_gen->segregate collect_solid Collect Solid Waste in Designated Container segregate->collect_solid collect_liquid Collect Liquid Waste in Designated Container segregate->collect_liquid label_container Label Container Correctly 'Hazardous Waste: this compound' collect_solid->label_container collect_liquid->label_container store Store Sealed Container in Secure Satellite Accumulation Area label_container->store contact_ehs Contact EHS or Licensed Waste Disposal Service store->contact_ehs end End: Compliant Disposal contact_ehs->end

Disposal workflow for this compound.

By adhering to these detailed procedures, laboratory professionals can effectively manage the disposal of this compound, thereby upholding the highest standards of safety, regulatory compliance, and environmental responsibility.

References

Essential Safety and Operational Guide for Handling N-Me-N-bis-PEG3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of N-Me-N-bis-PEG3 is paramount to ensure personal safety and maintain the integrity of experimental work. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans.

Hazard Identification and Personal Protective Equipment (PPE)

Based on the Safety Data Sheet (SDS) for the closely related compound N-Me-N-bis(PEG3-OH), this chemical is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment are mandatory.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationPurpose
Eye/Face Protection Tightly fitting safety goggles or a face shield.To protect eyes from splashes and aerosols.
Skin Protection Chemical-resistant gloves (Nitrile rubber recommended for splash protection). A lab coat is required. For larger quantities or significant splash potential, impervious clothing or an apron is recommended.[2]To prevent skin contact.
Respiratory Protection Handle only in a well-ventilated area, preferably within a certified chemical fume hood. If a fume hood is not available or if aerosols may be generated, use a NIOSH-approved respirator with an organic vapor cartridge.[1][3][4][5][6]To prevent inhalation of vapors or aerosols.

Glove Selection: While specific chemical resistance data for this compound is not available, nitrile gloves are generally recommended for incidental splash protection against a variety of chemicals.[4][7] It is crucial to change gloves immediately if they become contaminated. For prolonged or direct contact, consult the glove manufacturer's chemical resistance guide.

Operational Plan: From Handling to Disposal

A systematic workflow is essential for the safe handling of this compound. The following diagram outlines the key procedural steps.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal Review SDS Review Safety Data Sheet (SDS) Don PPE Don Appropriate PPE Review SDS->Don PPE Prepare Workspace Prepare Workspace in Fume Hood Don PPE->Prepare Workspace Weighing Weighing and Preparation of Solutions Prepare Workspace->Weighing Reaction Perform Experimental Procedures Weighing->Reaction Decontaminate Decontaminate Glassware and Surfaces Reaction->Decontaminate Segregate Waste Segregate Contaminated Waste Reaction->Segregate Waste Doff PPE Doff PPE Correctly Decontaminate->Doff PPE Wash Hands Wash Hands Thoroughly Doff PPE->Wash Hands Label Container Label Hazardous Waste Container Segregate Waste->Label Container Store Waste Store Waste in Designated Area Label Container->Store Waste Arrange Pickup Arrange for Professional Disposal Store Waste->Arrange Pickup

Caption: Workflow for Safe Handling and Disposal of this compound.

Detailed Experimental Protocols

Spill Response Protocol:

In the event of a spill, immediate and appropriate action is crucial.

Spill SizeProcedure
Small Spill 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, dry sand). 3. Collect the contaminated absorbent material into a designated hazardous waste container. 4. Decontaminate the spill area with a suitable solvent, followed by soap and water.
Large Spill 1. Evacuate the area immediately. 2. Contact your institution's Environmental Health and Safety (EHS) office or emergency response team. 3. Prevent entry into the contaminated area until it has been deemed safe by trained professionals.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. This chemical should be treated as hazardous waste.

Waste Disposal Procedures

Waste TypeDisposal Method
Solid Waste Collect any unused this compound powder, contaminated gloves, wipes, and labware (e.g., pipette tips) in a designated, labeled, and sealed hazardous waste container.
Liquid Waste Collect all solutions containing this compound, including reaction mixtures and initial rinses of glassware, in a separate, clearly labeled hazardous waste container.
Container Management - The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".- Keep the waste container securely sealed when not in use.- Store the container in a designated satellite accumulation area for hazardous waste.
Final Disposal Dispose of the chemical waste through a licensed waste disposal contractor. Do not pour into drains or release into the environment.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.